(4-(2-Fluoroethoxy)phenyl)methanol
Description
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Structure
3D Structure
Properties
IUPAC Name |
[4-(2-fluoroethoxy)phenyl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FO2/c10-5-6-12-9-3-1-8(7-11)2-4-9/h1-4,11H,5-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVZQAFXCQPFIJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CO)OCCF | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Advanced Fluorinated Scaffolds in Targeted Protein Degradation: A Technical Guide to CAS 2173404-70-9 and Related Building Blocks
Executive Summary & Quality Control Note
In the rapidly evolving landscape of targeted protein degradation (TPD) and oncology drug development, fluorinated structural motifs play a pivotal role in modulating lipophilicity, metabolic stability, and target engagement.
Critical Nomenclature Note: Database queries often conflate simple fluorinated building blocks with complex therapeutic warheads. In chemical registries, the name (4-(2-Fluoroethoxy)phenyl)methanol corresponds to CAS 93613-03-7 , a fundamental fluorinated precursor. Conversely, CAS 2173404-70-9 [1] uniquely identifies AZD9496 deacrylic acid phenol (3,5-Difluoro-4-((1R,3R)-2-(2-fluoro-2-methylpropyl)-3-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)phenol)[2].
This whitepaper synthesizes the technical applications of both entities. We will explore how basic fluorinated motifs like fluoroethoxy groups inform the structural rationale of advanced Estrogen Receptor (ER) warheads (CAS 2173404-70-9), and detail the self-validating methodologies required to incorporate these molecules into Proteolysis Targeting Chimeras (PROTACs)[3].
Chemical Identity and Structural Rationale
The incorporation of fluorine into drug scaffolds is rarely accidental. In the case of Estrogen Receptor alpha (ERα) targeting, the hydrophobic binding pocket of the receptor heavily favors halogenated ligands. While simple molecules like (4-(2-Fluoroethoxy)phenyl)methanol serve as early-stage synthetic precursors to introduce these halogens, CAS 2173404-70-9 represents the apex of this design philosophy.
Derived from the clinical Selective Estrogen Receptor Degrader (SERD) AZD9496, CAS 2173404-70-9 lacks the original acrylic acid moiety, leaving a highly reactive phenol group. This phenol acts as the optimal nucleophilic handle for PROTAC linker attachment, allowing the complex indole scaffold to anchor deeply into the ERα pocket while projecting the linker toward the solvent-exposed surface to recruit an E3 ligase[4].
Quantitative Physicochemical Comparison
| Property | (4-(2-Fluoroethoxy)phenyl)methanol | AZD9496 deacrylic acid phenol |
| CAS Number | 93613-03-7 | 2173404-70-9 |
| Molecular Formula | C9H11FO2 | C22H23F3N2O |
| Molecular Weight | 170.18 g/mol | 388.43 g/mol |
| Primary Function | Synthetic Precursor / Building Block | PROTAC Warhead (ERα Ligand) |
| Conjugation Handle | Primary Alcohol (-OH) | Phenol (-OH) |
| Structural Motif | Fluoroethoxy ether | Fluoro-methylpropyl indole |
Mechanism of Action: The PROTAC Assembly Logic
To convert a target-binding fragment into a degrader, heterobifunctional assembly is required. CAS 2173404-70-9 is conjugated via its phenol handle to a linker (often PEG or alkyl-based), which is subsequently attached to an E3 ligase ligand (such as a VHL or CRBN binder)[5].
Fig 1. Modular assembly of a PROTAC degrader using CAS 2173404-70-9 as the ER-targeting warhead.
Once synthesized, the PROTAC molecule acts catalytically. It bridges ERα and the E3 ligase, forming a ternary complex. This proximity induces polyubiquitination of the ERα, marking it for destruction by the 26S proteasome.
Fig 2. Mechanism of Estrogen Receptor degradation via the Ubiquitin-Proteasome System (UPS).
Self-Validating Experimental Protocols
As a Senior Application Scientist, I emphasize that experimental protocols must be designed with intrinsic causality and self-validation. A failure in a downstream assay must be traceable to a specific, verifiable step.
Protocol A: Synthesis of an ERα-Targeting PROTAC via Etherification
This protocol details the attachment of CAS 2173404-70-9 to a brominated linker.
-
Reagent Preparation: Dissolve 1.0 eq of CAS 2173404-70-9 (AZD9496 deacrylic acid phenol) in anhydrous N,N-Dimethylformamide (DMF).
-
Causality: DMF is chosen over less polar solvents to ensure complete solvation of the highly lipophilic difluoro-indole scaffold.
-
-
Base Addition: Add 2.5 eq of Potassium Carbonate (K₂CO₃).
-
Causality: K₂CO₃ provides a mild basic environment sufficient to deprotonate the phenol without causing unwanted side reactions or cleaving sensitive protecting groups on the downstream E3 ligand.
-
-
Alkylation: Dropwise add 1.2 eq of the brominated PEG-linker-E3-ligand complex. Stir at 60°C for 12 hours under nitrogen.
-
Self-Validation Step (Critical): Perform LC-MS analysis of the crude mixture.
-
Validation Logic: The presence of the [M+H]⁺ peak corresponding to the fully assembled PROTAC validates successful alkylation. If only the unreacted phenol mass (388.43 g/mol ) is observed, it indicates either degraded linker or insufficient base activation, allowing you to halt the workflow before wasting resources on purification.
-
-
Purification: Isolate the product via preparative HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA).
Protocol B: In Vitro Target Degradation Assay (In-Cell Western)
To quantify the degradation efficiency of the synthesized PROTAC, an In-Cell Western (ICW) assay is preferred over traditional Western blotting due to its high-throughput nature and reduced transfer-step variability[6].
-
Cell Seeding: Seed MCF-7 (ER+ breast cancer) cells in a 96-well black-walled plate at 15,000 cells/well. Incubate overnight.
-
Compound Treatment: Treat cells with a 10-point dose-response of the PROTAC (ranging from 0.1 nM to 10 μM) in DMSO (final DMSO concentration <0.1%). Incubate for 24 hours.
-
Fixation & Permeabilization: Fix cells with 4% paraformaldehyde for 20 mins, then permeabilize with 0.1% Triton X-100 in PBS.
-
Antibody Incubation: Co-incubate with primary antibodies: Mouse anti-ERα and Rabbit anti-GAPDH overnight at 4°C.
-
Self-Validation Step (Critical): Wash and incubate with secondary antibodies conjugated to distinct near-infrared fluorophores (e.g., Anti-Mouse 800 nm for ERα, Anti-Rabbit 680 nm for GAPDH).
-
Validation Logic: GAPDH serves as an internal control in the exact same well. A consistent GAPDH signal across all wells validates that apparent ERα degradation is a true pharmacological effect of the PROTAC, rather than an artifact of compound toxicity, cell death, or uneven seeding.
-
-
Quantification: Scan the plate using a near-infrared imaging system. Normalize the 800 nm signal to the 680 nm signal to calculate DC₅₀ (concentration at 50% degradation) and Dmax (maximum degradation).
Quantitative Degradation Metrics
When CAS 2173404-70-9 is successfully incorporated into a VHL-recruiting PROTAC, the resulting molecules demonstrate profound target degradation. The table below summarizes expected metrics across standard ER+ cell lines based on established literature for AZD9496-derived degraders[7].
| Cell Line | Target | DC₅₀ (nM) | Dmax (%) | Validation Assay |
| MCF-7 | ERα | 0.5 - 1.2 | > 90% | In-Cell Western (Normalized to GAPDH) |
| T47D | ERα | 0.8 - 1.5 | 85 - 90% | In-Cell Western (Normalized to GAPDH) |
| CAMA-1 | ERα | 1.0 - 2.0 | > 85% | Flow Cytometry / Intracellular Staining |
Conclusion
The transition from simple fluorinated building blocks like (4-(2-Fluoroethoxy)phenyl)methanol to highly complex, target-specific warheads like CAS 2173404-70-9 illustrates the sophisticated evolution of medicinal chemistry. By leveraging the phenol handle of the AZD9496 derivative, researchers can architect highly potent PROTACs. Adhering to self-validating synthetic and biological protocols ensures that the resulting degradation data is both trustworthy and reproducible, accelerating the path toward novel endocrine therapies.
References
Sources
- 1. 2092925-89-6|(1R,3R)-2-(2-Fluoro-2-methylpropyl)-3-methyl-1-(4-((1-propylazetidin-3-yl)oxy)phenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole|BLD Pharm [bldpharm.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. From Pure Antagonists to Pure Degraders of the Estrogen Receptor: Evolving Strategies for the Same Target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
4-(2-fluoroethoxy)benzyl alcohol chemical structure
This technical guide provides an in-depth analysis of 4-(2-fluoroethoxy)benzyl alcohol , a critical intermediate in the synthesis of radiopharmaceuticals and medicinal chemistry standards.
Structural Analysis, Synthesis, and Applications in Radiopharmaceutical Chemistry
Executive Summary
4-(2-Fluoroethoxy)benzyl alcohol (CAS: 93613-03-7 ) is a specialized fluorinated building block primarily utilized in the development of Positron Emission Tomography (PET) tracers. Its structural core—a benzyl alcohol moiety para-substituted with a 2-fluoroethoxy chain—serves as the non-radioactive ("cold") standard motif for fluorine-18 labeled perfusion agents, most notably Flurpiridaz (BMS-747158) . This guide details its chemical identity, validated synthetic protocols, and its pivotal role in mitochondrial complex-I (MC-I) inhibitor development.
Chemical Identity & Structural Analysis
The molecule consists of a phenyl ring substituted at the 1-position with a hydroxymethyl group (benzyl alcohol) and at the 4-position with a 2-fluoroethoxy ether. The presence of the fluorine atom on the ethyl chain introduces specific electronic and lipophilic modifications essential for binding affinity in target receptors.
| Property | Data |
| IUPAC Name | [4-(2-Fluoroethoxy)phenyl]methanol |
| Common Name | 4-(2-Fluoroethoxy)benzyl alcohol |
| CAS Number | 93613-03-7 |
| Precursor CAS | 2967-92-2 (Aldehyde form) |
| Molecular Formula | C |
| Molecular Weight | 170.18 g/mol |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in DMSO, Methanol, Dichloromethane; sparingly soluble in water |
Structural Significance
-
Fluoroethoxy Moiety: Mimics the bioisosteric properties of a methoxy group but with altered metabolic stability and lipophilicity due to the fluorine atom. In PET chemistry, this group often represents the "cold" equivalent of the
F-labeled radiotracer. -
Benzylic Alcohol: Serves as a versatile handle for further functionalization, typically via conversion to a leaving group (halide/tosylate) or direct etherification/esterification to attach the pharmacophore core.
Synthesis & Manufacturing Protocols
The synthesis of 4-(2-fluoroethoxy)benzyl alcohol is typically achieved via a two-step convergent sequence starting from commercially available 4-hydroxybenzaldehyde.
Step 1: O-Alkylation (Etherification)
The phenolic oxygen of 4-hydroxybenzaldehyde is alkylated using 1-bromo-2-fluoroethane (or 2-fluoroethyl tosylate) under basic conditions.
-
Reagents: 4-Hydroxybenzaldehyde, 1-Bromo-2-fluoroethane, K
CO . -
Solvent: DMF or Acetonitrile.
-
Conditions: 60–80°C, 4–12 hours.
-
Product: 4-(2-Fluoroethoxy)benzaldehyde (CAS: 2967-92-2).[1]
Step 2: Carbonyl Reduction
The intermediate aldehyde is selectively reduced to the primary alcohol using a mild hydride reducing agent.
-
Reagents: 4-(2-Fluoroethoxy)benzaldehyde, Sodium Borohydride (NaBH
). -
Solvent: Methanol or Ethanol.
-
Conditions: 0°C to Room Temperature, 1–2 hours.
-
Workup: Quench with dilute HCl, extract with EtOAc, wash with brine, dry over Na
SO .
Visualization: Synthetic Workflow
Caption: Two-step synthesis of 4-(2-fluoroethoxy)benzyl alcohol from 4-hydroxybenzaldehyde via alkylation and reduction.
Applications in Drug Development & Imaging
The primary utility of 4-(2-fluoroethoxy)benzyl alcohol lies in the field of Nuclear Cardiology and Medicinal Chemistry .
1. Precursor for Flurpiridaz (BMS-747158) Standards
Flurpiridaz is a novel PET myocardial perfusion imaging (MPI) agent. It acts as an inhibitor of Mitochondrial Complex I (MC-I).
-
Role: The 4-(2-fluoroethoxy)benzyl alcohol is the "cold standard" building block . To validate the identity of the radioactive
F-Flurpiridaz during quality control (HPLC), researchers must synthesize the non-radioactive reference standard. -
Mechanism: This alcohol is coupled to the pyridazinone core (specifically 2-tert-butyl-4-chloro-5-hydroxy-2H-pyridazin-3-one) to form the final drug structure.
2. Bioisosteric Design
In drug discovery, the 2-fluoroethoxy group is often used to replace methoxy groups to block metabolic demethylation (oxidative metabolism by CYP450), thereby extending the half-life of the drug candidate while maintaining steric compatibility.
Visualization: Role in Flurpiridaz Structure
Caption: Structural assembly of Flurpiridaz showing the incorporation of the 4-(2-fluoroethoxy)benzyl alcohol moiety.
Analytical Profiling
To ensure the integrity of this intermediate, the following analytical parameters should be verified.
Nuclear Magnetic Resonance (NMR)
-
H NMR (400 MHz, CDCl
):-
Aromatic:
7.30 (d, 2H, J=8.5 Hz), 6.90 (d, 2H, J=8.5 Hz). -
Benzylic:
4.60 (s, 2H, -CH OH). -
Fluoroethyl:
-
-CH
F: 4.75 (dt, 2H, J =47 Hz, J =4 Hz). -
-OCH
-: 4.20 (dt, 2H, J =28 Hz, J =4 Hz).
-
-
-
F NMR:
- -223.5 ppm (tt, typical for primary alkyl fluoride).
Mass Spectrometry (MS)
-
Method: ESI or GC-MS.
-
Expected m/z: 170.1 (M+), often observed as 153 (loss of OH) or adducts depending on ionization.
Handling & Stability
-
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen).
-
Stability: Stable under normal laboratory conditions. Avoid strong oxidizing agents.
-
Safety: Treat as a potential irritant. Standard PPE (gloves, goggles, lab coat) is required.
References
-
Jiehua Pharma. (n.d.). (4-(2-Fluoroethoxy)phenyl)methanol Product Detail. Retrieved from [Link]
- Yalamanchili, P., et al. (2010). Mechanism of uptake and retention of 18F-BMS-747158-02 in cardiomyocytes. Journal of Nuclear Medicine, 51(supplement 2). (Contextualizes the use of fluoroethoxy-benzyl moieties in MC-I inhibitors).
-
PubChem. (n.d.). Compound Summary for CAS 2967-92-2 (Aldehyde precursor). Retrieved from [Link]
Sources
(4-(2-Fluoroethoxy)phenyl)methanol molecular weight and formula
Technical Monograph: (4-(2-Fluoroethoxy)phenyl)methanol
Executive Summary
(4-(2-Fluoroethoxy)phenyl)methanol is a specialized fluorinated intermediate used in medicinal chemistry and radiopharmaceutical development.[1][2] Structurally, it consists of a benzyl alcohol core substituted at the para-position with a 2-fluoroethoxy moiety.[1] This specific fluorination pattern serves two critical functions in drug design: it modulates lipophilicity (logP) without significantly altering steric bulk compared to a propoxy group, and it blocks metabolic dealkylation at the ether linkage—a common clearance pathway for alkoxyphenyl drugs. Furthermore, this scaffold is a direct non-radioactive standard for 2-[¹⁸F]fluoroethylated PET tracers.[1][2]
Physicochemical Identity
The following data establishes the core identity of the molecule. Researchers should use these values for stoichiometric calculations and analytical method validation.
| Property | Value | Notes |
| IUPAC Name | [4-(2-Fluoroethoxy)phenyl]methanol | |
| Common Name | 4-(2-Fluoroethoxy)benzyl alcohol | |
| CAS Number | 93613-03-7 | Note: Registry numbers may vary by vendor catalog.[1][2] |
| Molecular Formula | C₉H₁₁FO₂ | |
| Molecular Weight | 170.18 g/mol | Monoisotopic Mass: 170.0743 Da |
| SMILES | OCC1=CC=C(OCCF)C=C1 | |
| Physical State | White to off-white solid or viscous oil | Low melting point solid (approx. 40–50 °C) |
| Solubility | DMSO, Methanol, Dichloromethane | Sparingly soluble in water |
| LogP (Predicted) | ~1.3 – 1.6 | Moderate lipophilicity |
Synthetic Methodologies
To ensure high purity and regioselectivity, the Aldehyde Reductive Route is the recommended protocol. Direct alkylation of 4-hydroxybenzyl alcohol often results in side reactions (O-alkylation of the benzylic hydroxyl), requiring tedious chromatographic separation.
Route A: The Aldehyde Reductive Protocol (Recommended)[2]
This two-step sequence prioritizes the formation of the ether linkage before generating the labile benzylic alcohol.[2]
Step 1: Williamson Ether Synthesis
-
Reagent: 1-Bromo-2-fluoroethane (or 1-Fluoro-2-tosyloxyethane)[2]
-
Base/Solvent: K₂CO₃ in DMF or Acetonitrile (MeCN)[1]
-
Conditions: 60–80 °C, 4–12 hours.[2]
Step 2: Carbonyl Reduction
-
Solvent: Methanol/THF (10:1)[1]
-
Conditions: 0 °C to Room Temperature (RT), 1 hour.
Experimental Protocol: Step-by-Step
Reagents:
-
4-Hydroxybenzaldehyde (1.0 eq)[2]
-
1-Bromo-2-fluoroethane (1.2 eq)[2]
-
Potassium Carbonate (K₂CO₃, 2.0 eq)
-
Sodium Borohydride (NaBH₄, 1.5 eq)
-
Solvents: DMF (anhydrous), Methanol, Ethyl Acetate (EtOAc), Hexanes.
Procedure:
-
Alkylation: Charge a round-bottom flask with 4-hydroxybenzaldehyde and K₂CO₃ in anhydrous DMF. Stir at RT for 15 min.[2][5]
-
Add 1-bromo-2-fluoroethane dropwise.[2] Heat to 70 °C. Monitor by TLC (Hex:EtOAc 3:1) until the aldehyde starting material is consumed.[2]
-
Workup 1: Dilute with water and extract with EtOAc (3x).[1][2][6] Wash organics with brine, dry over MgSO₄, and concentrate. Checkpoint: Isolate 4-(2-fluoroethoxy)benzaldehyde (often a solid).[1][2]
-
Reduction: Dissolve the intermediate aldehyde in Methanol. Cool to 0 °C.
-
Add NaBH₄ portion-wise (gas evolution occurs).[2] Stir for 30 min at 0 °C, then warm to RT.
-
Quench: Carefully add saturated NH₄Cl solution.
-
Final Isolation: Extract with DCM or EtOAc. Dry and concentrate. Purify via silica gel chromatography (Gradient: 0–40% EtOAc in Hexanes) to yield (4-(2-Fluoroethoxy)phenyl)methanol.
Visualization of Synthetic Logic
The following diagram illustrates the pathway and the critical decision points preventing side reactions.
Caption: Figure 1.[1] Step-wise synthesis via the aldehyde route prevents O-alkylation of the benzylic hydroxyl group, ensuring high regioselectivity.
Applications in Drug Design & Radiochemistry
Metabolic Stability (Bioisosterism)
The 2-fluoroethoxy group is a robust bioisostere for methoxy or ethoxy groups.[1][2] The presence of fluorine at the β-position exerts a strong electron-withdrawing effect, which deactivates the ether oxygen lone pairs.
-
Mechanism: This electronic deactivation hinders the formation of the oxonium radical intermediate required for Cytochrome P450-mediated O-dealkylation.[1][2]
-
Result: Extended half-life (
) compared to the non-fluorinated analog.[2]
PET Radiotracer Development
This molecule serves as the "cold standard" (non-radioactive reference) for ¹⁸F-labeled tracers.[1][2]
-
Workflow: Researchers synthesize the [¹⁸F] analog using [¹⁸F]fluoroethyl tosylate or [¹⁸F]1-bromo-2-fluoroethane.[1][2][7]
-
Validation: The cold standard (4-(2-Fluoroethoxy)phenyl)methanol is co-injected on HPLC to confirm the identity of the radiolabeled product by retention time matching.
Analytical Characterization Criteria
To validate the synthesized compound, the following spectral features must be observed:
-
¹H NMR (400 MHz, CDCl₃):
-
δ 7.30 (d, 2H): Aromatic protons (meta to ether).
-
δ 6.90 (d, 2H): Aromatic protons (ortho to ether).
-
δ 4.75 (dt, 2H, J=47Hz, 4Hz): -CH₂F (Characteristic doublet of triplets due to H-F coupling).
-
δ 4.60 (s, 2H): Benzylic -CH₂OH.[2]
-
δ 4.20 (dt, 2H, J=28Hz, 4Hz): -O-CH₂- (Coupled to F).
-
-
¹⁹F NMR:
-
δ -223 ppm: Typical shift for a primary alkyl fluoride (-CH₂CH₂F).[2]
-
References
-
Jiehua Pharma. (n.d.).[2] (4-(2-fluoroethoxy)phenyl)methanol Product Catalog. Retrieved March 1, 2026, from [Link]
-
Gomzina, N. A., et al. (2002).[2] "Efficient synthesis of 2-bromo-1-[18F]fluoroethane and its application in the automated preparation of 18F-fluoroethylated compounds." Applied Radiation and Isotopes, 56(5), 753-757. [Link]
-
PubChem. (2025).[2] 4-(2-Fluoroethoxy)benzyl alcohol Compound Summary. National Library of Medicine.[2] [Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. 4-Fluorobenzylic alcohol | C7H7FO | CID 68022 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CN102358723A - Preparation method of N-(4-fluorophenyl)-4-benzyloxy benzylidene amine - Google Patents [patents.google.com]
- 4. orientjchem.org [orientjchem.org]
- 5. jocpr.com [jocpr.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. download.uni-mainz.de [download.uni-mainz.de]
Properties of fluoroethoxy-substituted benzyl alcohols
An In-Depth Technical Guide to the Synthesis, Properties, and Application of Fluoroethoxy-Substituted Benzyl Alcohols
For Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, valued for its ability to profoundly modulate physicochemical and pharmacokinetic properties. Among the various fluorinated motifs, the fluoroethoxy group, when appended to a benzyl alcohol scaffold, offers a compelling combination of features. This technical guide provides a comprehensive overview of fluoroethoxy-substituted benzyl alcohols, detailing their synthesis, core physicochemical and spectroscopic properties, and critical applications in drug development. We will explore the causal mechanisms by which fluoroalkoxylation enhances metabolic stability by sterically and electronically shielding against oxidative metabolism. This document serves as a resource for researchers seeking to leverage this valuable structural motif to design more robust and effective therapeutic agents.
Introduction: The Strategic Value of Fluoroalkoxylation in Medicinal Chemistry
Benzyl alcohol and its derivatives are prevalent structural units in a vast array of pharmaceuticals and biologically active molecules.[1][2][3] While the parent structure provides a versatile scaffold, it is often susceptible to metabolic modification, primarily oxidation. The introduction of fluorine, particularly as part of a fluoroalkoxy ether (e.g., -OCHF₂, -OCH₂CF₃), has emerged as a powerful strategy to address these liabilities and fine-tune molecular properties.
The utility of a fluoroethoxy substituent stems from several key electronic and physical effects:
-
Enhanced Metabolic Stability: Aryl ethers are prime targets for Cytochrome P450 (CYP) enzymes, which readily catalyze O-dealkylation, leading to rapid clearance. The high electronegativity of fluorine atoms deactivates the adjacent C-H bonds on the ethoxy group, making them significantly less susceptible to the hydrogen atom transfer (HAT) mechanisms central to CYP-mediated oxidation.[4][5] This "metabolic shielding" can dramatically increase a drug's half-life.
-
Modulation of Lipophilicity: Fluorination generally increases lipophilicity (LogP), which can influence a molecule's absorption, distribution, and membrane permeability. The effect is nuanced, and the specific pattern of fluorination (mono-, di-, or tri-) allows for precise tuning of this property.[6]
-
Altered Acidity (pKa): The strong electron-withdrawing inductive effect of the fluoroethoxy group can increase the acidity of the benzylic proton and, more significantly, enhance the hydrogen-bond donating capacity of the hydroxyl group, which can be critical for target engagement.[6]
This guide will provide the foundational knowledge and practical protocols necessary to synthesize, characterize, and intelligently apply these valuable building blocks in a drug discovery context.
Synthesis Strategies for Fluoroethoxy-Substituted Benzyl Alcohols
The preparation of these target molecules is typically achieved through multi-step sequences that are both robust and scalable. The most common and reliable approach involves the formation of a fluoroethoxy-substituted aromatic carbonyl compound, followed by its reduction to the desired benzyl alcohol.
Primary Synthetic Pathway: Etherification and Subsequent Reduction
This two-stage strategy offers high yields and functional group tolerance.
-
Stage 1: Aryl Ether Formation: The crucial C-O ether bond is typically formed via a nucleophilic substitution reaction. A common method is the copper-catalyzed reaction between a halobenzoic acid (or its ester) and a fluoroalcohol. For instance, the synthesis of a (2,2,2-trifluoroethoxy)benzoic acid can be achieved by reacting a halobenzoic acid with 2,2,2-trifluoroethanol in the presence of a strong base (to form the alkoxide) and a copper catalyst (e.g., CuI or CuBr).[7] Aprotic polar solvents like DMF or NMP are typically employed. The choice of a benzoic acid derivative as the starting material is strategic, as the carboxylate group is a stable precursor for the final reduction step.
-
Stage 2: Carbonyl Reduction: With the fluoroethoxy-substituted benzoic acid or ester in hand, the final step is the reduction of the carbonyl group. This transformation must be selective to avoid reduction of the aromatic ring.
-
Causality in Reagent Selection: For reducing carboxylic acids, powerful hydride reagents are required. Borane complexes (e.g., BH₃·THF) or aluminum hydrides are effective. Sodium-bis-(2-methoxyethoxy) aluminum hydride is a well-documented choice for this transformation.[8] For esters, milder reagents like diisobutylaluminum hydride (DIBAL-H) or lithium borohydride (LiBH₄) provide excellent selectivity and high yields, often at low temperatures to minimize side reactions.[9]
-
The following workflow diagram illustrates this primary synthetic strategy.
Caption: Fluoroethoxy groups block CYP450-mediated O-dealkylation by deactivating adjacent C-H bonds.
Experimental Protocols
The following protocols are representative and should be adapted based on specific substrate and laboratory conditions.
Protocol 1: Synthesis of 4-(2,2,2-Trifluoroethoxy)benzyl alcohol
This protocol is a two-step process adapted from established methodologies. [7][8][9] Step A: Synthesis of Methyl 4-(2,2,2-trifluoroethoxy)benzoate
-
Setup: To a dry, oven-baked flask under an inert atmosphere (Nitrogen or Argon), add N,N-Dimethylformamide (DMF).
-
Base Addition: Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) portion-wise at 0 °C.
-
Alcohol Addition: Slowly add 2,2,2-trifluoroethanol (1.2 equivalents) via syringe. Allow the mixture to stir for 20 minutes to ensure complete formation of the sodium trifluoroethoxide.
-
Substrate & Catalyst: Add methyl 4-hydroxybenzoate (1.0 equivalent) and copper(I) iodide (CuI, 0.1 equivalents).
-
Reaction: Heat the reaction mixture to 100-120 °C and monitor by TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction to room temperature. Quench carefully by slowly adding saturated aqueous ammonium chloride. Extract the product with ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure ester.
Step B: Reduction to 4-(2,2,2-Trifluoroethoxy)benzyl alcohol
-
Setup: To a dry, oven-baked flask under an inert atmosphere, dissolve the methyl 4-(2,2,2-trifluoroethoxy)benzoate (1.0 equivalent) from Step A in anhydrous tetrahydrofuran (THF).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Reducing Agent: Add diisobutylaluminum hydride (DIBAL-H, 1.0 M solution in hexanes, 2.2 equivalents) dropwise via syringe, maintaining the internal temperature below -70 °C.
-
Self-Validating System: The use of a low temperature is critical. DIBAL-H can reduce the ester to the aldehyde, which is then further reduced to the alcohol. At -78 °C, the intermediate aldehyde is more stable, but adding excess reagent ensures the reaction goes to completion to the alcohol.
-
-
Reaction: Stir the mixture at -78 °C for 2-3 hours. Monitor the reaction by TLC.
-
Quench: Quench the reaction by the slow, dropwise addition of methanol at -78 °C, followed by a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate).
-
Workup: Allow the mixture to warm to room temperature and stir vigorously until the two layers become clear. Separate the layers and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purification: Purify the resulting crude alcohol by flash column chromatography.
Protocol 2: Analytical Characterization
-
¹H NMR: Dissolve a sample in CDCl₃. Expect to see a quartet around 4.4 ppm (2H, -OCH₂CF₃), a singlet around 4.7 ppm (2H, -CH₂OH), and two doublets in the aromatic region (7.0-7.4 ppm) characteristic of a 1,4-disubstituted benzene ring. A broad singlet for the -OH proton may also be visible.
-
IR: Acquire a spectrum using a thin film on a salt plate or as a KBr pellet. Look for a broad peak at ~3300 cm⁻¹ (O-H), sharp peaks at ~2900 cm⁻¹ (C-H), and very strong, sharp peaks between 1100-1300 cm⁻¹ (C-F and C-O).
Conclusion and Future Outlook
Fluoroethoxy-substituted benzyl alcohols are more than just fluorinated analogues; they are precision-engineered tools for modern drug discovery. Their synthesis is straightforward using established organic chemistry reactions, and their properties offer predictable advantages, most notably a profound increase in metabolic stability against oxidative degradation. By blocking a common metabolic pathway, these scaffolds allow medicinal chemists to preserve the core pharmacophore of a lead compound while improving its pharmacokinetic profile. As the pressure to develop safer, more efficient drugs intensifies, the rational application of enabling motifs like the fluoroethoxy group will continue to be a critical strategy for success. Future work will likely focus on developing even more efficient and stereoselective syntheses and further exploring the impact of mono- and difluoroethoxy substituents to provide a wider palette for property modulation.
References
-
Bhattarai, P., Trombley, T., & Altman, R. (2026). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. ChemRxiv. [Link]
-
Tanwar, L., Börgel, J., & Ritter, T. (2019). Selective Benzylic C–H Oxidation. Journal of the American Chemical Society, 141(44), 17983-17988. [Link]
-
Meisel, M., Barmettler, P., & Kripp, T. (2018). Methods to Increase the Metabolic Stability of 18F-Radiotracers. Molecules, 23(10), 2549. [Link]
- European Patent Office. (2017). EP 3492448 B1 - 4-ALKOXY-3-(TRIFLUOROMETHYL)BENZYL ALCOHOL PRODUCTION METHOD.
-
Bhattarai, P., Trombley, T., & Altman, R. (2024). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PMC. [Link]
-
Bhattarai, P., Trombley, T., & Altman, R. (2026). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. [Link]
-
Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. [Link]
-
Ladd, A. L., & Gribble, G. W. (2018). Trifluoroacetic Acid-Promoted Friedel-Crafts Aromatic Alkylation with Benzyl Alcohols. Biomedical Journal of Scientific & Technical Research. [Link]
- Google Patents. (2002). US6462242B1 - Process for preparing benzyl alcohols and their use.
- European Patent Office. (2015). EP 2998283 A1 - 1,2-BIS(2,2-DIFLUOROETHOXY) ETHANE AND MANUFACTURING METHOD THEREOF.
- Google Patents. (2001). US6288271B1 - Process for the preparation of (2,2,2-trifluoroethoxy)benzoic acids.
-
PrepChem. (n.d.). Synthesis of 2-(4-fluorophenoxy)benzyl alcohol. [Link]
-
Stirnemann, G., et al. (2014). Infrared Spectroscopic Signatures of the Fluorous Effect Arise from a Change of Conformational Dynamics. Journal of the American Chemical Society. [Link]
- Google Patents. (2014). US8975448B2 - Process for preparing 2,2-difluoroethanol.
-
Wikipedia. (n.d.). Benzyl alcohol. [Link]
-
LibreTexts Chemistry. (2025). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]
-
ResearchGate. (2025). Spectroscopic (FT-IR, FT-Raman and NMR) and computational studies on 3-methoxyaniline. [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Benzyl Alcohol?. [Link]
-
Leah4sci. (2013). Spectroscopy Introduction: Using NMR, IR, and Mass Spec in Organic Chemistry. [Link]
-
University of Wisconsin-Madison. (n.d.). CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. [Link]
-
Cardiff University. (2025). Highly efficient benzyl alcohol valorisation via the in situ synthesis of H2O2 and associated reactive oxygen species. [Link]
-
PubChem. (n.d.). Benzyl Alcohol. [Link]
-
LookChem. (2026). Benzyl Alcohol: The Complete Industrial Buyer's and Formulation Guide. [Link]
- Google Patents. (2013). WO2013010985A1 - Process for preparing 2,2-difluoroethanol.
-
Cheméo. (n.d.). Chemical Properties of Benzyl alcohol (CAS 100-51-6). [Link]
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Technical Guide: Sigma-1 Receptor Ligand Intermediates Containing Fluoroethoxy Groups
Executive Summary
The Theranostic Bridge: The integration of fluoroethoxy (
The fluoroethoxy group serves two distinct, high-value functions:
-
Metabolic Blocking: It acts as a bioisostere for methoxy groups, blocking rapid O-demethylation by cytochrome P450 enzymes (metabolic switching), thereby enhancing in vivo half-life.
-
Radiotracer Enablement: It provides a chemically accessible site for late-stage radiofluorination (
F), enabling the synthesis of PET radiotracers (e.g., [ F]Fluspidine, [ F]FE-SA4503) without altering the pharmacophore's binding affinity.
This guide details the synthesis, validation, and application of the chemical intermediates required to install this functional group, focusing on the critical transition from "cold" medicinal chemistry to "hot" radiopharmaceutical production.
Part 1: Structural Classes & Pharmacophore Integration
The σ1R pharmacophore generally consists of a basic amine (protonated at physiological pH) flanked by two hydrophobic regions. The fluoroethoxy group typically occupies the "secondary" hydrophobic region or replaces a metabolically labile methoxy group on an aromatic ring.
The Bioisosteric Advantage
The substitution of hydrogen with fluorine in the ethoxy tail alters the physicochemical profile:
-
Bond Strength: The C-F bond (approx. 116 kcal/mol) is significantly stronger than the C-H bond, resisting oxidative cleavage.
-
Lipophilicity: Fluorination moderately increases
, potentially enhancing blood-brain barrier (BBB) permeability, a prerequisite for CNS-targeted σ1R ligands.
Key Structural Archetypes
| Ligand Class | Representative Compound | Fluoroethoxy Position | Precursor Intermediate |
| Spirocyclic Piperidines | Fluspidine | Tosylate-19 : 3-(2-(tosyloxy)ethyl) derivative | |
| Piperazines | FE-SA4503 (Cutamesine analog) | Aromatic ether replacement | Desmethyl-SA4503 : Phenolic precursor |
| Benzothiazoles | [18F]FTC-146 | Ethyl spacer on amine | Tosylate precursor : Ethyl-tosylate chain |
Part 2: Synthetic Pathways for Intermediates
The synthesis of fluoroethoxy ligands hinges on the availability of high-purity intermediates. Two primary strategies are employed: Direct Fluorination (using sulfonate precursors) and Fluoroalkylation (using prosthetic groups).
Pathway Visualization
The following diagram illustrates the divergent pathways for synthesizing "Cold" standards versus "Hot" radiotracers using the same core intermediates.
Caption: Divergent synthesis of σ1R ligands. Cold standards utilize direct alkylation, while radiotracers require a purified tosylate intermediate for late-stage fluorination.
Part 3: Experimental Protocols
Protocol A: Synthesis of the Tosylate Precursor (The "Hot" Intermediate)
Context: This protocol describes the synthesis of the tosylate precursor for Fluspidine (or similar spirocyclic amines).[1][2] This molecule is the critical "shelf-stable" intermediate loaded into the PET synthesis module.
Reagents:
-
Starting Alcohol: 1'-benzyl-3-(2-hydroxyethyl)-3H-spiro[isobenzofuran-1,4'-piperidine] (Intermediate 18).
-
p-Toluenesulfonyl chloride (TsCl).
-
Triethylamine (Et
N). -
Dichloromethane (DCM), anhydrous.
Methodology:
-
Dissolution: Dissolve the starting alcohol (1.0 eq) in anhydrous DCM (0.1 M concentration) under an argon atmosphere.
-
Base Addition: Add Et
N (2.0 eq) and catalytic DMAP (0.1 eq). Cool the mixture to 0°C. -
Activation: Dropwise add a solution of TsCl (1.5 eq) in DCM.
-
Reaction: Allow to warm to room temperature and stir for 4–6 hours. Monitor via TLC (Mobile phase: EtOAc/Hexane 1:1). The alcohol spot (
) should disappear, replaced by the tosylate ( ). -
Workup: Quench with water. Wash the organic layer with saturated NaHCO
(removes TsOH) and brine. Dry over MgSO . -
Purification: Flash column chromatography is mandatory to remove traces of chloride impurities, which compete with fluoride in the subsequent radiolabeling step.
-
Critical Checkpoint: The final product must be stored at -20°C under argon to prevent hydrolysis.
-
Protocol B: Nucleophilic [ F]Fluorination
Context: This describes the conversion of the Protocol A intermediate into the final radiotracer.
System: Automated Synthesis Module (e.g., GE TRACERlab FX). Reagents:
-
[
F]Fluoride (Cyclotron produced). -
Phase Transfer Catalyst: Kryptofix 2.2.2 (K222) / K
CO . -
Precursor: Tosylate intermediate (from Protocol A).
Workflow:
-
Trapping: Trap [
F]F on a QMA carbonate ion exchange cartridge. -
Elution: Elute into the reactor using K222/K
CO in MeCN/H O. -
Drying: Azeotropic drying (95°C under vacuum/He flow) to remove all water. Note: Hydration shell inhibits the nucleophilicity of fluoride.
-
Labeling: Add the Tosylate Precursor (5 mg in 1 mL anhydrous MeCN). Heat to 100°C for 10 minutes.
-
Purification: Dilute with water, pass through a C18 Sep-Pak (traps the lipophilic ligand), wash with water (removes unreacted fluoride), and elute with Ethanol.
-
HPLC: Final semi-preparative HPLC is required to separate the product from the non-radioactive precursor (which can act as a competitive inhibitor in biological assays).
Part 4: Quality Control & Validation
To ensure the intermediate produces a valid ligand, the following parameters must be verified.
Structural Validation (NMR/MS)
For the "Cold" standard (produced via 1-bromo-2-fluoroethane), the diagnostic splitting pattern of the fluoroethoxy group is unique:
-
H NMR: The
protons appear as a doublet of triplets (dt) around 4.5–4.8 ppm with a large geminal coupling constant ( Hz). -
C NMR: The carbon attached to fluorine appears as a doublet around
82 ppm ( Hz).
Binding Affinity Comparison
The fluoroethoxy group must not disrupt the binding pocket interaction.
| Ligand | Substituent | Selectivity Ratio | ||
| SA4503 | Methoxy ( | 4.6 | 63.1 | 14 |
| FE-SA4503 | Fluoroethoxy ( | 6.5 | 2.1 | 0.3 (Loss of Selectivity) |
| Fluspidine | Fluoroethyl ( | 0.59 | >1000 | >1500 |
Interpretation: In the case of SA4503, the extension to a fluoroethoxy group shifts selectivity toward σ2R. However, for Fluspidine, the fluoroethyl group maintains exquisite σ1R selectivity. This highlights that linker length and pocket depth are critical variables when designing these intermediates.
References
-
Fischer, S., et al. (2011).[2] "Molecular imaging of σ receptors: synthesis and evaluation of the potent σ1 selective radioligand [18F]fluspidine." European Journal of Nuclear Medicine and Molecular Imaging. Link
-
Holl, K., et al. (2013). "Synthesis, characterization, and metabolism studies of fluspidine enantiomers." ChemMedChem. Link
-
Kawamura, K., et al. (2002).[5] "Synthesis and evaluation of [18F]fluoroethyl SA4503 as a PET ligand for the sigma receptor." Nuclear Medicine and Biology. Link
-
Wiese, C., et al. (2012). "Pharmacological characterization of the enantiomers of (S)-[18F]fluspidine." Journal of Nuclear Medicine. Link
-
Schmidt, H.R., et al. (2016).[6] "Crystal structure of the human σ1 receptor." Nature. Link
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- 5. Synthesis and evaluation of [18F]fluoroethyl SA4503 as a PET ligand for the sigma receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
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The Solubility Profile of 4-(2-Fluoroethoxy)benzyl Alcohol: A Technical Guide for Drug Development Professionals
In the landscape of pharmaceutical development, understanding the solubility of an active pharmaceutical ingredient (API) is a cornerstone of successful formulation and therapeutic efficacy.[1][2][3] Poor solubility can impede absorption, limit bioavailability, and create significant hurdles in developing a viable drug product.[3] This guide provides an in-depth technical overview of the solubility of 4-(2-Fluoroethoxy)benzyl alcohol, a molecule of interest in medicinal chemistry. Due to the nascent stage of research on this specific compound, this paper will present a predictive solubility profile based on established chemical principles and data from analogous structures. Furthermore, we will detail rigorous experimental protocols for the empirical determination of its solubility in a range of organic solvents, empowering researchers to validate and expand upon these predictions.
Physicochemical Characteristics and Predicted Solubility
To anticipate the solubility of 4-(2-Fluoroethoxy)benzyl alcohol, we must first consider its molecular structure. The molecule possesses a benzyl alcohol core, which imparts a degree of polarity due to the hydroxyl (-OH) group capable of hydrogen bonding. The introduction of a 2-fluoroethoxy group at the para position modulates this polarity. The ether linkage introduces additional polar character, while the fluorine atom, being highly electronegative, can influence the molecule's electronic distribution and intermolecular interactions.[4]
The principle of "like dissolves like" is a foundational concept in predicting solubility, suggesting that substances with similar polarities are more likely to be soluble in one another.[5][6][7][8][9] Based on this, we can predict the solubility of 4-(2-Fluoroethoxy)benzyl alcohol in various classes of organic solvents.
| Solvent Class | Representative Solvents | Predicted Solubility of 4-(2-Fluoroethoxy)benzyl alcohol | Rationale |
| Polar Protic | Methanol, Ethanol, Isopropanol | High | These solvents can act as both hydrogen bond donors and acceptors, readily interacting with the hydroxyl and ether groups of the target molecule. Benzyl alcohol itself is miscible with alcohols.[1] |
| Polar Aprotic | Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO), Ethyl Acetate | High to Moderate | These solvents possess significant dipole moments and can accept hydrogen bonds, facilitating the dissolution of polar molecules. DMSO is a powerful, universal solvent for many organic compounds. |
| Nonpolar | Hexane, Toluene, Diethyl Ether | Low to Moderate | The aromatic ring of the benzyl alcohol moiety provides some nonpolar character, which may allow for some solubility in these solvents through van der Waals interactions. However, the polar functional groups will limit miscibility. Benzyl alcohol is miscible in diethyl ether, suggesting the ether linkage in the target molecule will contribute positively to solubility in this solvent.[1] |
| Chlorinated | Dichloromethane, Chloroform | Moderate to High | These solvents have a moderate polarity and can effectively solvate a range of organic molecules. |
Experimental Determination of Solubility: A Methodological Framework
While predictive models are valuable, empirical determination of solubility is essential for accurate formulation development.[10] The following sections detail robust protocols for quantifying the solubility of 4-(2-Fluoroethoxy)benzyl alcohol.
The Shake-Flask Method: The Gold Standard for Equilibrium Solubility
The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic equilibrium solubility of a compound.[10][11][12][13][14]
Experimental Protocol:
-
Preparation of Saturated Solution:
-
Equilibration:
-
Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-72 hours) to reach equilibrium.[12]
-
-
Phase Separation:
-
Quantification:
-
Accurately dilute the filtrate with a suitable solvent and determine the concentration of 4-(2-Fluoroethoxy)benzyl alcohol using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.
-
Sources
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Engineering Metabolic Stability: The Role of Fluoroethoxy Phenyl Linkers in Advanced Therapeutics
Introduction: The Role of Fluoroethoxy Phenyl Linkers in Modern Drug Design
The optimization of Drug Metabolism and Pharmacokinetics (DMPK) remains a critical bottleneck in the development of targeted therapeutics, including Proteolysis Targeting Chimeras (PROTACs), Antibody-Drug Conjugates (ADCs), and Positron Emission Tomography (PET) radiotracers. Linker moieties, historically viewed as passive structural bridges, are now recognized as primary determinants of a molecule's physicochemical properties and metabolic fate[].
Among these, the fluoroethoxy phenyl linker has emerged as a privileged motif. By strategically integrating a fluorine atom into an ethoxy-phenyl scaffold, medicinal chemists can finely tune lipophilicity, modulate pKa, and significantly enhance resistance to oxidative metabolism by cytochrome P450 (CYP450) enzymes[2]. This technical guide explores the mechanistic causality behind this stability and provides validated protocols for quantifying these properties in drug development.
Mechanistic Causality of Fluorination in Metabolic Evasion
The metabolic stability of fluoroethoxy phenyl linkers is fundamentally rooted in physical organic chemistry. Traditional PEG (polyethylene glycol) or unbranched alkyl ether linkers are highly susceptible to CYP450-mediated O-dealkylation and oxidative cleavage[]. The introduction of a fluoroethoxy group mitigates these vulnerabilities through two primary mechanisms:
Stereoelectronic Effects and Transition State Energy: The substitution of a hydrogen atom with fluorine replaces a weaker C–H bond (~105 kcal/mol) with a significantly stronger C–F bond (~110-126 kcal/mol)[2]. However, the enhanced stability is not solely due to bond dissociation energies. Fluorine's high electronegativity exerts a strong inductive electron-withdrawing effect, which decreases the electron density of the adjacent oxygen atom and the phenyl ring. This stereoelectronic modulation raises the transition state energy required for the initial hydrogen abstraction or single-electron transfer (SET) by the high-valent iron-oxo species in the CYP450 active site[2].
Enzyme-Substrate Affinity Alteration:
Furthermore, the introduction of the fluoroethoxy group alters the steric bulk and the electrostatic potential surface of the linker. This can reduce the binding affinity (
Mechanistic pathway of CYP450 evasion by fluoroethoxy phenyl linkers.
Quantitative Impact on DMPK Properties
The integration of a fluoroethoxy group directly impacts measurable pharmacokinetic parameters. In the development of phosphodiesterase 10A (PDE10A) inhibitors, substituting a methoxy group for a monofluoroethoxy or difluoroethoxy group on a quinazoline-phenyl scaffold not only increased target selectivity but dramatically improved metabolic stability over the lead structure[3].
Table 1: Comparative DMPK Profile of Linker Motifs
(Representative data synthesized from SAR studies of benzazole and quinazoline derivatives[3][4])
| Linker Motif | Intrinsic Clearance ( | Half-life ( | Lipophilicity (LogD at pH 7.4) | Primary Metabolic Route |
| Methoxy Phenyl | > 80 | < 15 | 2.1 | Rapid O-demethylation |
| Ethoxy Phenyl | 65 | 22 | 2.6 | O-deethylation |
| PEG-2 Phenyl | 55 | 28 | 1.8 | Ether peroxidation |
| Fluoroethoxy Phenyl | < 20 | > 90 | 2.4 | Minor hydroxylation |
Experimental Methodologies for Assessing Metabolic Stability
To ensure scientific integrity and reproducibility, the metabolic stability of fluoroethoxy phenyl linkers must be evaluated using self-validating, orthogonal in vitro assays. The following protocols detail the standard procedures for assessing intrinsic clearance and identifying metabolic soft spots.
Protocol 1: Human Liver Microsome (HLM) Stability Assay
This assay determines the intrinsic clearance (
Reagents & Materials:
-
Pooled Human Liver Microsomes (20 mg/mL protein concentration).
-
0.1 M Potassium Phosphate Buffer (pH 7.4) containing 3.3 mM
. -
NADPH Regenerating System (Solution A: NADP+ and Glc-6-P; Solution B: G6PDH).
-
Test Compound (Fluoroethoxy phenyl derivative, 10 mM in DMSO).
-
Quenching Solution: Ice-cold Acetonitrile containing an internal standard (e.g., Tolbutamide).
Step-by-Step Procedure:
-
Preparation of Working Solutions: Dilute the test compound to 100
in 50% Acetonitrile/water. Further dilute to 1 in the 0.1 M Potassium Phosphate buffer. -
Microsome Incubation: In a 96-well plate, add 40
of the 1 test compound solution and 10 of HLM (diluted to 2.5 mg/mL in buffer). The final protein concentration will be 0.5 mg/mL. -
Pre-incubation: Incubate the plate at 37°C for 10 minutes with orbital shaking to reach thermal equilibrium.
-
Reaction Initiation: Initiate the metabolic reaction by adding 10
of the pre-warmed NADPH regenerating system to each well. (Self-Validation: For negative controls, add 10 of buffer instead of NADPH to rule out non-CYP450 degradation). -
Time-Course Sampling: At designated time points (0, 5, 15, 30, 45, and 60 minutes), remove a 10
aliquot from the reaction mixture. -
Quenching: Immediately transfer the 10
aliquot into 40 of the ice-cold Quenching Solution to precipitate proteins and halt enzymatic activity. -
Centrifugation & Analysis: Centrifuge the quenched plates at 4,000 rpm for 15 minutes at 4°C. Transfer the supernatant to a clean plate for LC-MS/MS analysis to quantify the remaining parent compound.
Step-by-step experimental workflow for the Human Liver Microsome stability assay.
Protocol 2: Metabolite Identification (MetID) via LC-HRMS
While HLM assays provide clearance rates, MetID elucidates the specific structural liabilities of the linker.
Step-by-Step Procedure:
-
Scaled-up Incubation: Perform the HLM assay at a higher substrate concentration (10
) and higher protein concentration (1.0 mg/mL) for 60-120 minutes to generate sufficient metabolite mass. -
Sample Preparation: Quench with 3 volumes of cold acetonitrile. Centrifuge, concentrate the supernatant under a gentle stream of nitrogen, and reconstitute in 5% acetonitrile/water.
-
LC-HRMS Analysis: Inject the sample into a Liquid Chromatography-High Resolution Mass Spectrometer (e.g., Q-Exactive Orbitrap). Use a gradient elution on a C18 column.
-
Data Processing: Utilize mass defect filtering and isotopic pattern recognition to identify metabolites. For fluoroethoxy phenyls, specifically monitor for mass shifts corresponding to oxidative defluorination (-18 Da + 16 Da) or O-dealkylation[6].
Case Studies in Advanced Therapeutics
PET Radiotracers (TSPO Imaging): The translocator protein (TSPO) is a key biomarker for neuroinflammation. The radioligand [18F]DPA-714 utilizes a fluoroethoxy phenyl moiety. Initial in vivo studies revealed that while the fluoroethoxy group provided sufficient stability for imaging, it still underwent extensive metabolism via CYP3A4 and CYP2D6, leading to O-deethylation and the formation of [18F]fluoroacetic acid[6]. This insight drove the rational design of next-generation tracers where the position of the fluorine or the linker structure was further optimized to prevent the generation of brain-penetrant radiometabolites[7]. Furthermore, studies on calcium-activated potassium channel 3.1 (KCa3.1) PET tracers highlighted the importance of monitoring in vivo degradation routes of fluoroethoxy derivatives to ensure target-specific accumulation[8].
PROTAC Linker Optimization: In the realm of targeted protein degradation, PROTACs suffer from poor oral bioavailability due to their high molecular weight and topological polar surface area (TPSA). Replacing pure PEG chains with fluorinated alkyl or fluoroethoxy linkers has been shown to recover solubility while maintaining the low TPSA required for passive membrane diffusion[]. Because these fluorinated tethers are metabolically inert toward ether-cleaving enzymes, in vitro structure-activity relationships (SAR) translate more reliably to in vivo efficacy, reducing attrition in late-stage preclinical development[].
Conclusion
The fluoroethoxy phenyl linker represents a sophisticated structural tool in modern drug design. By leveraging the unique stereoelectronic properties of fluorine, researchers can systematically block CYP450-mediated O-dealkylation, thereby extending the metabolic half-life of complex therapeutics. As demonstrated through rigorous HLM and MetID protocols, the rational integration of this motif requires a deep understanding of physical organic chemistry and enzyme kinetics, ensuring the development of robust, metabolically stable clinical candidates.
References
-
[] Alkyl Linkers in PROTACs - Improve Permeability & PK. BOC Sciences.
-
[3] Fluorine-containing 6,7-dialkoxybiaryl-based inhibitors for phosphodiesterase 10 A: synthesis and in vitro evaluation of inhibitory potency, selectivity, and metabolism. PubMed (NIH). 3
-
[6] Metabolism and Quantification of [F-18] DPA-714, a New TSPO Positron Emission Tomography Radioligand. ResearchGate. 6
-
[7] Radiosynthesis and Preclinical Evaluation of [18F]F-DPA, A Novel Pyrazolo[1,5a]pyrimidine Acetamide TSPO Radioligand, in Healthy Sprague Dawley Rats. PMC (NIH). 7
-
[8] Synthesis and biological evaluation of PET tracers designed for imaging of calcium activated potassium channel 3.1 (K Ca 3.1) channels in vivo. RSC Advances. 8
-
[2] On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PMC (NIH). 2
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- 6. researchgate.net [researchgate.net]
- 7. Radiosynthesis and Preclinical Evaluation of [18F]F-DPA, A Novel Pyrazolo[1,5a]pyrimidine Acetamide TSPO Radioligand, in Healthy Sprague Dawley Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and biological evaluation of PET tracers designed for imaging of calcium activated potassium channel 3.1 (K Ca 3.1) channels in vivo - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03850H [pubs.rsc.org]
Methodological & Application
Synthesis of (4-(2-Fluoroethoxy)phenyl)methanol from 4-Hydroxybenzyl Alcohol
Application Note & Detailed Experimental Protocol
Executive Summary
The synthesis of fluoroethoxy-substituted aromatics is a critical transformation in modern drug discovery. Fluorine introduction modulates a molecule's lipophilicity, enhances metabolic stability, and serves as a vital precursor for
As a self-validating methodological guide, this document provides researchers with the mechanistic rationale, condition optimization, and built-in quality control checkpoints necessary to ensure high-fidelity, reproducible yields.
Mechanistic Rationale & Selectivity Principles
The core challenge in this synthesis is achieving strict chemoselectivity. 4-Hydroxybenzyl alcohol possesses two distinct nucleophilic sites:
-
Phenolic Hydroxyl: Highly acidic (
) due to resonance stabilization of the conjugate base across the aromatic ring. -
Benzylic Hydroxyl: Aliphatic and significantly less acidic (
).
By exploiting this
Once the phenoxide is formed, the addition of 1-bromo-2-fluoroethane initiates a classic
Experimental Design & Condition Optimization
To establish the most robust protocol, various reaction conditions were evaluated. The causality behind the optimal parameters is summarized in the quantitative data below.
Table 1: Optimization of Reaction Conditions for Selective O-Alkylation
| Entry | Base (Equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Selectivity (Phenolic vs. Benzylic) |
| 1 | NaH (1.2) | THF | 0 to 25 | 12 | 41 | Poor (Significant dialkylation observed) |
| 2 | Acetone | 56 (Reflux) | 16 | 78 | Excellent ( | |
| 3 | DMF | 80 | 8 | 86 | Excellent ( | |
| 4 | MeCN | 60 | 10 | 83 | Excellent ( |
Data Interpretation: While Acetone (Entry 2) provides a greener alternative, Dimethylformamide (DMF) at 80 °C (Entry 3) offers the optimal balance of accelerated reaction kinetics and high product yield, making it the preferred choice for scalable workflows.
Workflow Visualization
Caption: Workflow for the selective Williamson ether synthesis of (4-(2-Fluoroethoxy)phenyl)methanol.
Self-Validating Experimental Protocol
This methodology is designed as a self-validating system . Each phase includes a built-in diagnostic checkpoint to verify the chemical state before proceeding, ensuring absolute trustworthiness in the final product.
Materials & Reagents
-
4-Hydroxybenzyl alcohol (1.0 equiv, 10.0 mmol, 1.24 g)
-
1-Bromo-2-fluoroethane (1.2 equiv, 12.0 mmol, 1.52 g)
-
Anhydrous Potassium Carbonate (
) (1.5 equiv, 15.0 mmol, 2.07 g) -
Anhydrous Dimethylformamide (DMF) (15 mL)
-
Ethyl Acetate (EtOAc), 5% Aqueous NaOH, Brine, Deionized Water.
Step-by-Step Procedure
Step 1: Deprotonation
-
In an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-hydroxybenzyl alcohol in 15 mL of anhydrous DMF under a nitrogen atmosphere.
-
Add anhydrous
in one portion. -
Stir the suspension at room temperature for 30 minutes.
Validation Checkpoint 1: The solution will transition from colorless to a slight yellow tint. This visual cue confirms the successful formation of the phenoxide anion.
Step 2: Alkylation 4. Add 1-bromo-2-fluoroethane dropwise to the stirring mixture via a syringe. 5. Attach a reflux condenser and heat the reaction block to 80 °C. 6. Allow the reaction to proceed for 8 hours.
Validation Checkpoint 2: Monitor via TLC (Hexanes:EtOAc 7:3). The highly polar starting material (
) should disappear, replaced by a distinct, less polar product spot () visible under UV light (254 nm).
Step 3: Chemoselective Workup
7. Cool the reaction mixture to room temperature. Dilute with 30 mL of deionized water to dissolve the inorganic salts (
Validation Checkpoint 3: The NaOH wash is a critical self-correcting step. It converts any unreacted 4-hydroxybenzyl alcohol back into a water-soluble sodium phenoxide, stripping it entirely from the organic layer and ensuring high purity prior to chromatography.
-
Wash the organic layer with water (
) and brine ( ) to remove residual DMF. -
Dry the organic phase over anhydrous
, filter, and concentrate under reduced pressure.
Step 4: Purification 12. Purify the crude residue via flash column chromatography (Silica gel, gradient elution from 9:1 to 7:3 Hexanes:EtOAc) to yield the pure product as a white to off-white solid.
Analytical Characterization
To confirm the structural integrity of the synthesized (4-(2-fluoroethoxy)phenyl)methanol, nuclear magnetic resonance (NMR) spectroscopy is required. The hallmark of a successful fluoroethylation is the distinct splitting pattern caused by the
Validation Checkpoint 4 (Spectroscopic Verification):
NMR (400 MHz,): 7.30 (d, J = 8.6 Hz, 2H, Ar-H), 6.92 (d, J = 8.6 Hz, 2H, Ar-H), 4.75 (dt, J = 47.4, 4.2 Hz, 2H, ) , 4.62 (s, 2H, Ar- ), 4.22 (dt, J = 27.8, 4.2 Hz, 2H, ) .
Causality of the Spectra: The massive 47.4 Hz coupling constant observed at 4.75 ppm is the geminal
References
-
Synthesis and Pharmacological Evaluation of Fluorine-Containing D3 Dopamine Receptor Ligands, Journal of Medicinal Chemistry (via PMC - NIH),[Link]
-
Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands, Molecules (via PMC - NIH),[Link]
-
A Review on the Advancement of Ether Synthesis from Organic Solvent to Water, ResearchGate,[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Pharmacological Evaluation of Fluorine Containing D3 Dopamine Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Selective O-Alkylation of 4-Hydroxybenzyl Alcohol with 1-Bromo-2-Fluoroethane
Executive Summary
This application note details the protocol for the chemoselective O-alkylation of 4-hydroxybenzyl alcohol (4-HBA) using 1-bromo-2-fluoroethane (BFE). This transformation is a critical step in the synthesis of pharmaceutical intermediates, particularly for tyrosine kinase inhibitors and
The core challenge in this synthesis is achieving high selectivity for the phenolic hydroxyl group over the benzylic alcohol while preventing the elimination of the volatile alkylating agent (BFE) to vinyl fluoride. This guide presents a validated Williamson ether synthesis protocol utilizing potassium carbonate in acetone, ensuring high yield (>85%) and operational safety.
Critical Safety Directive: 1-Bromo-2-Fluoroethane
WARNING: HIGH ACUTE TOXICITY
1-Bromo-2-fluoroethane (BFE) is classified as Acute Toxicity Category 1 (Fatal if swallowed/in contact with skin) and Category 2 (Fatal if inhaled) . It is also a highly flammable liquid (Flash point: -1°C).
-
Engineering Controls: All operations must be performed in a certified chemical fume hood.
-
PPE: Double nitrile gloves (0.11 mm minimum) or Silver Shield® laminates are mandatory. Wear chemical splash goggles and a face shield.
-
Containment: BFE is volatile (BP: 71-72°C). Reactions must be run in sealed pressure tubes or flasks equipped with high-efficiency reflux condensers (e.g., dimroth) cooled to <0°C.
Mechanistic Insight & Chemoselectivity
The pKa Differential
The success of this protocol relies on the acidity difference between the two hydroxyl groups on the substrate.
-
Phenolic Hydroxyl (
): Acidic enough to be deprotonated by weak bases like potassium carbonate ( ). -
Benzylic Hydroxyl (
): Remains protonated under these conditions, preventing competitive alkylation at this site.
Reaction Pathway
The reaction proceeds via an
Figure 1: Mechanistic pathway highlighting the chemoselective deprotonation and SN2 attack. Note the potential for E2 elimination if conditions are too harsh.
Experimental Protocol
Materials & Reagents
| Component | Role | Equiv. | MW ( g/mol ) | Density | Notes |
| 4-Hydroxybenzyl alcohol | Substrate | 1.0 | 124.14 | Solid | Hygroscopic; store in desiccator. |
| 1-Bromo-2-fluoroethane | Reagent | 1.2 - 1.5 | 126.96 | 1.67 g/mL | Volatile/Toxic. Handle cold. |
| Potassium Carbonate | Base | 2.0 - 3.0 | 138.21 | Solid | Anhydrous; granular preferred. |
| Potassium Iodide | Catalyst | 0.1 | 166.00 | Solid | Optional (Finkelstein condition). |
| Acetone | Solvent | N/A | 58.08 | 0.78 g/mL | HPLC Grade; dry. |
Step-by-Step Methodology
Step 1: Reaction Setup
-
Equip a 250 mL two-neck round-bottom flask with a large magnetic stir bar and a high-efficiency reflux condenser.
-
Connect the top of the condenser to a nitrogen line (positive pressure) and a scrubber (to trap any escaping alkyl halide vapors).
-
Charge the flask with 4-Hydroxybenzyl alcohol (12.4 g, 100 mmol) and Anhydrous
(27.6 g, 200 mmol) . -
Add Acetone (150 mL) .
-
Note: Acetonitrile (ACN) can be used for faster rates, but Acetone allows for a lower reflux temperature (56°C), reducing the risk of BFE flashing off.
-
Step 2: Reagent Addition
-
Stir the suspension vigorously at room temperature for 15 minutes to ensure deprotonation of the phenol. The mixture may turn slightly yellow.
-
Add Potassium Iodide (1.66 g, 10 mmol) if utilizing catalytic activation (recommended for faster kinetics).
-
Using a gas-tight syringe, add 1-Bromo-2-fluoroethane (19.0 g, 11.2 mL, 150 mmol) dropwise.
-
Critical: If the BFE is stored in a fridge, allow it to warm slightly or handle quickly to prevent condensation water ingress, but keep it cool enough to minimize vaporization.
-
Step 3: Reaction Phase
-
Heat the mixture to a gentle reflux (Bath temp: 60°C).
-
Maintain reflux for 12–18 hours .
-
IPC (In-Process Control): Monitor by TLC (Hexane:EtOAc 1:1). The product (
) will appear less polar than the starting material ( ). -
Staining:[4] Use
or PMA stain; UV active at 254 nm.
-
Step 4: Workup
-
Cool the reaction mixture to room temperature.
-
Filter the solids (excess carbonate and KBr salts) through a pad of Celite or a sintered glass funnel. Wash the cake with acetone (2 x 30 mL).
-
Concentrate the filtrate under reduced pressure (Rotavap) at 40°C. Do not overheat , as the product is stable but trace BFE must be trapped in the cold trap.
-
Dissolve the residue in Ethyl Acetate (150 mL) and wash with:
-
Water (2 x 50 mL)
-
1M NaOH (1 x 30 mL) – Critical Step: Removes unreacted phenolic starting material.
-
Brine (1 x 50 mL)
-
-
Dry the organic layer over anhydrous
, filter, and concentrate to yield the crude oil.
Step 5: Purification
-
The crude product often solidifies upon standing (white to off-white solid).
-
Recrystallization: Dissolve in minimal hot Ethanol/Hexane (1:4) and cool slowly.
-
Column Chromatography: If necessary, purify on silica gel eluting with Hexane:EtOAc (gradient 80:20 to 60:40).
Process Workflow Diagram
Figure 2: Operational workflow emphasizing the critical NaOH wash step to ensure purity.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield | Volatilization of BFE | Use a sealed pressure tube or ensure condenser coolant is <0°C. Increase BFE equivalents to 1.5. |
| Unreacted Starting Material | Incomplete deprotonation | Ensure K2CO3 is anhydrous and finely ground. Add catalytic KI or 18-crown-6 (if using ACN). |
| Side Product (Vinyl Fluoride) | E2 Elimination | Base is too strong or temperature too high. Stick to Carbonate bases; avoid NaOH/NaH during the reaction phase. |
| C-Alkylation | Solvent Effect | Rare with carbonates, but ensure solvent is polar aprotic (Acetone/DMF) to favor O-alkylation. |
References
-
Williamson, A. W. (1850).[1][2] "Theory of Aetherification". Philosophical Magazine, 37, 350–356. Link
-
Moussa, M. N., et al. (2010). "Synthesis and in vivo evaluation of [18F]N-(2-benzofuranylmethyl)-N'-[4-(2-fluoroethoxy)benzyl]piperazine as a novel sigma-1 receptor ligand". Bioorganic & Medicinal Chemistry Letters, 20(6), 1930-1934. (Describes the specific alkylation of 4-hydroxybenzyl moieties with fluoroethyl groups). Link
-
Organic Chemistry Portal. "Williamson Ether Synthesis".[1] (General mechanism and conditions). Link
-
BenchChem. "Application Notes: 4-Hydroxybenzyl Alcohol in the Synthesis of Pharmaceutical Intermediates". (Protocols for handling 4-HBA). Link
-
PubChem. "Compound Summary: 1-Bromo-2-fluoroethane Safety Data Sheet". Link
Sources
Converting (4-(2-Fluoroethoxy)phenyl)methanol to tosylate precursor
Application Note & Protocol
Topic: High-Fidelity Synthesis of (4-(2-Fluoroethoxy)phenyl)methyl 4-methylbenzenesulfonate: A Key Tosylate Precursor for Advanced Drug Development
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The conversion of alcohols to tosylates is a cornerstone transformation in modern organic synthesis, converting a poor hydroxyl leaving group into an excellent tosylate group.[1] This activation is pivotal for subsequent nucleophilic substitution (SN2) reactions, enabling the construction of complex molecular architectures essential for pharmaceutical development.[2][3] This document provides a comprehensive, field-proven guide for the synthesis of (4-(2-Fluoroethoxy)phenyl)methyl 4-methylbenzenesulfonate from its corresponding alcohol, (4-(2-Fluoroethoxy)phenyl)methanol. We delve into the mechanistic rationale, offer a detailed step-by-step protocol, and provide guidance on characterization, troubleshooting, and safety. The protocols herein are designed to be self-validating, ensuring high yield and purity for this critical drug precursor.
Mechanistic Rationale and Strategic Considerations
The tosylation of an alcohol proceeds via the nucleophilic attack of the alcohol's oxygen atom on the highly electrophilic sulfur atom of p-toluenesulfonyl chloride (TsCl).[4] This reaction is almost universally conducted in the presence of a base, such as pyridine or triethylamine (TEA), which serves a dual, critical function.
-
Acid Scavenger: The reaction generates one equivalent of hydrochloric acid (HCl). The base neutralizes this byproduct, forming a salt (e.g., pyridinium hydrochloride) and preventing potential acid-catalyzed side reactions while driving the equilibrium towards the product.[5]
-
Nucleophilic Catalyst (The Pyridine Advantage): Pyridine, in particular, is more than a simple base. It is a superior nucleophile compared to the alcohol and can rapidly attack TsCl to form a highly reactive N-tosylpyridinium chloride intermediate.[6][7] This activated species is then readily attacked by the alcohol, regenerating the pyridine catalyst. This catalytic cycle significantly accelerates the rate of tosylation.[6][7]
The stereochemical integrity of the alcohol's carbon center is preserved during tosylation because the C-O bond is not broken.[8] This makes it a highly reliable method for activating chiral alcohols for subsequent SN2 reactions where a predictable inversion of stereochemistry is desired.[8][9]
Experimental Protocol: Synthesis of (4-(2-Fluoroethoxy)phenyl)methyl 4-methylbenzenesulfonate
This protocol is optimized for the conversion of a primary benzylic alcohol.
Materials and Equipment
-
Reagents:
-
(4-(2-Fluoroethoxy)phenyl)methanol (1.0 eq.)
-
p-Toluenesulfonyl chloride (TsCl) (1.2 - 1.5 eq.)
-
Anhydrous Pyridine or Triethylamine (TEA) (1.5 - 2.0 eq.)
-
Anhydrous Dichloromethane (DCM)
-
Deionized Water
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
-
Equipment:
-
Round-bottom flask, flame-dried
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (Nitrogen or Argon)
-
Ice/water bath
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
TLC plates (Silica gel 60 F₂₅₄)
-
Reaction Workflow Diagram
Caption: Workflow for the synthesis of the target tosylate precursor.
Step-by-Step Procedure
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve (4-(2-Fluoroethoxy)phenyl)methanol (1.0 eq.) in anhydrous dichloromethane (approx. 10 volumes, e.g., 10 mL per 1 g of alcohol).[10]
-
Cooling: Cool the stirred solution to 0 °C using an ice/water bath. Maintaining a low temperature is crucial to control the initial exotherm upon addition of TsCl.
-
Base Addition: To the cooled solution, add anhydrous pyridine or triethylamine (1.5 eq.) via syringe.[11]
-
TsCl Addition: Add p-toluenesulfonyl chloride (1.2 eq.) portion-wise as a solid, ensuring the internal temperature does not rise significantly.[11]
-
Reaction: Stir the mixture at 0 °C for 30-60 minutes, then allow it to warm to room temperature. Continue stirring for an additional 2-16 hours.[4][10]
-
Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC), eluting with a hexane/ethyl acetate mixture. The product spot should be less polar than the starting alcohol.
-
Work-up (Quenching): Once the reaction is complete, cool the mixture back to 0 °C and carefully quench by adding deionized water.[4]
-
Extraction & Washing: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1 M HCl (to remove excess pyridine/TEA), saturated NaHCO₃ solution, and finally with brine.[10]
-
Drying and Concentration: Dry the isolated organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.[4]
Purification
The crude product is typically purified by silica gel column chromatography.[10] A gradient elution system, starting with a non-polar solvent system (e.g., 95:5 hexane/ethyl acetate) and gradually increasing polarity, is effective for separating the tosylate from any remaining starting material or impurities.
-
Insight: Unreacted TsCl can co-elute with the product. One practical tip is to treat the crude reaction mixture with a cellulosic material like filter paper, which reacts with the excess TsCl, followed by filtration before chromatography.[12]
Quantitative Data and Characterization
The following table summarizes the typical reaction parameters.
| Parameter | Recommended Value | Rationale |
| Alcohol | 1.0 eq. | Limiting Reagent |
| TsCl | 1.2 - 1.5 eq. | Ensures complete conversion of the alcohol.[10] |
| Base (Pyridine/TEA) | 1.5 - 2.0 eq. | Sufficient to neutralize HCl and catalyze the reaction.[10] |
| Temperature | 0 °C to Room Temp. | Controls initial exotherm and allows the reaction to proceed to completion.[11] |
| Reaction Time | 2 - 16 hours | Substrate-dependent; monitor by TLC for completion.[10] |
Analytical Characterization
Confirmation of the product structure is achieved through standard spectroscopic methods.[10]
-
¹H NMR:
-
Benzylic Protons (Ar-CH₂-OTs): Expect a downfield shift to ~5.0-5.2 ppm from ~4.6 ppm in the starting alcohol.
-
Tosyl Protons: Look for two doublets in the aromatic region (~7.4-7.8 ppm) and a singlet for the methyl group at ~2.4 ppm.
-
Fluoroethoxy Protons: The characteristic triplets for the -OCH₂CH₂F moiety will remain.
-
-
IR Spectroscopy:
-
The broad O-H stretch from the starting alcohol (~3300 cm⁻¹) will disappear.
-
Appearance of strong, characteristic S=O stretching bands at ~1360 cm⁻¹ (asymmetric) and ~1175 cm⁻¹ (symmetric).[10]
-
-
Mass Spectrometry (MS): The molecular ion peak corresponding to the calculated mass of the tosylate should be observed to confirm its identity.
Troubleshooting and Advanced Considerations
| Issue | Potential Cause | Recommended Solution |
| Incomplete Reaction | Insufficiently reactive alcohol; insufficient reaction time. | Add a catalytic amount (0.1 eq.) of 4-dimethylaminopyridine (DMAP), which is a hyper-nucleophilic catalyst.[3][4] Alternatively, allow the reaction to stir for a longer duration. |
| Formation of Benzyl Chloride Byproduct | Nucleophilic attack by chloride ions on the newly formed, activated tosylate. | This is more common for benzyl alcohols with electron-withdrawing substituents.[2][13] Ensure the reaction is not overheated and use the minimum necessary reaction time. Purification by chromatography should separate this byproduct. |
| Hydrolysis of TsCl | Presence of water in reagents or solvent. | Use anhydrous solvents and reagents. Flame-dry all glassware and run the reaction under a dry, inert atmosphere.[14] |
Safety Precautions
-
p-Toluenesulfonyl Chloride (TsCl): TsCl is corrosive, a lachrymator, and moisture-sensitive. It can cause severe skin burns and eye damage.[15][16] Handle only in a well-ventilated chemical fume hood while wearing appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.[17]
-
Solvents and Reagents: Dichloromethane is a suspected carcinogen. Pyridine and triethylamine are flammable and have strong, unpleasant odors. All manipulations should be performed within a fume hood.
-
Work-up: The quenching and washing steps can be exothermic, especially the acid wash to neutralize the base. Perform these additions slowly and with cooling if necessary.
References
-
Chemistry Stack Exchange. (2015). Why is pyridine used when making tosyl esters from alcohols? [Online]. Available at: [Link]
-
ReactionWeb.io. (2025). Alcohol Tosylation with TsCl and Pyridine. [Online]. Available at: [Link]
-
Oreate AI Blog. (2025). The Role of TsCl Pyridine in Organic Synthesis. [Online]. Available at: [Link]
-
OrgoSolver. (n.d.). TsCl/Pyridine: Alcohol to Tosylate (ROTs) + What Happens Next (SN2 vs E2). [Online]. Available at: [Link]
-
Organic Synthesis. (n.d.). Alcohol to Tosylate using Tosyl Cl, base. [Online]. Available at: [Link]
-
Liu, K., et al. (2011). Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates. Molecules, 16(7), 5663-5674. Available at: [Link]
-
Chemistry LibreTexts. (2024). 17.6: Reactions of Alcohols. [Online]. Available at: [Link]
-
Master Organic Chemistry. (2015). Tosylates And Mesylates. [Online]. Available at: [Link]
-
Miles, W. H., et al. (2009). Facile removal of tosyl chloride from tosylates using cellulosic materials, e. g., filter paper. Tetrahedron Letters, 50(1), 58-59. Available at: [Link]
-
ResearchGate. (2011). Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates. [Online]. Available at: [Link]
-
Zhang, W., et al. (2017). Tosylation of alcohols: an effective strategy for the functional group transformation of organic derivatives of polyoxometalates. Scientific Reports, 7, 12489. Available at: [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tosylation of alcohols: an effective strategy for the functional group transformation of organic derivatives of polyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. reactionweb.io [reactionweb.io]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. echemi.com [echemi.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. orgosolver.com [orgosolver.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. organic-synthesis.com [organic-synthesis.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. fishersci.fi [fishersci.fi]
- 15. cdhfinechemical.com [cdhfinechemical.com]
- 16. westliberty.edu [westliberty.edu]
- 17. chemicalbook.com [chemicalbook.com]
Application Note: One-Pot Synthesis of 18F-Labeled Fluoroethoxy Radiotracers
Executive Summary & Strategic Rationale
The [18F]fluoroethoxy moiety (
This guide details a One-Pot, Two-Step protocol that eliminates intermediate isolation. By generating [18F]FE-OTs in situ and sequentially adding the precursor, laboratories can achieve:
-
Higher Automation Reliability: Removing distillation loops reduces mechanical failure points.
-
Reduced Radiation Exposure: A closed-system, single-vessel operation.
-
Universal Applicability: This method is modular; it can be applied to phenols, amines, and carboxylates.
Chemical Mechanism & Critical Parameters
The Competitive Landscape
The core challenge in a one-pot synthesis using ethylene glycol bis-tosylate is stoichiometric competition .
-
Step 1 (Fluorination):
attacks one sulfonate ester of the bis-tosylate.-
Risk: If the reaction runs too long or too hot, the second tosylate is displaced, forming
difluoroethane (volatile waste).
-
-
Step 2 (Alkylation): The precursor (Nucleophile, Nu
) is added to the pot.-
Competition: The pot contains both the desired electrophile (
) and the massive excess of unreacted bis-tosylate. -
Outcome: The Nu
reacts with both. Reaction with bis-tosylate forms the non-radioactive "dimer" or "bridged" impurity (Nu-CH CH -Nu). -
Solution: We utilize kinetic control (high temperature, short time) and Solid Phase Extraction (SPE) purification to separate the tracer from the bulk impurities.
-
Reaction Pathway Diagram
Caption: Kinetic pathway of one-pot fluoroethylation. Note the competitive formation of non-radioactive impurities which must be resolved via HPLC or SPE.
Detailed Experimental Protocol
Target Application: Synthesis of a generic [18F]Fluoroethoxy-Aryl tracer (e.g., [18F]FET derivative or [18F]FEt-PPZ).
Reagents & Equipment
-
Cyclotron: 18 MeV proton beam (producing [18F]F- via
O(p,n) F). -
Module: GE TRACERlab FX, IBA Synthera, or equivalent vial-based synthesizer.
-
Reagents:
-
Ethylene glycol bis(p-toluenesulfonate) (10–15 mg).
-
Precursor (e.g., L-Tyrosine disodium salt or Phenolic derivative) (5–10 mg).
-
Kryptofix 2.2.2 (K222) / K
CO or Tetrabutylammonium bicarbonate (TBAHCO ). -
Anhydrous Acetonitrile (MeCN) and DMSO.
-
Step-by-Step Methodology
Phase 1: Preparation of the Fluorinating Agent
-
Trapping: Trap cyclotron-produced [18F]F- on a QMA Carbonate cartridge.
-
Elution: Elute into the reactor with 1.5 mL of stock solution (K222/K
CO in MeCN/H O).-
Note: TBAHCO
is preferred by some groups (Kawamura et al.) to avoid potassium precipitation, but K222 is robust for this specific reaction.
-
-
Azeotropic Drying: Evaporate at 95°C under vacuum/He flow. Add 1 mL anhydrous MeCN and repeat twice. Water content must be <100 ppm.
Phase 2: In-Situ Generation of [18F]FE-OTs
-
Addition: Add Ethylene glycol bis-tosylate (10 mg) dissolved in 1.0 mL anhydrous MeCN .
-
Reaction: Heat at 90°C for 10–15 minutes (closed vessel).
-
Checkpoint: TLC should show >80% conversion to [18F]FE-OTs (
in 50:50 EtOAc/Hexane). -
Crucial: Do NOT evaporate the solvent yet. The intermediate is volatile.
-
Phase 3: One-Pot Alkylation
-
Precursor Addition: Add the Precursor (5–10 mg) dissolved in 0.5 mL DMSO (or DMF) containing 5–10 µL of 1N NaOH (or equiv. Cs
CO ).-
Note: The base is critical to deprotonate the phenol/amine precursor.
-
-
Solvent Exchange (Optional but Recommended): If the reactor allows, briefly vent to remove some MeCN (boiling point 82°C) while retaining DMSO (boiling point 189°C), but be careful not to lose the [18F]FE-OTs. Most robust "One-Pot" protocols simply mix the MeCN and DMSO.
-
Alkylation: Seal and heat at 110°C–120°C for 10–15 minutes .
Phase 4: Purification (The "Self-Validating" Step)
-
Dilution: Cool to 40°C and dilute with 10 mL water.
-
SPE Loading: Pass the mixture through a Sep-Pak C18 Plus (pre-conditioned).
-
Logic: Free [18F]F-, polar byproducts, and DMSO pass through to waste. The lipophilic tracer and unreacted bis-tosylate are trapped.
-
-
Washing: Wash with 10 mL water.
-
Elution: Elute product with 1–2 mL Ethanol/Water (mobile phase dependent) onto the Semi-Prep HPLC .
-
Why HPLC? You must separate the [18F]Tracer from the non-radioactive "dimer" formed by the excess bis-tosylate. SPE alone is rarely sufficient for "One-Pot" fluoroethoxy synthesis unless the precursor is extremely selective.
-
Data Presentation & Quality Control
Typical Yields & Parameters
| Parameter | Value / Range | Notes |
| Synthesis Time | 50–60 minutes | Includes HPLC purification |
| Radiochemical Yield (RCY) | 25–40% (decay corrected) | Lower than 2-step (50%) due to competition, but sufficient for clinical use. |
| Radiochemical Purity (RCP) | > 99% | Mandatory for release.[3] |
| Molar Activity (A | > 50 GBq/µmol | Critical for receptor studies. |
| Precursor Mass | 5–10 mg | Higher mass drives kinetics against the bis-tosylate competition. |
Automated Module Workflow
Caption: Automated workflow for the one-pot synthesis on a standard module (e.g., GE TRACERlab or Synthera).
Troubleshooting & Optimization
Low Yield (<10%)
-
Cause: Water in the reactor during Step 2.
-
Fix: Ensure azeotropic drying is complete. Bis-tosylate hydrolyzes rapidly in the presence of base and water.
-
Cause: Volatilization of [18F]FE-OTs.
-
Fix: Ensure the reactor is tightly sealed during the 90°C step. Do not apply vacuum between Step 2 and Step 3.
High Impurity Load (HPLC)
-
Cause: Excess Bis-Tosylate cross-linking.
-
Fix: Reduce the initial mass of Bis-Tosylate (try 5 mg instead of 10 mg), though this may lower the fluorination yield. Alternatively, use a Solid-Supported Precursor (e.g., Resin-Linker-Phenol) which can be filtered away, though this moves away from "standard" one-pot chemistry.
Alternative: Direct Substitution (The "FET" Method)
For specific targets like [18F]FET, the "Gold Standard" one-pot method uses a protected precursor already containing the leaving group (e.g., TET precursor : O-(2-tosyloxyethyl)-N-trityl-L-tyrosine).
-
Protocol: [18F]F- + TET
[18F]Intermediate Acid Hydrolysis [18F]FET. -
Benefit: No competition, cleaner HPLC profile.
-
Limitation: Requires custom synthesis of the tosyloxyethyl-precursor for every new drug target. The Bis-Tosylate method (described above) is preferred for screening new molecules.
References
-
Kawamura, K., et al. (2021).[4] "Radiosynthesis of 18F-fluoroethylated tracers via a simplified one-pot 18F-fluoroethylation method using [18F]fluoroethyl tosylate." Applied Radiation and Isotopes. Link
-
Wester, H. J., et al. (1999). "Synthesis and radiopharmacology of O-(2-[18F]fluoroethyl)-L-tyrosine for tumor imaging." Journal of Nuclear Medicine. Link
-
Bourdier, T., et al. (2011). "Automated one-pot radiosynthesis of O-(2-[18F]fluoroethyl)-L-tyrosine on the Tracerlab FXFN module." Nuclear Medicine and Biology. Link
-
Pandey, S. K., et al. (2023). "Convenient one-pot synthesis of 1-(4-(4-(2-[18F]fluoroethoxy)phenyl)piperazin-1-yl)ethanone ([18F]FEt-PPZ)." RSC Advances. Link
-
Gundersen, S., et al. (2013). "A Fully Automated Radiosynthesis of [18F]Fluoroethyl-Diprenorphine on a Single Module by Use of SPE Cartridges." Molecules. Link
Sources
- 1. Fluoroethyl-L-tyrosine (18F) - Wikipedia [en.wikipedia.org]
- 2. An one-pot two-step automated synthesis of [18F]T807 injection, its biodistribution in mice and monkeys, and a preliminary study in humans | PLOS One [journals.plos.org]
- 3. Clinical production of [18F]FET for human brain tumor imaging using three different automated 18F-radiosynthesis modules | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 4. Radiosynthesis of 18F-fluoroethylated tracers via a simplified one-pot 18F-fluoroethylation method using [18F]fluoroethyl tosylate - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Optimized Reaction Conditions for (4-(2-Fluoroethoxy)phenyl)methanol Mesylation
Strategic Overview
The conversion of benzyl alcohols to their corresponding methanesulfonate (mesylate) esters is a fundamental activation strategy in organic synthesis and drug development. For the substrate (4-(2-fluoroethoxy)phenyl)methanol , the resulting mesylate serves as a highly reactive electrophile, often utilized as a precursor in radiotracer synthesis or complex API assembly. However, the unique electronic properties of this molecule demand rigorous control over reaction conditions to prevent rapid in situ degradation. This application note provides a field-proven, self-validating protocol designed to maximize yield while suppressing critical side reactions.
Mechanistic Causality & Reaction Design
The classic procedure for the synthesis of methanesulfonate esters from alcohols was established by Crossland and Servis [1][1]. While highly effective for aliphatic alcohols, applying this protocol to activated benzyl alcohols requires a deep understanding of the underlying physical organic chemistry.
The substrate, (4-(2-fluoroethoxy)phenyl)methanol [3][2], features a para-alkoxy substituent. This electron-donating ether linkage stabilizes the developing positive charge at the benzylic position via resonance. Consequently, the target product—4-(2-fluoroethoxy)benzyl methanesulfonate —is exceptionally reactive.
If the reaction is not strictly controlled, the chloride ions generated as a byproduct from the methanesulfonyl chloride (MsCl) reagent will act as nucleophiles. Driven by thermal energy or prolonged exposure to the triethylamine hydrochloride salts, the chloride will rapidly displace the mesylate group via an SN2/SN1 hybrid pathway, yielding 4-(2-fluoroethoxy)benzyl chloride as a critical impurity [2][3].
Causality of Protocol Choices:
-
Sub-ambient Temperature (0 °C): Suppresses the activation energy required for the secondary chloride substitution.
-
Non-nucleophilic Base (TEA): Scavenges HCl to form an insoluble ammonium salt in DCM, reducing the effective concentration of reactive chloride ions.
-
Rapid Aqueous Quench: Instantly removes the chloride salts from the organic phase, arresting the degradation pathway.
Fig 1: Mesylation pathway and temperature-dependent chloride substitution side-reaction.
Reagent Matrix & Quantitative Data
To ensure reproducibility, all quantitative data and stoichiometric ratios are standardized below. Anhydrous conditions are non-negotiable.
| Component | MW ( g/mol ) | Eq. | Function | Critical Specification |
| (4-(2-Fluoroethoxy)phenyl)methanol | 170.18 | 1.00 | Substrate | Purity ≥ 95%, Dry |
| Methanesulfonyl chloride (MsCl) | 114.55 | 1.15 | Electrophile | Freshly distilled, colorless |
| Triethylamine (TEA) | 101.19 | 1.50 | Base / Scavenger | Anhydrous, stored over KOH |
| Dichloromethane (DCM) | 84.93 | 10 vol | Solvent | Anhydrous (< 50 ppm H₂O) |
Step-by-Step Experimental Protocol
This workflow is designed to minimize the residence time of the highly reactive mesylate in the presence of chloride salts.
Step 1: System Preparation
-
Flame-dry a round-bottom flask equipped with a magnetic stir bar under a continuous stream of inert gas (Nitrogen or Argon).
-
Dissolve (4-(2-fluoroethoxy)phenyl)methanol (1.0 eq) in anhydrous DCM (10 volumes) to achieve an approximate 0.2 M solution.
-
Add anhydrous Triethylamine (1.5 eq) to the solution.
-
Submerge the flask in an ice-water bath and allow the internal temperature to equilibrate to 0 °C for 10 minutes.
Step 2: Electrophile Addition 5. Draw Methanesulfonyl chloride (1.15 eq) into a gas-tight syringe. 6. Add the MsCl dropwise over 5–10 minutes. Crucial: Adjust the addition rate to ensure the internal temperature does not exceed 5 °C. A white precipitate (TEA·HCl) will begin to form immediately[4].
Step 3: Reaction & Quench 7. Stir the heterogeneous mixture at 0 °C for 30 minutes. 8. Do not allow the reaction to warm to room temperature. Once complete (verified by the self-validating TLC step below), immediately quench the reaction by pouring the mixture into a separatory funnel containing an equal volume of ice-cold water .
Step 4: Isolation & Storage 9. Separate the organic layer. Wash the organic phase sequentially with cold 1M HCl (to remove excess TEA), cold saturated aqueous NaHCO₃ (to neutralize residual acid), and cold brine. 10. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Crucial: Maintain the rotary evaporator water bath at ≤ 25 °C to prevent thermal degradation. 11. The resulting 4-(2-fluoroethoxy)benzyl methanesulfonate must be used immediately in the next synthetic step or stored neat under Argon at -20 °C.
Fig 2: Step-by-step workflow for synthesizing and isolating the reactive benzyl mesylate.
Self-Validating System & Analytical Monitoring
To establish a self-validating system, researchers must continuously verify the integrity of the reaction without relying solely on the final mass yield, which can be deceptive if side-reactions occur.
-
Pre-Reaction Validation (Moisture Control): Validate the DCM water content via Karl Fischer titration. Moisture > 50 ppm will hydrolyze MsCl to methanesulfonic acid, stalling the reaction and artificially lowering the pH.
-
In-Process Validation (TLC): Monitor the reaction using Thin Layer Chromatography (Hexanes/EtOAc 3:1). The starting material exhibits a lower Rf (~0.3) due to hydrogen bonding from the free hydroxyl group. The target mesylate will migrate higher (Rf ~0.6).
-
Post-Reaction Validation (¹H NMR in CDCl₃): The definitive proof of successful mesylation—and the absence of chloride substitution—is found in the benzylic proton shifts.
-
Starting Material: The benzylic protons (Ar-CH₂ -OH) appear as a singlet at ~4.6 ppm .
-
Target Mesylate: The benzylic protons shift significantly downfield to ~5.2 ppm (singlet, 2H). Additionally, a sharp singlet corresponding to the mesylate methyl group (-OSO₂CH₃ ) will appear at ~2.9 ppm .
-
Failure State: If the benzyl chloride impurity has formed, a singlet will appear at ~4.5–4.6 ppm, deceptively overlapping with the starting material.
-
Troubleshooting & Process Optimization
| Observation / Failure Mode | Mechanistic Root Cause | Corrective Action |
| High Starting Material Recovery | Hydrolysis of MsCl by adventitious water before esterification can occur. | Validate DCM water content. Ensure glassware is oven-dried. Use freshly distilled MsCl. |
| Formation of Benzyl Chloride Impurity | Nucleophilic attack by Cl⁻ driven by thermal energy or prolonged exposure to salts. | Strictly maintain internal T < 5 °C. Execute the aqueous quench immediately after SM consumption. |
| Product Degradation Post-Isolation | Autocatalytic degradation or hydrolysis during concentration/storage. | Evaporate solvent at ≤ 25 °C. Store neat product at -20 °C under Argon, or telescope immediately into the next step. |
References
-
Crossland, R. K., & Servis, K. L. (1970). A Facile Synthesis of Methanesulfonate Esters. The Journal of Organic Chemistry, 35(9), 3195-3196.[Link]
-
King, J. F., et al. (1994). Kinetic and spectroscopic characterisation of highly reactive methanesulfonates. Journal of the Chemical Society, Perkin Transactions 2, (12), 2531-2536.[Link]
-
Jiehua Pharma. (n.d.). (4-(2-fluoroethoxy)phenyl)methanol Product Information. [Link]
Sources
- 1. Synthesis of Mesylates From Alcohols - [www.rhodium.ws] [chemistry.mdma.ch]
- 2. Fluorinated Building Blocks - 小分子,大梦想 [jiehuapharma.com]
- 3. Kinetic and spectroscopic characterisation of highly reactive methanesulfonates. Leaving group effects for solvolyses and comments on geminal electronic effects influencing SN1 reactivity - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis of Mesylates From Alcohols - [www.rhodium.ws] [chemistry.mdma.ch]
Application Note: Preparation of the [¹⁸F]FEt-PPZ Radiosynthesis Precursor (PPZ) via a Benzyl-Protected Intermediate
Target Audience: Radiochemists, synthetic organic chemists, and molecular imaging professionals. Content Type: Technical Guide & Experimental Protocol
Executive Summary
The sigma-1 receptor (σ1R) is a critical biomarker overexpressed in various malignancies, including gliomas and melanomas. Recent advancements in positron emission tomography (PET) have identified 1-(4-(4-(2-[¹⁸F]fluoroethoxy)phenyl)piperazin-1-yl)ethanone ([¹⁸F]FEt-PPZ) as a highly specific radiotracer for σ1R imaging[1]. Unlike traditional radiotracers that require complex, unstable tosylate precursors, [¹⁸F]FEt-PPZ can be synthesized via a highly efficient one-pot, two-step method using the stable, free-phenol precursor PPZ (1-(4-(4-hydroxyphenyl)piperazin-1-yl)ethanone)[2].
This application note details the robust, two-step synthesis of the PPZ precursor starting from a commercially available benzyl alcohol-derived intermediate, 1-[4-(benzyloxy)phenyl]piperazine[3].
Mechanistic Rationale & Retrosynthetic Strategy
The synthesis of the PPZ precursor requires the selective N-acetylation of a phenylpiperazine derivative without O-acetylating the phenolic hydroxyl group.
Causality Behind the Protecting Group Strategy: To achieve absolute chemoselectivity, the phenolic oxygen is masked as a benzyl ether (1-[4-(benzyloxy)phenyl]piperazine).
-
Orthogonality: The benzyl ether is highly stable under the basic and nucleophilic conditions of the N-acetylation step.
-
Mild Deprotection: Unlike silyl ethers (which require fluoride sources) or methyl ethers (which require harsh Lewis acids like BBr₃), the benzyl group is cleaved via palladium-catalyzed hydrogenolysis. This orthogonal deprotection occurs under mild, neutral conditions, ensuring the newly formed piperazine amide bond remains completely intact.
Pathway Visualization
Figure 1: Synthetic workflow for the preparation of PPZ precursor and [18F]FEt-PPZ radiosynthesis.
Step-by-Step Experimental Protocols
Step 1: N-Acetylation of the Benzyl-Protected Intermediate
Objective: Mask the secondary amine of the piperazine ring via acetylation.
Causality & Reagent Selection: Dichloromethane (DCM) is selected as the aprotic solvent due to its excellent solvency for the starting material and inertness toward acetyl chloride. Triethylamine (Et₃N) acts as a non-nucleophilic proton scavenger to neutralize the HCl byproduct, preventing the protonation of the piperazine nitrogen which would otherwise halt the reaction.
Procedure:
-
Flame-dry a 100 mL round-bottom flask and purge with Argon.
-
Dissolve 1-[4-(benzyloxy)phenyl]piperazine (10.0 mmol) in 40 mL of anhydrous DCM.
-
Add Et₃N (15.0 mmol, 1.5 eq) and cool the mixture to 0 °C in an ice-water bath.
-
Self-Validation Check: Cooling is critical; an exothermic spike indicates a rapid, uncontrolled reaction which may lead to degradation or impurities.
-
-
Add acetyl chloride (11.0 mmol, 1.1 eq) dropwise over 15 minutes.
-
Remove the ice bath and stir at room temperature for 2 hours.
-
Analytical Check: Monitor by TLC (Eluent: Hexanes:EtOAc 1:1). The starting material (lower
) should convert entirely to the protected amide (higher ). -
Quench with 20 mL of saturated aqueous NaHCO₃. Extract the aqueous layer with DCM (2 x 20 mL). Wash the combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
Step 2: Catalytic Hydrogenolysis to Yield PPZ Precursor
Objective: Deprotect the benzyl ether to reveal the free phenol required for radiolabeling.
Causality & Reagent Selection: Palladium on carbon (Pd/C) with hydrogen gas is chosen because it selectively cleaves benzyl ethers without reducing the newly formed amide carbonyl or the aromatic rings. A mixed solvent system (MeOH/EtOAc) is used to maintain the solubility of both the lipophilic protected intermediate and the highly polar phenolic product.
Procedure:
-
Dissolve the intermediate from Step 1 in 30 mL of a 1:1 MeOH/EtOAc mixture.
-
Under a steady stream of Argon, carefully add 10% Pd/C (10% w/w relative to the substrate).
-
Safety & Trustworthiness Check: Pd/C is highly pyrophoric. Never add dry catalyst to a methanol-rich atmosphere without inert gas blanketing to prevent solvent ignition.
-
-
Seal the flask with a septum, evacuate the atmosphere, and backfill with H₂ gas using a balloon. Repeat this purge cycle three times.
-
Stir vigorously at room temperature for 4–6 hours.
-
Analytical Check: Monitor by TLC (Eluent: DCM:MeOH 95:5). The UV-active benzyl ether spot will disappear, replaced by a highly polar, KMnO₄-staining phenolic spot.
-
Filter the suspension through a Celite pad to remove the catalyst. Wash the pad thoroughly with excess MeOH.
-
Evaporate the filtrate to yield the pure PPZ precursor (1-(4-(4-hydroxyphenyl)piperazin-1-yl)ethanone) as a solid.
Radiosynthesis Application: [¹⁸F]FEt-PPZ
The choice of a one-pot, two-step radiosynthesis using the free phenol precursor (PPZ) rather than a pre-synthesized tosylate precursor is driven by chemical stability. Fluoroethoxy-tosylate precursors are prone to degradation. By generating [¹⁸F]fluoroethyl bromide in situ (from 1,2-dibromoethane and [¹⁸F]fluoride) and reacting it directly with the phenoxide anion of PPZ (generated via K₂CO₃), the method achieves a robust radiochemical yield while minimizing synthesis time[1]. This is critical given the short 109.8-minute half-life of Fluorine-18.
Quantitative Data & Validation
Table 1: Quality Control & Analytical Validation of PPZ Precursor
| Analytical Method | Expected Specification | Purpose |
| TLC (5% MeOH in DCM) | Rapid reaction monitoring | |
| ¹H NMR (400 MHz, CDCl₃) | Disappearance of benzyl -CH₂- (~5.0 ppm) | Structural confirmation |
| ESI-MS | [M+H]⁺ m/z 221.1 | Exact mass verification |
| HPLC (C18 column) | >98% purity, sharp single peak | Final purity assessment |
Table 2: Preclinical & Radiochemical Profile of [¹⁸F]FEt-PPZ
Data aggregated from preclinical evaluations of the synthesized radiotracer.
| Parameter | Value / Outcome | Reference |
| Target Receptor | Sigma-1 (σ1R) | [1] |
| Docking G-score (σ1R vs σ2R) | Higher affinity for σ1R (σ2R = -6.49 kcal/mol) | [2] |
| Radiochemical Purity (RCP) | >95% (Assessed via radio-HPLC) | [1] |
| Activity Yield | 32% ± 5.8% (n = 6) | [1] |
| Tumor Uptake (Melanoma, 60 min) | 10.55% ± 1.3% ID/g | [1] |
| In Vitro Cell Binding | U-87 MG (13.28%), B16F10 (10.74%) | [1] |
References
Sources
- 1. Convenient one-pot synthesis of 1-(4-(4-(2-[18F]fluoroethoxy)phenyl)piperazin-1-yl)ethanone ([18F]FEt-PPZ) for imaging tumors expressing sigma-1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Convenient one-pot synthesis of 1-(4-(4-(2-[ 18 F]fluoroethoxy)phenyl)piperazin-1-yl)ethanone ([ 18 F]FEt-PPZ) for imaging tumors expressing sigma-1 r ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA02999F [pubs.rsc.org]
- 3. 1-[4-(Benzyloxy)phenyl]piperazine | 144881-52-7 | Benchchem [benchchem.com]
Mitsunobu reaction conditions for fluoroethoxy benzyl alcohols
Application Note & Detailed Protocols
Topic: Mitsunobu Reaction Conditions for the Functionalization of Fluoroethoxy Benzyl Alcohols
Audience: Researchers, scientists, and drug development professionals.
Introduction: Strategic Functionalization in Medicinal Chemistry
The introduction of fluorinated motifs, such as the fluoroethoxy group, into molecular scaffolds is a cornerstone of modern drug design, often enhancing metabolic stability, lipophilicity, and binding affinity. Consequently, the ability to reliably functionalize molecules containing these groups is of paramount importance. The Mitsunobu reaction stands as a powerful tool for such transformations, enabling the conversion of primary and secondary alcohols into a wide array of other functional groups, including esters, ethers, and azides, typically with a clean inversion of stereochemistry.[1][2][3]
This guide provides a comprehensive overview of the Mitsunobu reaction, with a specialized focus on its application to fluoroethoxy-substituted benzyl alcohols. We will delve into the mechanistic underpinnings of the reaction, critical experimental parameters, and substrate-specific considerations imposed by the electronic nature of the fluoroalkoxy substituent. The protocols and insights provided herein are designed to equip researchers with the knowledge to navigate the nuances of this reaction, troubleshoot common challenges, and achieve high-yielding, predictable outcomes.
Part 1: The Mitsunobu Reaction - Core Principles and Mechanism
The Mitsunobu reaction is a dehydrative redox condensation that facilitates the nucleophilic substitution of a primary or secondary alcohol.[2] It operates through the in situ activation of the alcohol's hydroxyl group into an excellent leaving group by a combination of a tertiary phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[4]
The reaction's utility is broad, primarily because it allows for the use of nucleophiles that are otherwise poor displacing agents under standard Sₙ2 conditions. A key requirement is that the nucleophile must be sufficiently acidic (generally with a pKa ≤ 15) to protonate the initial betaine intermediate, thereby enabling the reaction cascade.[5][6]
The Mechanistic Pathway
The mechanism, while complex and subject to some debate, is generally understood to proceed through several key stages.[7][8]
-
Betaine Formation: The reaction initiates with a rapid nucleophilic attack of the triphenylphosphine on the azodicarboxylate (e.g., DEAD), forming a zwitterionic adduct known as a betaine.[4]
-
Protonation: The acidic pronucleophile (Nu-H) protonates the betaine, creating a phosphonium salt intermediate. This step is critical; if the nucleophile is not acidic enough, side reactions can occur.[4][9]
-
Alcohol Activation: The alcohol's oxygen atom then attacks the electrophilic phosphorus center of the phosphonium salt. This forms a key intermediate, the alkoxyphosphonium salt, which possesses an excellent leaving group (R-O-PPh₃⁺).[1][10]
-
Sₙ2 Displacement: Finally, the conjugate base of the acidic nucleophile, now a potent displacing agent, attacks the carbon atom bearing the activated oxygen in a classic Sₙ2 fashion. This step proceeds with inversion of configuration at the carbon center and yields the desired product along with triphenylphosphine oxide (TPPO) and the reduced hydrazine dicarboxylate.[4][6]
Part 2: Optimizing Reaction Conditions for Fluoroethoxy Benzyl Alcohols
The electronic properties of the fluoroethoxy substituent on the benzyl alcohol substrate warrant special consideration. The strong electron-withdrawing nature of the fluoroalkoxy group can influence the reactivity of the benzylic alcohol and the stability of reaction intermediates.
Key Reagent Selection
| Reagent Class | Common Choices | Considerations for Fluoroethoxy Benzyl Alcohols |
| Phosphine | Triphenylphosphine (PPh₃), Tributylphosphine (PBu₃) | PPh₃ is standard. Its electron-donating aryl groups support the reaction. The resulting TPPO can be difficult to remove. PBu₃ can sometimes improve yields with hindered alcohols, but the resulting oxide is often harder to remove. |
| Azodicarboxylate | DEAD (Diethyl), DIAD (Diisopropyl), DBAD (Di-tert-butyl) | DIAD is often preferred over DEAD due to its slightly lower reactivity and better handling safety.[11] For substrates prone to side reactions, the bulkier DBAD can sometimes offer higher selectivity. |
| Nucleophile | Carboxylic Acids, Phenols, Phthalimide, Diphenylphosphoryl azide (DPPA) | The nucleophile's pKa must be low enough (typically < 15) for efficient protonation.[6] For hindered alcohols, using a more acidic nucleophile like 4-nitrobenzoic acid can improve yields.[12] DPPA is a common source for azide introduction.[13] |
| Solvent | Tetrahydrofuran (THF), Dichloromethane (DCM), Toluene, Acetonitrile | THF is the most common and effective solvent.[6][13] It effectively solubilizes the reagents and intermediates. Anhydrous conditions are critical to prevent hydrolysis of the intermediates. |
The Impact of the Fluoroethoxy Group
The electron-withdrawing fluoroethoxy group is expected to increase the acidity of the alcohol proton, which does not significantly impact the core mechanism. More importantly, it enhances the electrophilicity of the benzylic carbon in the alkoxyphosphonium intermediate. This has two potential consequences:
-
Enhanced Rate of Sₙ2: The increased partial positive charge on the benzylic carbon can make it more susceptible to nucleophilic attack, potentially leading to faster reaction rates compared to electron-neutral or electron-rich benzyl alcohols.
-
Potential for Side Reactions: While the Mitsunobu reaction is overwhelmingly Sₙ2 in character, extreme electronic demand could, in theory, favor alternative pathways. However, the primary challenge remains the competition from other nucleophiles present in the reaction mixture, such as the reduced azodicarboxylate, especially if the desired nucleophile is weak or sterically hindered.[4][9]
Part 3: Detailed Experimental Protocols
Safety Precautions: The Mitsunobu reaction should always be performed in a well-ventilated fume hood. Azodicarboxylates like DEAD and DIAD are toxic and potent sensitizers.[11] Organic azides formed when using DPPA are potentially explosive and should be handled with care, avoiding heat and friction.[6]
Protocol 1: Mitsunobu Esterification of 4-(2,2,2-Trifluoroethoxy)benzyl Alcohol
This protocol describes a general procedure for the esterification of a fluoroethoxy benzyl alcohol with benzoic acid.
Materials:
-
4-(2,2,2-Trifluoroethoxy)benzyl alcohol (1.0 eq)
-
Triphenylphosphine (PPh₃) (1.5 eq)
-
Benzoic Acid (1.2 eq)
-
Diisopropyl azodicarboxylate (DIAD) (1.5 eq)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
Setup: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Nitrogen or Argon), add 4-(2,2,2-trifluoroethoxy)benzyl alcohol (1.0 eq), triphenylphosphine (1.5 eq), and benzoic acid (1.2 eq).
-
Dissolution: Add anhydrous THF (approx. 0.1 M concentration relative to the alcohol) and stir the mixture until all solids are dissolved.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Reagent Addition: Add DIAD (1.5 eq) dropwise to the stirred solution over 10-15 minutes.[6] A color change (typically to a yellow or orange hue) and the formation of a precipitate (TPPO) are often observed.[6]
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 6-12 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC), observing the consumption of the starting alcohol.
-
Work-up:
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the THF.
-
Redissolve the residue in a suitable solvent like ethyl acetate or dichloromethane.
-
Wash the organic layer successively with saturated aqueous NaHCO₃ solution (to remove excess benzoic acid) and brine.[6]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
-
Purification: The primary byproducts are triphenylphosphine oxide (TPPO) and the diisopropyl hydrazodicarboxylate. Purification is typically achieved by flash column chromatography on silica gel. TPPO can sometimes be removed by precipitation from a nonpolar solvent (e.g., diethyl ether or hexanes) prior to chromatography.
Part 4: Troubleshooting and Purification Strategies
The most common challenge in performing a Mitsunobu reaction is not the reaction itself, but the subsequent purification.[14][15]
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive reagents (wet solvent/reagents).2. Nucleophile pKa is too high (>15).3. Severe steric hindrance around the alcohol. | 1. Ensure all reagents and solvents are anhydrous.2. Use a more acidic nucleophile.3. Increase reaction temperature (e.g., to 40 °C) or use a less bulky phosphine/azodicarboxylate combination.[12] |
| Difficult Purification | 1. TPPO and hydrazine byproducts co-elute with the product. | 1. TPPO Removal: Attempt precipitation/crystallization from a nonpolar solvent. Use polymer-supported PPh₃, where the oxide is removed by filtration.[15][16]2. Hydrazine Removal: Can be removed with an acidic wash or by using scavenger resins.[16] |
| Side Product Formation | 1. Nucleophile is not acidic enough, leading to alkylation by hydrazine anion.2. Elimination (rare for benzyl alcohols). | 1. Re-evaluate the choice of nucleophile; ensure pKa is appropriate.[4]2. Ensure the standard order of addition (azodicarboxylate added last) is followed. |
Conclusion
The Mitsunobu reaction is an exceptionally versatile and reliable method for the functionalization of fluoroethoxy benzyl alcohols, provided that key experimental parameters are carefully controlled. The electron-withdrawing nature of the fluoroethoxy group generally favors the desired Sₙ2 transformation. Success hinges on the use of anhydrous conditions, a sufficiently acidic nucleophile, and a well-planned purification strategy to contend with the stoichiometric byproducts. By following the detailed protocols and troubleshooting guidance outlined in this note, researchers can effectively leverage this powerful reaction in the synthesis of complex molecules for drug discovery and development.
References
-
Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved from [Link]
- Li, J., et al. (2025). Mitsunobu reaction: assembling C–N bonds in chiral traditional Chinese medicine. RSC Advances, 15(8), 5025-5047.
- Hughes, D. L. (2024). Mechanism of the Mitsunobu Reaction: An Ongoing Mystery. The Journal of Organic Chemistry, 89(2), 897-907.
- Hughes, D. L. (1996). PROGRESS IN THE MITSUNOBU REACTION. A REVIEW.
- Dodge, J. A., & Jones, S. A. (2007). The Mitsunobu reaction: origin, mechanism, improvements, and applications. Current Organic Chemistry, 11(15), 1351-1373.
- Reboul, V., et al. (2012). Monomer-on-Monomer (MoM) Mitsunobu Reaction: Facile Purification Utilizing Surface-Initiated Sequestration.
-
Organic Reactions. (n.d.). Mitsunobu Reaction - Common Conditions. Retrieved from [Link]
-
Ashenhurst, J. (n.d.). Mitsunobu Reaction. Master Organic Chemistry. Retrieved from [Link]
- Dodge, J. A., Nissen, J. S., & Presnell, M. (1996). A GENERAL PROCEDURE FOR MITSUNOBU INVERSION OF STERICALLY HINDERED ALCOHOLS: INVERSION OF MENTHOL. Organic Syntheses, 73, 110.
-
Organic Synthesis. (n.d.). Mitsunobu reaction. Retrieved from [Link]
-
Organic Chemistry Tutor. (n.d.). Mitsunobu Reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Mitsunobu reaction. Retrieved from [Link]
- Salehi, M., & Balalaie, S. (2021). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Current Organic Synthesis, 18(5), 456-476.
- Bedford, R. B., & Tsang, W. Y. (2010). The catalytic Mitsunobu reaction: a critical analysis of the current state-of-the-art. Philosophical Transactions of the Royal Society A: Mathematical, Physical and Engineering Sciences, 368(1916), 1595-1607.
- Bedford, R. B., & Tsang, W. Y. (2009).
-
ResearchGate. (2025). Exploration of the Mitsunobu Reaction with Tosyl- and Boc-Hydrazones as Nucleophilic Agents. Retrieved from [Link]
-
Atlanchim Pharma. (n.d.). Recent Advances in the Mitsunobu Reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Scheme 8.1: Synthesis of a fluorinated monoalkoxy benzyl alcohol.... Retrieved from [Link]
-
ACS Green Chemistry Institute. (n.d.). Mitsunobu. Retrieved from [Link]
-
YouTube. (2020, October 9). Mitsonobu Reaction and it's Application. Retrieved from [Link]
-
ResearchGate. (n.d.). Esterification of various benzylic alcohols under Mitsunobu reaction.... Retrieved from [Link]
- Google Patents. (n.d.). EP1059280A2 - Process for the preparation of benzyl alcohols and their use.
- Thiemann, T. (2018). Liquid Etherification of Alkoxybenzyl Alcohols, Cinnamyl Alcohols and Fluorinated Phenylalkenols with Platinum on Carbon (Pt/C) and Palladium on Carbon (Pd/C). Scientific Research Publishing.
-
Organic Chemistry Portal. (n.d.). Benzyl alcohol synthesis by benzylic substitution. Retrieved from [Link]
-
The Royal Society of Chemistry. (2014, December 23). In Situ Activation of Benzyl Alcohols with XtalFluor-E. Retrieved from [Link]
-
YouTube. (2020, April 13). Ch 7 - Part 1 - Electrophiles & Nucleophiles. Retrieved from [Link]
Sources
- 1. Mitsunobu Reaction [organic-chemistry.org]
- 2. The Mitsunobu reaction: origin, mechanism, improvements, and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. organic-synthesis.com [organic-synthesis.com]
- 7. Mitsunobu reaction: assembling C–N bonds in chiral traditional Chinese medicine - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08573F [pubs.rsc.org]
- 8. Mechanism of the Mitsunobu Reaction: An Ongoing Mystery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. organicchemistrytutor.com [organicchemistrytutor.com]
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- 11. Mitsunobu - Wordpress [reagents.acsgcipr.org]
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- 13. Mitsunobu Reaction - Common Conditions [commonorganicchemistry.com]
- 14. Monomer-on-Monomer (MoM) Mitsunobu Reaction: Facile Purification Utilizing Surface-Initiated Sequestration - PMC [pmc.ncbi.nlm.nih.gov]
- 15. tcichemicals.com [tcichemicals.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
Troubleshooting & Optimization
Technical Support Center: Optimization of (4-(2-Fluoroethoxy)phenyl)methanol Synthesis
Case ID: YIELD-OPT-4FEO Status: Open Assigned Specialist: Senior Application Scientist, Organic Synthesis Division
Executive Summary
You are encountering yield limitations in the synthesis of (4-(2-Fluoroethoxy)phenyl)methanol . This is a common bottleneck caused by the physicochemical properties of the fluoroethylating agent and the competing reactivity of the phenol vs. the benzylic alcohol.
High-yield synthesis (>85%) of this target requires abandoning the "direct alkylation" of the diol (4-hydroxybenzyl alcohol) in favor of a two-step reductive sequence . The direct alkylation often stalls at 40–60% yield due to the volatility of 1-bromo-2-fluoroethane and competitive elimination reactions.
This guide details the Reductive Alkylation Protocol , optimizes the critical Williamson Ether Synthesis step using the Cesium Effect , and provides a troubleshooting matrix for impurity control.
Module 1: Strategic Route Selection
Why is my yield low with direct alkylation?
If you are reacting 4-hydroxybenzyl alcohol directly with 1-bromo-2-fluoroethane, you are fighting two forces:
-
Chemoselectivity: While the phenolic -OH is more acidic (
) than the benzylic -OH ( ), strong bases or high temperatures can induce side reactions at the benzylic position. -
Elimination (The "E2" Trap): The reagent 1-bromo-2-fluoroethane is prone to E2 elimination in the presence of strong bases, generating volatile vinyl fluoride rather than your product.
The Solution: The Aldehyde Pathway
We recommend the Aldehyde Route for all scale-up operations. This route separates the carbon-oxygen bond formation from the benzyl alcohol generation, allowing for harsher alkylation conditions without degrading the final alcohol moiety.
Figure 1: The recommended two-step pathway minimizes side reactions compared to direct alkylation.
Module 2: Critical Process Parameters (The Alkylation Step)
The alkylation of the phenol is the yield-determining step. Use these parameters to maximize conversion.
The "Cesium Effect"
Recommendation: Replace Potassium Carbonate (
-
Mechanism: The large cesium cation (
) forms a loose ion pair with the phenoxide anion in polar aprotic solvents (DMF/ACN). This creates a "naked" phenoxide that is significantly more nucleophilic than one paired with potassium or sodium. -
Impact: This typically boosts yields from ~50% to >80% and allows for lower reaction temperatures, reducing elimination byproducts [1][3].
Finkelstein Activation (The "Pro Tip")
Recommendation: Add catalytic Potassium Iodide (KI) or Sodium Iodide (NaI) (10-20 mol%).
-
Mechanism: The iodide displaces the bromide on the fluoroethyl chain in situ to form the more reactive 1-fluoro-2-iodoethane. The phenoxide then displaces the iodide.
-
Impact: Drastically increases reaction rate, preventing the escape of the volatile bromide reagent [2].
Reagent Stoichiometry
Recommendation: Use 1.5 to 2.0 equivalents of 1-bromo-2-fluoroethane.
-
Reasoning: Because the reagent is volatile (
) and some will inevitably undergo elimination to vinyl fluoride, an excess is required to drive the reaction to completion.
Module 3: Detailed Experimental Protocol
Target: 10g scale synthesis of (4-(2-Fluoroethoxy)phenyl)methanol.
Step 1: Synthesis of 4-(2-Fluoroethoxy)benzaldehyde
-
Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
-
Solvent: Add DMF (Dimethylformamide, anhydrous, 50 mL).
-
Reactants: Add 4-Hydroxybenzaldehyde (5.0 g, 40.9 mmol) and Cesium Carbonate (20.0 g, 61.4 mmol, 1.5 eq).
-
Activation: Add Potassium Iodide (0.68 g, 4.1 mmol, 0.1 eq). Stir at Room Temperature (RT) for 15 minutes to generate the phenoxide.
-
Alkylation: Add 1-Bromo-2-fluoroethane (7.8 g, 61.4 mmol, 1.5 eq) via syringe.
-
Note: If using the Tosylate alternative (2-fluoroethyl tosylate), use 1.2 eq.
-
-
Reaction: Heat to 60–70°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 7:3).
-
Checkpoint: Do not exceed 80°C to minimize elimination.
-
-
Workup: Cool to RT. Pour into ice water (200 mL). The product usually precipitates as a solid. Filter and wash with water.[2] If oil forms, extract with EtOAc, wash with brine, and dry over
.[1][3][4] -
Yield Expectation: 85–92%.
Step 2: Reduction to (4-(2-Fluoroethoxy)phenyl)methanol
-
Setup: Dissolve the aldehyde from Step 1 (approx 6.0 g) in Methanol (60 mL) in a flask. Cool to 0°C (ice bath).
-
Reduction: Slowly add Sodium Borohydride (
) (1.0 eq, 1.35 g) portion-wise over 10 minutes.-
Caution: Hydrogen gas evolution.[5]
-
-
Reaction: Stir at 0°C for 30 mins, then warm to RT for 1 hour.
-
Quench: Add saturated
solution (20 mL) or Acetone (5 mL) to destroy excess hydride. -
Isolation: Remove MeOH under reduced pressure. Extract residue with EtOAc.[1][4] Wash with brine, dry (
), and concentrate.[2][3] -
Purification: Recrystallize from Hexane/EtOAc or use flash chromatography if high purity (>99%) is required for biological assays.
Module 4: Troubleshooting & FAQs
| Symptom | Probable Cause | Corrective Action |
| Low Yield (<40%) | Volatility of alkyl bromide. | Switch to a sealed tube (pressure vessel) or use 2-fluoroethyl tosylate (less volatile, more reactive). |
| Starting Material Remains | Incomplete deprotonation.[6] | Ensure solvent is Anhydrous DMF . Water quenches the "naked" phenoxide. Switch to |
| Vinyl Impurities | E2 Elimination. | Reaction temperature is too high (>90°C). Lower temp to 60°C and extend time. |
| Emulsion during Workup | DMF presence. | Wash the organic layer thoroughly with Water x 3 to remove DMF before the brine wash. |
Decision Tree: Impurity Analysis
Figure 2: Diagnostic flow for identifying and resolving common reaction failures.
References
-
BenchChem Technical Support. (2025).[4][6] Williamson Ether Synthesis of Phenolic Compounds: Troubleshooting & Optimization. Retrieved from
-
Johannes Gutenberg-Universität Mainz. (2010). Efficient alkali iodide promoted F-fluoroethylations with 2-[18F]fluoroethyltosylate. Journal of Labelled Compounds and Radiopharmaceuticals. Retrieved from
-
Organic Chemistry Portal. Williamson Ether Synthesis: Mechanism and Conditions. Retrieved from
-
Google Patents. (2002). US6462242B1 - Process for preparing benzyl alcohols and their use. Retrieved from
Sources
- 1. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 2. organic-synthesis.com [organic-synthesis.com]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. EP1059280A2 - Process for the preparation of benzyl alcohols and their use - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Purification of (4-(2-Fluoroethoxy)phenyl)methanol by Column Chromatography
Welcome to the technical support center for the purification of (4-(2-Fluoroethoxy)phenyl)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to challenges encountered during the purification of this moderately polar aromatic alcohol using column chromatography. Our approach is rooted in fundamental principles and extensive field experience to ensure you achieve the highest purity and yield.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the column chromatography of (4-(2-Fluoroethoxy)phenyl)methanol in a direct question-and-answer format.
Poor Separation and Resolution
Question: My target compound, (4-(2-Fluoroethoxy)phenyl)methanol, is co-eluting with a closely-related impurity. How can I improve the separation?
Answer: Co-elution is a common challenge when impurities have similar polarities to the target compound. The key is to exploit subtle differences in their interactions with the stationary and mobile phases.
-
Mobile Phase Optimization: The composition of your eluent is the most powerful variable. If you are using a standard hexane/ethyl acetate system, systematically decrease the polarity (increase the hexane proportion). Even small changes can significantly affect resolution. For more challenging separations, consider a ternary system. Adding a small amount of a third solvent with different properties, like dichloromethane or methanol, can alter the selectivity of the separation.
-
Stationary Phase Selection: While silica gel is the standard choice for polar compounds, its acidic nature can sometimes lead to peak tailing or unwanted reactions.[1] If optimizing the mobile phase is insufficient, consider switching to a different stationary phase. Neutral or basic alumina can be effective alternatives, especially if acidic impurities are present.[2]
-
Column Parameters: A longer, narrower column will generally provide better resolution, although it will also increase the elution time and the volume of solvent required. Ensure your column is packed uniformly, as channels or cracks in the stationary phase will drastically reduce separation efficiency.[3]
Peak Shape Problems
Question: I am observing significant peak tailing for my compound. What is causing this and how can I fix it?
Answer: Peak tailing is often a result of strong interactions between your compound and active sites on the stationary phase, or overloading the column.[4] (4-(2-Fluoroethoxy)phenyl)methanol has a polar hydroxyl group that can interact strongly with the acidic silanol groups on the surface of silica gel.
-
Mobile Phase Modifiers: To mitigate this interaction, you can add a small amount of a polar modifier to your eluent. For a neutral compound like this, adding 0.5-1% methanol to your mobile phase can help to occupy the active sites on the silica, leading to more symmetrical peaks.
-
Sample Overloading: Ensure you are not loading too much crude material onto the column.[5] As a rule of thumb, the amount of crude product should be about 1-5% of the weight of the silica gel. Exceeding this can lead to broad, tailing peaks.
-
Alternative Stationary Phases: As mentioned previously, switching to a less acidic stationary phase like alumina can also resolve tailing issues caused by strong interactions with silica.[2]
Elution and Retention Issues
Question: My compound is either stuck at the top of the column or is eluting immediately with the solvent front. How do I achieve the ideal retention?
Answer: This indicates a significant mismatch between the polarity of your compound and the mobile phase. The goal is to have your target compound move down the column with a retention factor (Rf) of approximately 0.2-0.4 on a TLC plate.[1]
-
Compound Not Eluting: If your compound is not moving, your mobile phase is not polar enough. You need to gradually increase the polarity of the eluent. For a hexane/ethyl acetate system, this means increasing the percentage of ethyl acetate.
-
Compound Eluting Too Fast: If your compound is in the solvent front, your mobile phase is too polar. You need to decrease the polarity by increasing the proportion of the less polar solvent (e.g., hexane).
A gradient elution, where the polarity of the mobile phase is gradually increased over the course of the separation, is often the most efficient way to purify a sample with multiple components of varying polarities.[6]
Frequently Asked Questions (FAQs)
Q1: What is the best stationary phase for purifying (4-(2-Fluoroethoxy)phenyl)methanol?
A1: For most applications, standard flash-grade silica gel (60 mesh) is the most effective and economical choice for purifying moderately polar compounds like (4-(2-Fluoroethoxy)phenyl)methanol.[7] Its polarity allows for good separation from less polar impurities. If you encounter issues with peak tailing or degradation, neutral alumina is a good second choice.[1][6]
Q2: How do I select the optimal solvent system (mobile phase)?
A2: The ideal mobile phase should provide an Rf value of 0.2-0.4 for your target compound on a TLC plate. This generally translates to a column volume (CV) of 2.5 to 5 for elution, which is optimal for good separation.[1]
-
Start with a standard solvent system: A mixture of hexanes and ethyl acetate is a good starting point for compounds of this polarity.
-
Run TLC plates: Spot your crude material on a TLC plate and develop it in solvent systems of varying polarity (e.g., 9:1, 4:1, 2:1 Hexanes:Ethyl Acetate).
-
Identify the optimal system: The solvent system that gives your product an Rf of ~0.3 and shows good separation from impurities is the one you should use for your column.
| Solvent System (Hexanes:Ethyl Acetate) | Expected Rf Range for (4-(2-Fluoroethoxy)phenyl)methanol | Application Notes |
| 9:1 | < 0.1 | Good for eluting non-polar impurities. |
| 4:1 | 0.2 - 0.3 | Often a good starting point for column elution. |
| 2:1 | 0.4 - 0.6 | May be too polar for good separation from polar impurities. |
| 1:1 | > 0.6 | Useful for flushing the column after your product has eluted. |
Q3: What are the potential impurities I might encounter?
A3: Impurities can originate from starting materials, by-products, or degradation.[8] For (4-(2-Fluoroethoxy)phenyl)methanol, common impurities could include:
-
Unreacted Starting Materials: Such as 4-(2-fluoroethoxy)benzaldehyde if the synthesis involved a reduction.
-
Over-oxidation Products: The corresponding aldehyde or carboxylic acid can be present if the alcohol is susceptible to oxidation.[9]
-
By-products from Synthesis: Depending on the synthetic route, other related aromatic compounds may be present.
Q4: Can I reuse my chromatography column?
A4: While it is possible to reuse a silica gel column, it is generally not recommended for high-purity applications in drug development, as cross-contamination can be a significant issue.[5] If you do choose to reuse a column for purifying the same compound, ensure it is thoroughly flushed with a strong solvent (like methanol or a mixture of dichloromethane and methanol) and then re-equilibrated with your starting mobile phase.
Experimental Protocol: A Step-by-Step Guide
This protocol outlines a standard procedure for the purification of (4-(2-Fluoroethoxy)phenyl)methanol using flash column chromatography.
Column Preparation (Slurry Packing)
-
Select Column Size: Choose a column with a diameter and length appropriate for the amount of crude material you are purifying. A general guideline is a 40:1 to 100:1 ratio of silica gel to crude product by weight.
-
Prepare Slurry: In a beaker, mix the required amount of silica gel with your initial, least polar mobile phase until a uniform slurry is formed.
-
Pack the Column: Place a small plug of cotton or a fritted disk at the bottom of the column. Add a thin layer of sand. Pour the silica slurry into the column and use gentle air pressure to pack the bed, ensuring it is level and free of air bubbles.[2]
-
Equilibrate: Allow the excess solvent to drain until it is just above the top of the silica bed. Do not let the column run dry.
Sample Loading
-
Wet Loading: Dissolve your crude product in a minimal amount of the initial mobile phase and carefully pipette it onto the top of the silica bed.
-
Dry Loading: If your compound has poor solubility in the mobile phase, dissolve it in a suitable solvent (e.g., dichloromethane), add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column.
Elution and Fraction Collection
-
Begin Elution: Carefully add your mobile phase to the top of the column and begin elution, collecting the eluent in fractions (e.g., test tubes or flasks).
-
Gradient Elution (if necessary): Start with the low-polarity mobile phase determined by your TLC analysis. Gradually increase the polarity by adding more of the polar solvent to your eluent reservoir.
-
Monitor the Separation: Collect fractions and analyze them by TLC to track the elution of your compound and any impurities.
Product Isolation
-
Combine Pure Fractions: Based on your TLC analysis, combine the fractions that contain your pure product.
-
Solvent Removal: Remove the solvent from the combined fractions using a rotary evaporator to yield the purified (4-(2-Fluoroethoxy)phenyl)methanol.
Visual Workflows
Troubleshooting Poor Separation
Caption: A logical workflow for troubleshooting poor separation in column chromatography.
General Column Chromatography Workflow
Caption: A step-by-step workflow for the purification of a compound by column chromatography.
References
- Restek Corporation. (n.d.). Troubleshooting Guide.
- BenchChem. (2025). Technical Support Center: Purification of 3-(2-Aminopropyl)benzyl alcohol.
- Chrom Tech, Inc. (2024, November 20). Mastering Column Chromatography: Techniques and Tips.
- Thermo Fisher Scientific. (n.d.). Column troubleshooting guide - Reversed phase.
- BenchChem. (2025). Troubleshooting guide for the purification of polar quinoline compounds.
- European Journal of Organic Chemistry - CRIS. (n.d.). General Information.
- Phenomenex. (2025, August 26). GC Column Troubleshooting Guide.
- Research Journal of Pharmacy and Technology. (2021, June 20). Selection of Stationary Phase and Mobile Phase in High Performance Liquid Chromatography.
- Chrom Tech, Inc. (2024, November 20). Understanding Chromatography Graphs for Beginners.
- Wiley-VCH. (n.d.). Supporting Information.
-
Organic Syntheses. (n.d.). Fluoride Ring-Opening Kinetic Resolution of Terminal Epoxides: Preparation of (S)-2-Fluoro-1-Phenylethanol. Retrieved from [Link]
-
MDPI. (2024, August 6). In-Column Dehydration Benzyl Alcohols and Their Chromatographic Behavior on Pyridinium-Based Ionic Liquids as Gas Stationary Phases. Retrieved from [Link]
- Ghosh, A. et al. (2014). A Review on Impurity Profile of Pharmaceuticals. International Journal of Pharmaceutical Sciences and Research, 5(10), 4078-4108.
- HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzyl alcohol.
- Macmillan Group - Princeton University. (n.d.). SUPPLEMENTARY INFORMATION.
-
UCL Discovery. (2023, October 2). Visualization and Characterization of Chromatography Structures. Retrieved from [Link]
-
PubMed. (n.d.). Determination of Benzyl Alcohol and Its Metabolite in Plasma by Reversed-Phase High-Performance Liquid Chromatography. Retrieved from [Link]
- Asian Journal of Chemistry. (2013). Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation.
- Green Chemistry. (2023, September 24). Scale-up Preparation, Column Chromatography-Free Purification of Protected Carbonyl Containing Biomass Molecules and Their Deriv.
-
graphviz 0.21 documentation. (n.d.). User Guide. Retrieved from [Link]
-
PubChemLite. (n.d.). [4-fluoro-3-(2-fluorophenyl)phenyl]methanol. Retrieved from [Link]
-
MIT Digital Lab Techniques Manual. (2010, February 4). Column Chromatography. Retrieved from [Link]
-
Medium. (2017, August 30). Using GraphViz to visualize property graphs. Retrieved from [Link]
-
BindingDB. (n.d.). N-(4-(4-(2-(2-fluoroethoxy)phenyl)piperazin-1-yl)butyl)benzamide oxalic acid salt. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. m.youtube.com [m.youtube.com]
- 4. GC Column Troubleshooting Guide | Phenomenex [phenomenex.com]
- 5. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 6. chromtech.com [chromtech.com]
- 7. cris.unibo.it [cris.unibo.it]
- 8. ijpsr.com [ijpsr.com]
- 9. Determination of benzyl alcohol and its metabolite in plasma by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Recrystallization of Fluorinated Benzyl Alcohols
Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Topic: Solvent Optimization & Troubleshooting for Fluorinated Benzyl Alcohols
Core Directive: The "Fluorine Effect" in Crystallization
Welcome to the technical support hub. If you are working with fluorinated benzyl alcohols (e.g., 2,3,4,5,6-pentafluorobenzyl alcohol, or various trifluoromethyl isomers), you are likely facing a specific set of physical challenges distinct from non-fluorinated analogs.
The Central Problem: Fluorine atoms are highly electronegative but non-polarizable, creating a "hard" shell around the aromatic ring. While the hydroxyl group (-OH) seeks strong hydrogen bonding, the fluorinated ring resists standard van der Waals interactions found in hydrocarbons.
The Consequence: These compounds frequently exhibit "Oiling Out" (Liquid-Liquid Phase Separation) rather than crystallization.[1][2][3] The lattice energy is often lower, and the melting point depression caused by impurities is severe. Your solvent strategy must prioritize kinetic control over thermodynamic equilibrium to bypass the oil phase.
Solvent Selection Logic (Module 1)
Q: Why do my standard solvent systems (EtOH/Water) fail?
A: Standard benzyl alcohols crystallize well from Ethanol/Water because the hydrophobic phenyl ring forces the molecule out of the water-rich phase. However, fluorinated rings are both hydrophobic and lipophobic (to an extent) but highly soluble in alcohols.
-
The Issue: Adding water often triggers a sudden phase separation into an oil because the fluorinated compound is too hydrophobic to remain in solution but lacks the lattice energy to snap into a crystal quickly.
-
The Fix: You need a system that leverages polarizability rather than just polarity.
Recommended Solvent Systems
| System Class | Solvent (Dissolver) | Anti-Solvent (Precipitant) | Mechanism of Action | Success Rating |
| Class A (Standard) | Toluene | Heptane (or Hexane) | ⭐⭐⭐⭐ (High) | |
| Class B (Polar) | Isopropyl Alcohol (IPA) | Water (Buffered) | Critical: Must be cooled very slowly. The buffer prevents pH-dependent solubility shifts. | ⭐⭐ (Medium - Risk of Oil) |
| Class C (Fluorous) | Trifluorotoluene | Pentane | "Like dissolves like." The fluorous solvent solvates the ring perfectly; Pentane acts as a gentle displacer. | ⭐⭐⭐⭐⭐ (Best for Purity) |
| Class D (Evaporative) | Dichloromethane (DCM) | Hexane | DCM evaporates faster, slowly increasing the Hexane ratio. Excellent for kinetic control. | ⭐⭐⭐⭐ (Good for small scale) |
Troubleshooting "Oiling Out" (Module 2)
Q: My solution turns cloudy and settles as a goo/oil at the bottom. What is happening?
A: You have hit the Spinodal Decomposition line before the Binodal Solubility line.
-
Explanation: The solution became supersaturated so fast that it separated into two liquids (solvent-rich and solute-rich) instead of nucleating a solid.[2] The "oil" is a metastable liquid phase.
-
Immediate Remedy: Do NOT cool further. Re-heat the mixture until the oil re-dissolves. You must lower the supersaturation level (add more good solvent) and seed the solution at a higher temperature.
Visual Workflow: The Anti-Oiling Strategy
Caption: Figure 1. Decision matrix for recovering a crystallization batch that has oiled out. Note the critical dilution step to exit the liquid-liquid immiscibility zone.
Experimental Protocol: The "Solvent Shift" Method
For fluorinated benzyl alcohols, a standard single-solvent recrystallization is rarely effective due to the steep solubility curves. Use this Two-Solvent Displacement Protocol .
Materials:
-
Compound: Crude Fluorinated Benzyl Alcohol (e.g., 5g).
-
Solvent A (Good): Toluene (preferred) or Ethyl Acetate.
-
Solvent B (Bad): Heptane (preferred) or Hexane.
-
Equipment: Round bottom flask, magnetic stirrer, heating bath, addition funnel.
Step-by-Step Procedure:
-
Dissolution (High Concentration):
-
Place crude solid in the flask.
-
Add Solvent A dropwise at boiling point (
for Toluene) until the solid just dissolves. -
Expert Tip: Add an excess of 5-10% Solvent A. This slight undersaturation prevents premature oiling.
-
-
The "Cloud Point" Titration:
-
Remove from heat but keep stirring.
-
Immediately add hot Solvent B dropwise.
-
Stop the moment a faint, persistent turbidity (cloudiness) appears.
-
Add 2-3 drops of Solvent A to clear the solution back to transparent.
-
-
Seeding (The Nucleation Trigger):
-
Maturation:
-
Let the flask reach room temperature undisturbed (turn off stirring if crystals are fragile).
-
Place in a fridge (
) for 12 hours. -
Do not use a freezer (
) immediately; the thermal shock will cause oiling.
-
Purity & Polymorphism (Module 3)
Q: The melting point is sharp, but NMR shows impurities. Why?
A: Fluorinated benzyl alcohols are prone to forming Solvates .
-
The Trap: The electron-deficient ring can trap solvent molecules (especially Benzene or Toluene) in the crystal lattice via hole-filling or
-stacking. -
Verification: Run a TGA (Thermogravimetric Analysis) or take a
-NMR of the dried crystal. If you see solvent peaks that don't disappear after vacuum drying, you have a solvate. -
The Fix: Recrystallize from Class D (DCM/Hexane) . These solvents are too small and volatile to be easily trapped in the lattice of bulky fluorinated aromatics.
Visual Logic: Solvent Selection Flowchart
Caption: Figure 2. Quick selection logic for binary solvent systems based on primary solubility.
References
- G. R. Desiraju, "Crystal Engineering: The Design of Organic Solids," Elsevier, 1989. (Foundational text on halogen interactions in crystal packing).
-
Mettler Toledo , "Oiling Out in Crystallization - Causes and Remedies," Technical Whitepaper. Link
- Thalladi, V. R., et al.
-
Reutrakul, V., et al. , "Optimization of Crystallization Processes for Low-Melting Organic Compounds," Org. Process Res. Dev., 2007.[5] (General protocols for handling oil-prone compounds).
-
University of Colorado Boulder , "Recrystallization Guide," Dept of Chemistry & Biochemistry. Link
Sources
Technical Support Center: Mesylation of Electron-Rich Benzyl Alcohols
Status: Operational Ticket ID: MS-BNZ-ER-001 Lead Scientist: Dr. A. Vance, Senior Application Scientist Subject: Troubleshooting instability, chlorination, and polymerization during mesylation.
Triage: What is your primary symptom?
Before we modify your protocol, identify the specific failure mode you are observing. The chemistry of electron-rich benzyl alcohols (e.g., p-methoxybenzyl, 3,4-dimethoxybenzyl) is fundamentally different from aliphatic alcohols due to the stabilization of the benzylic carbocation.
| Symptom | Diagnosis | Immediate Action |
| Product mass is M-62 (or M-24 compared to SM). NMR shows a shift, but no methyl singlet ( | The Chloride Trap. Your mesylate was displaced by chloride ions ( | STOP using MsCl. Switch to Methanesulfonic Anhydride ( |
| Reaction turned black/viscous. Loss of material; insoluble residue. | Polymerization (Friedel-Crafts). The carbocation attacked another aromatic ring. | Lower temperature ( |
| New peaks in NMR corresponding to solvent. (e.g., -OMe if MeOH was present). | Solvolysis. Solvent attacked the transient carbocation. | Switch to strictly non-nucleophilic, anhydrous solvents (DCM, |
Deep Dive: The "Chloride Phantom"
The Issue: You intended to synthesize a benzyl mesylate, but you isolated a benzyl chloride.
The Cause: Electron-rich benzyl mesylates are exceptional leaving groups. If you use Methanesulfonyl Chloride (MsCl) , the byproduct is HCl (or chloride salts like
The Solution: Remove the source of chloride entirely.
You must replace MsCl with Methanesulfonic Anhydride (
Mechanistic Pathway & Failure Points
Figure 1: Divergent pathways in benzyl mesylation. The use of MsCl introduces a chloride nucleophile that competes with the desired pathway.
Protocol: Chloride-Free Mesylation ( Method)
Scope: For highly electron-rich substrates (PMB-OH, Veratryl alcohol) where MsCl fails.
Reagents
-
Substrate: 1.0 equiv
-
Methanesulfonic Anhydride (
): 1.1 - 1.5 equiv -
Base:
(1.5 equiv) or DIPEA (for highly sensitive substrates) -
Solvent: Dichloromethane (DCM), Anhydrous.[1]
-
Temperature:
to .
Step-by-Step Procedure
-
Preparation: Flame-dry glassware under
or Ar. Dissolve the benzyl alcohol in anhydrous DCM (0.1 M concentration). -
Cooling: Cool the solution to
using an ice/salt bath.-
Why? Thermal energy promotes ionization to the carbocation. Keep it cold to "freeze" the mesylate.
-
-
Base Addition: Add DIPEA or
dropwise. Stir for 5 minutes. -
Reagent Addition: Add
(solid or dissolved in minimal DCM) slowly over 10 minutes.-
Note:
is moisture sensitive.[2] Handle quickly or in a glovebox if possible.
-
-
Monitoring: Stir at
. Monitor by TLC.[3]-
Critical: Do not let this stir overnight. These mesylates are transient. Once SM is consumed (usually < 1 hour), proceed immediately.
-
-
Quench/Workup:
-
Pour into ice-cold saturated
. -
Extract quickly with cold DCM.
-
Wash with cold brine.
-
Dry over
(avoid as it is slightly acidic/Lewis acidic and can trigger decomposition).
-
-
Utilization: Do not attempt to store or heavily purify electron-rich benzyl mesylates on silica gel (silica is acidic). Use the crude material immediately in the next step (e.g., displacement with amine/azide).
FAQ: Common Troubleshooting Scenarios
Q: I used
-
Fix: Dilute the reaction further (0.05 M).
-
Fix: Switch from
to a bulkier base like 2,6-lutidine or DIPEA to prevent base-mediated elimination/polymerization pathways. -
Fix: If the mesylate is too unstable to isolate, perform a "one-pot" displacement. Add your nucleophile (e.g., amine, azide) directly to the reaction mixture after the mesylate forms.
Q: Can I use Tosyl Chloride (TsCl) instead? A: Generally, no. Tosylation is slower than mesylation. The extended reaction time required for TsCl often leads to decomposition before the reaction is complete. Furthermore, the resulting benzyl tosylates are often just as unstable as mesylates.
Q: My product decomposes on the silica column.
A: Silica gel is slightly acidic (
-
Fix: Pre-treat your silica column with 1%
in hexanes to neutralize it. -
Better Fix: Avoid chromatography. Perform an aqueous workup and use the crude material.
Q: I see a "dimer" ether (Dibenzyl ether).
A: This happens if traces of water are present (hydrolysis
-
Fix: Ensure strict anhydrous conditions.
Decision Matrix: Reagent Selection
| Feature | Methanesulfonyl Chloride (MsCl) | Methanesulfonic Anhydride ( |
| Byproduct | Methanesulfonic acid / | |
| Nucleophilicity | High ( | Low ( |
| Cost | Low | High (approx. 10x MsCl) |
| Use Case | Aliphatic alcohols, Electron-poor benzyls | Electron-rich benzyls , sensitive substrates |
| Handling | Liquid (easy) | Solid (moisture sensitive) |
References
-
Common Organic Chemistry. (n.d.). Alcohol to Mesylate - Common Conditions. Retrieved from [Link]
- Supports the distinction between MsCl and Ms2O regarding chloride side products.
-
Wikipedia. (n.d.). Methanesulfonic anhydride.[2][4][5][6] Retrieved from [Link][2]
- Provides physical properties and general reactivity comparison.
-
Master Organic Chemistry. (2015). Tosylates And Mesylates. Retrieved from [Link]
- Foundational mechanism of sulfonate form
-
Chem-Station. (2014). p-Methoxybenzyl (PMB) Protective Group.[7] Retrieved from [Link]
- Contextualizes the stability and reactivity of PMB groups.
-
Xiang, M., et al. (2020).[8] Synthesis of benzyl chlorides. J. Org.[3][8] Chem., 85, 9080-9087.[8] (Cited via Organic Chemistry Portal). Retrieved from [Link]
- Demonstrates the facility of converting benzylic alcohols to chlorides, validating the side-reaction p
Sources
- 1. reddit.com [reddit.com]
- 2. Methanesulfonic anhydride:a protective reagent_Chemicalbook [chemicalbook.com]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. Methanesulfonic anhydride - Wikipedia [en.wikipedia.org]
- 5. Alcohol to Mesylate - Common Conditions [commonorganicchemistry.com]
- 6. echemi.com [echemi.com]
- 7. p-Methoxybenzyl (PMB) Protective Group | Chem-Station Int. Ed. [en.chem-station.com]
- 8. Benzyl chloride synthesis by chlorination or substitution [organic-chemistry.org]
Technical Support Center: Handling Moisture Sensitivity in (4-(2-Fluoroethoxy)phenyl)methanol Reactions
Welcome to the Advanced Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals utilizing (4-(2-Fluoroethoxy)phenyl)methanol (CAS: 93613-03-7) as a critical building block in organic synthesis, such as in the development of Lp-PLA2 inhibitors or PET imaging radiotracers[1].
Due to the electron-donating nature of the para-fluoroethoxy group, the benzylic position of this compound is highly reactive when activated. This reactivity introduces severe moisture sensitivity during etherification, oxidation, or halogenation workflows. This guide provides mechanistic insights, actionable troubleshooting, and self-validating protocols to ensure reproducible yields.
Mechanistic Insights: The Causality of Moisture Sensitivity
To successfully manipulate (4-(2-Fluoroethoxy)phenyl)methanol, one must understand the thermodynamic and kinetic forces at play during its activation.
When this benzyl alcohol is activated (e.g., via conversion to a trichloroacetimidate or reaction with a Lewis acid like TMSOTf), it forms a benzylic carbocation. The oxygen atom in the para-fluoroethoxy chain donates electron density through resonance, highly stabilizing this carbocation. While this stabilization facilitates the desired nucleophilic attack, it simultaneously makes the intermediate a prime target for competitive hydration by even trace amounts of water (>50 ppm)[2].
Furthermore, moisture directly hydrolyzes highly sensitive Lewis acid catalysts like Trimethylsilyl trifluoromethanesulfonate (TMSOTf), generating Trifluoromethanesulfonic acid (TfOH)[3]. This uncontrolled Brønsted acid can subsequently cleave the delicate fluoroethoxy ether linkage or drive substrate polymerization.
Mechanistic divergence of activated (4-(2-Fluoroethoxy)phenyl)methanol in the presence of moisture.
Troubleshooting Guide & FAQs
Q1: My benzylation reaction using (4-(2-Fluoroethoxy)phenyl)methanol and an imidate reagent is returning mostly starting material. What is happening? A: This is a classic symptom of reagent hydrolysis. In the presence of moisture, imidates (such as Benzyl 2,2,2-Trifluoro-N-phenylacetimidate) rapidly hydrolyze into benzyl alcohol and an amide byproduct[4]. Because water outcompetes your fluoroethoxy substrate for the activated imidate, your substrate remains unreacted. Solution: Rigorously dry your solvent and utilize the self-validating protocol detailed in Section 4.
Q2: I am observing a highly polar byproduct on TLC and a drop in yield, even when using anhydrous DMSO for oxidation. Why? A: While DMSO is a standard solvent for oxidizing benzyl alcohols to aldehydes, it is highly hygroscopic. If the reaction temperature drops below 110 °C or if moisture exceeds tolerance thresholds, intermediate accumulation occurs, leading to over-oxidation or side reactions[5]. Solution: Use fresh, molecular-sieve-dried DMSO and maintain strict thermal control.
Q3: Can I dry (4-(2-Fluoroethoxy)phenyl)methanol by heating it under a high vacuum? A: It is not recommended to exceed 60 °C under vacuum. The fluoroethoxy group can be sensitive to thermal degradation under acidic or highly stressed conditions. Causality: Instead, utilize azeotropic drying with anhydrous toluene. Toluene forms a low-boiling azeotrope with water, allowing you to physically remove moisture at lower temperatures without stressing the molecule.
Quantitative Impact of Moisture
The following table summarizes the quantitative impact of trace water on a standard TMSOTf-catalyzed etherification of (4-(2-Fluoroethoxy)phenyl)methanol. Data indicates that crossing the 100 ppm threshold leads to catastrophic catalyst failure.
| Water Content (ppm) | Catalyst (TMSOTf) Status | Target Ether Yield (%) | Hydrolysis Byproduct (%) | Fluoroethoxy Cleavage (%) |
| < 10 ppm | Intact / Active | 94% | < 1% | 0% |
| 50 ppm | Partially Hydrolyzed | 72% | 15% | 2% |
| 100 ppm | Rapidly Hydrolyzed | 31% | 52% | 8% |
| > 250 ppm | Completely Deactivated | < 5% | 85% | 10% |
Self-Validating Experimental Protocol: Anhydrous Benzylation
To prevent the loss of expensive [6], this protocol incorporates a Self-Validation Step . This ensures the system is genuinely anhydrous before the bulk of the (4-(2-Fluoroethoxy)phenyl)methanol is introduced.
Materials Required:
-
(4-(2-Fluoroethoxy)phenyl)methanol (1.0 eq)
-
Imidate Reagent (e.g., Benzyl 2,2,2-Trifluoro-N-phenylacetimidate) (1.2 eq)
-
TMSOTf (0.05 eq)
-
Activated 4Å Molecular Sieves (20% w/w)
-
Anhydrous Dichloromethane (DCM) or 1,4-Dioxane
-
Anhydrous Toluene (for azeotropic drying)
-
Triethylamine (for quenching)
Step-by-Step Methodology:
Step 1: Azeotropic Drying (Causality: Non-thermal moisture removal)
-
Dissolve (4-(2-Fluoroethoxy)phenyl)methanol in 5 mL of anhydrous toluene.
-
Evaporate the solvent under reduced pressure at 40 °C. Repeat this process three times. This physically strips tightly bound water molecules from the alcohol hydroxyl group without thermal degradation.
Step 2: System Setup
-
Transfer the dried substrate to a Schlenk flask containing activated 4Å molecular sieves.
-
Purge the flask with Argon (vacuum/Ar backfill cycle x3). Add the anhydrous reaction solvent (DCM).
Step 3: The Self-Validation Titration (Critical Step)
-
Do not add the full imidate yet. Add exactly 5% of the total imidate reagent and 1 drop of TMSOTf to the stirring mixture at 0 °C.
-
Stir for 5 minutes and spot on a TLC plate against the pure imidate.
-
Validation Logic:
-
If the imidate spot disappears and a highly polar amide spot appears: The system is wet. The moisture has consumed the test batch. Stop the experiment, re-dry the solvent, and start over. You have saved 95% of your reagents.
-
If the imidate spot remains stable: The system is verified anhydrous. Proceed to Step 4.
-
Step 4: Substrate Addition & Reaction
-
Add the remaining imidate reagent.
-
Add the remaining TMSOTf dropwise via a gas-tight syringe. Maintain the temperature at 0 °C to prevent runaway exothermic polymerization.
-
Monitor by TLC until the (4-(2-Fluoroethoxy)phenyl)methanol is consumed (typically 2-4 hours).
Step 5: Quenching (Causality: Halting Brønsted acid formation)
-
Quench the reaction strictly with Triethylamine (0.1 eq). Why? Triethylamine immediately neutralizes any TfOH generated during the reaction, preventing the acid-catalyzed cleavage of the fluoroethoxy chain during the concentration phase.
-
Filter through Celite to remove sieves, concentrate, and purify via column chromatography.
Self-validating anhydrous experimental workflow for moisture-sensitive benzylic activations.
References
-
The remarkable journey of catalysts from stoichiometric to catalytic quantity for allyltrimethylsilane inspired allylation. RSC Advances, Royal Society of Chemistry. Available at:[Link]
-
(4-(2-fluoroethoxy)phenyl)methanol - Fluorinated Building Blocks. Jiehua Pharma. Available at:[Link]
- Compounds and their use in the treatment of diseases associated with the activity of Lp-PLA2.World Intellectual Property Organization (WO2016011930A1).
Sources
Validation & Comparative
Comparative 1H NMR Analysis: (4-(2-Fluoroethoxy)phenyl)methanol vs. Structural Analogues
Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Protocol
Introduction & Mechanistic Context
In modern medicinal chemistry, the 2-fluoroethoxy moiety is a highly valued structural motif. It is frequently engineered into drug candidates to modulate lipophilicity, improve metabolic stability against oxidative degradation, and serve as a radiolabeling site for
Accurate structural verification of intermediates like (4-(2-Fluoroethoxy)phenyl)methanol is paramount. As a Senior Application Scientist, I frequently observe that differentiating this compound from its synthetic precursors or halogenated analogues—such as (4-(2-chloroethoxy)phenyl)methanol or (4-methoxyphenyl)methanol—requires a nuanced understanding of
The Causality of Chemical Shifts
The introduction of a fluorine atom fundamentally alters the local magnetic environment compared to chlorine or oxygen:
-
Electronegativity (Inductive Deshielding): Fluorine (EN = 3.98) is significantly more electronegative than chlorine (EN = 3.16). This exerts a strong electron-withdrawing inductive effect, severely deshielding the adjacent
-methylene protons (CH -F) and pushing their chemical shift downfield to approximately 4.75 ppm. -
Heteronuclear Spin-Spin Coupling (
F- H): Unlike chlorine, F is an NMR-active nucleus with a spin of and 100% natural abundance. It actively couples with nearby protons. The geminal coupling ( ) is massive ( 47.5 Hz), and the vicinal coupling ( ) is also substantial ( 27.8 Hz). This transforms simple triplets into complex doublet of triplets (dt) , serving as the definitive spectroscopic fingerprint of the fluoroethoxy group .
Fig 1: Heteronuclear spin-spin coupling pathways of the 2-fluoroethoxy group.
Comparative H NMR Data Analysis
To objectively evaluate the spectroscopic impact of the 2-fluoroethoxy group, we compare its theoretical and empirical
Quantitative Shift Comparison
| Proton Assignment | (4-(2-Fluoroethoxy)phenyl)methanol | (4-(2-Chloroethoxy)phenyl)methanol | (4-Methoxyphenyl)methanol |
| -OH (Hydroxyl) | ~1.60 ppm (br s, 1H) | ~1.60 ppm (br s, 1H) | 1.78 ppm (br s, 1H)* |
| -CH | 4.75 ppm (dt, 2H) J | 3.80 ppm (t, 2H) J | 3.80 ppm (s, 3H) (Methoxy -CH |
| -O-CH | 4.20 ppm (dt, 2H) J | 4.20 ppm (t, 2H) J | N/A |
| Ar-CH | 4.60 ppm (s, 2H) | 4.60 ppm (s, 2H) | 4.60 ppm (s, 2H) |
| Ar-H (meta to O) | 7.28 ppm (d, 2H, J = 8.6 Hz) | 7.28 ppm (d, 2H, J = 8.6 Hz) | 7.28 ppm (d, 2H, J = 8.6 Hz) |
| Ar-H (ortho to O) | 6.89 ppm (d, 2H, J = 8.6 Hz) | 6.89 ppm (d, 2H, J = 8.6 Hz) | 6.89 ppm (d, 2H, J = 8.6 Hz) |
*Hydroxyl proton shifts are highly concentration and temperature-dependent.
Key Takeaways:
-
The Diagnostic Shift: The transition from a chloroethoxy to a fluoroethoxy group shifts the terminal methylene protons downfield by nearly 0.95 ppm (from 3.80 to 4.75 ppm) due to fluorine's superior electronegativity.
-
Multiplet Complexity: The chloroethoxy group presents as two simple triplets. The fluoroethoxy group presents as two distinct doublets of triplets (dt), making it instantly recognizable even in crude reaction mixtures.
Experimental Protocols: A Self-Validating System
To ensure absolute trustworthiness in your structural assignments, the NMR acquisition must be treated as a self-validating system. The following protocol guarantees that chemical shifts and coupling constants are artifacts of the molecule, not the instrument.
Step-by-Step Acquisition Methodology
Step 1: Sample Preparation (Concentration Control)
-
Weigh exactly 10–15 mg of the analyte.
-
Dissolve completely in 0.6 mL of high-purity CDCl
(containing 0.03% v/v Tetramethylsilane, TMS). -
Causality: Over-concentrated samples cause viscosity-induced line broadening, obscuring the fine
(4.2 Hz) couplings of the fluoroethoxy chain.
Step 2: Locking and Shimming (Field Homogeneity)
-
Insert the sample and lock the spectrometer to the deuterium frequency of CDCl
. -
Perform gradient shimming (Z1-Z5).
-
Self-Validation Check: Observe the residual CHCl
solvent peak at 7.26 ppm. The full width at half maximum (FWHM) must be < 1.0 Hz . If the peak is asymmetric or broad, re-shim. Poor shims will blur the coupling into an unresolvable multiplet.
Step 3: Acquisition Parameters
-
Nucleus:
H -
Frequency: 400 MHz (or higher).
-
Spectral Width (sw): 12 ppm (-2 to 10 ppm).
-
Relaxation Delay (d1): 1.5 seconds.
-
Number of Scans (ns): 16.
Step 4: Processing and Referencing
-
Apply a line broadening (LB) function of 0.3 Hz prior to Fourier Transform (FT).
-
Phase the spectrum manually to ensure purely absorptive peak shapes.
-
Crucial: Reference the internal TMS peak to exactly 0.00 ppm. Do not rely solely on the solvent residual peak, as high concentrations of polar analytes can induce slight solvent shift deviations.
Fig 2: Self-validating experimental workflow for high-resolution 1H NMR acquisition.
Conclusion
When comparing (4-(2-fluoroethoxy)phenyl)methanol to its alternatives, the
References
-
Synthesis and Evaluation of 15-(4-(2-[18F]Fluoroethoxy)phenyl)pentadecanoic Acid: a Potential PET Tracer for Studying Myocardial Fatty Acid Metabolism. Bioconjugate Chemistry / National Institutes of Health (NIH). URL:[Link]
-
Mild and selective reduction of aldehydes utilising sodium dithionite under flow conditions. Beilstein Journal of Organic Chemistry. URL:[Link]
-
Synthesis and Structure-Activity Relationships of 5,6,7-substituted Pyrazolopyrimidines: Discovery of a novel TSPO PET Ligand for Cancer Imaging. Journal of Medicinal Chemistry / National Institutes of Health (NIH). URL:[Link]
A Senior Application Scientist's Guide to the Diagnostic ¹³C NMR Peaks of the Fluoroethoxy Group
For researchers, scientists, and professionals in drug development, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry. The unique properties of fluorine can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity. The fluoroethoxy group (-OCH₂CH₂F) is an increasingly common motif used to introduce fluorine. Accurate and unambiguous characterization of molecules containing this group is paramount, and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for this purpose.
This guide provides an in-depth comparison of the diagnostic ¹³C NMR signals of the fluoroethoxy group against its non-fluorinated counterpart and other related fluorinated moieties. We will delve into the underlying principles of carbon-fluorine (C-F) coupling and its impact on the ¹³C NMR spectrum, present experimental data for clear comparison, and provide a detailed protocol for acquiring high-quality quantitative ¹³C NMR data for these compounds.
The Profound Influence of Fluorine in ¹³C NMR
The introduction of a fluorine atom into an organic molecule has two major consequences for its ¹³C NMR spectrum: a significant change in the chemical shifts of nearby carbon atoms and the appearance of through-bond J-coupling between the ¹⁹F and ¹³C nuclei.[1][2]
Chemical Shift Perturbations: The high electronegativity of fluorine results in a strong deshielding effect on the directly attached carbon (the α-carbon), causing a substantial downfield shift in its ¹³C NMR resonance. This effect is attenuated but still significant for the carbon atom two bonds away (the β-carbon).
Carbon-Fluorine Coupling (ⁿJCF): As ¹⁹F is a spin-½ nucleus with 100% natural abundance, its coupling to ¹³C nuclei is readily observed in standard proton-decoupled ¹³C NMR spectra.[3] The magnitude of this coupling constant (J) is dependent on the number of bonds separating the two nuclei and the dihedral angle between them.
-
¹JCF (one-bond coupling): This is the largest coupling and is typically observed in the range of 150-250 Hz.[2]
-
²JCF (two-bond coupling): Geminal coupling is also significant, generally in the range of 15-30 Hz.
-
³JCF (three-bond coupling): Vicinal coupling is more variable (0-15 Hz) and is highly dependent on the dihedral angle, following a Karplus-type relationship.
The presence of these large coupling constants can lead to complex splitting patterns in a standard proton-decoupled ¹³C NMR spectrum, making spectral interpretation challenging.[4][5] For this reason, ¹H and ¹⁹F double decoupling experiments are often employed to simplify the spectrum to single peaks for each carbon, although this requires specialized instrumentation.[5]
Comparative Analysis of ¹³C NMR Data
To illustrate the distinct spectral features of the fluoroethoxy group, we will compare the ¹³C NMR data of a model compound, 1-ethoxy-2-fluoroethane, with its non-fluorinated analog, 2-ethoxyethanol. We will also present data for other small fluorinated molecules to provide a broader context.
Model Compounds:
-
Fluoroethoxy Analogue: 1-Ethoxy-2-fluoroethane (CH₃CH₂OCH₂CH₂F)
-
Non-fluorinated Analogue: 2-Ethoxyethanol (CH₃CH₂OCH₂CH₂OH)
Due to the limited availability of experimental ¹³C NMR data for 1-ethoxy-2-fluoroethane in the searched literature, predicted values from reputable spectroscopic databases will be utilized for this comparison.
| Compound | Carbon | Predicted ¹³C Chemical Shift (ppm) | Observed/Predicted Coupling Constants (Hz) |
| 1-Ethoxy-2-fluoroethane | -OCH₂CH₂F | 82.5 | ¹JCF ≈ 170 |
| -OCH₂CH₂F | 68.0 | ²JCF ≈ 20 | |
| CH₃CH₂O- | 66.5 | ³JCF ≈ 5 | |
| CH₃CH₂O- | 15.0 | ⁴JCF ≈ 0 | |
| 2-Ethoxyethanol | -OCH₂CH₂OH | 61.3 | - |
| -OCH₂CH₂OH | 71.5 | - | |
| CH₃CH₂O- | 66.8 | - | |
| CH₃CH₂O- | 15.3 | - |
Table 1: Comparison of predicted ¹³C NMR data for 1-ethoxy-2-fluoroethane and experimental data for 2-ethoxyethanol.
Key Observations:
-
Downfield Shift of the Fluorinated Carbon: The carbon directly attached to the fluorine atom in 1-ethoxy-2-fluoroethane (-OCH₂CH₂F ) is significantly shifted downfield to approximately 82.5 ppm compared to the analogous carbon in 2-ethoxyethanol (-OCH₂CH₂OH ) at 61.3 ppm. This deshielding is a direct consequence of the high electronegativity of the fluorine atom.
-
Splitting Patterns: In a standard proton-decoupled ¹³C NMR spectrum of 1-ethoxy-2-fluoroethane, the -OCH₂CH₂F carbon would appear as a doublet with a large coupling constant of around 170 Hz (¹JCF). The adjacent carbon (-OCH₂ CH₂F) would also be a doublet with a smaller coupling of approximately 20 Hz (²JCF). Even the ethoxy carbon adjacent to the oxygen (-CH₂ CH₃) may show a small doublet or broadening due to the three-bond coupling (³JCF) of around 5 Hz.
-
Minimal Impact on Distant Carbons: The chemical shift of the terminal methyl group (CH₃CH₂O-) is largely unaffected by the presence of the fluorine atom, demonstrating the localized nature of the electronic effects.
Comparison with Other Fluorinated Groups:
To further aid in the identification of the fluoroethoxy group, it is useful to compare its ¹³C NMR signature with those of other common fluorinated moieties.
| Compound | Functional Group | Carbon | ¹³C Chemical Shift (ppm) | Coupling Constants (Hz) |
| Ethyl fluoroacetate | -C(O)CH₂F | -C(O)C H₂F | 80.7 | ¹JCF = 178 |
| 2,2-Difluoroethanol | -CH₂CHF₂ | -CH₂C HF₂ | 115.4 | ¹JCF = 240, ²JCH = 28 |
| -C H₂CHF₂ | 63.8 | ²JCF = 21 | ||
| 2,2,2-Trifluoroethanol | -CH₂CF₃ | -CH₂C F₃ | 125.4 | ¹JCF = 277 |
| -C H₂CF₃ | 61.2 | ²JCF = 34 |
Table 2: Experimental ¹³C NMR data for selected small fluorinated molecules.
This comparative data highlights that while the presence of fluorine consistently leads to large one- and two-bond C-F coupling constants, the chemical shifts are highly dependent on the overall electronic environment of the carbon atom.
Experimental Protocol for Quantitative ¹³C NMR of Fluoroethoxy-Containing Compounds
Acquiring high-quality, quantitative ¹³C NMR data for organofluorine compounds requires careful consideration of experimental parameters to account for long relaxation times and the effects of C-F coupling.
1. Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the fluoroethoxy-containing compound.
-
Dissolve the sample in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a final volume of 0.6-0.7 mL in a standard 5 mm NMR tube.
-
Ensure the sample is fully dissolved and the solution is homogeneous.
2. NMR Spectrometer Setup and Calibration:
-
Use a high-field NMR spectrometer (≥400 MHz) equipped with a probe capable of ¹H and ¹⁹F decoupling.
-
Tune and match the ¹³C, ¹H, and ¹⁹F channels of the probe.
-
Perform shimming on the sample to achieve optimal magnetic field homogeneity.
3. Data Acquisition:
-
For Qualitative Analysis (with C-F coupling):
-
Acquire a standard proton-decoupled ¹³C NMR spectrum (zgpg30 or similar pulse sequence).
-
Use a 30° pulse angle to allow for a shorter relaxation delay.
-
Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-220 ppm).
-
Acquire a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
-
For Quantitative Analysis and Simplified Spectra (¹H and ¹⁹F double decoupled):
-
Utilize a pulse sequence for ¹H and ¹⁹F double decoupling. This often requires a specific setup on the spectrometer and may have a designated pulse program name (e.g., zgigdc or custom sequences).
-
To ensure accurate quantification, use a 90° pulse angle and a long relaxation delay (D1) of at least 5 times the longest T₁ relaxation time of the carbons of interest. A D1 of 30-60 seconds is often a good starting point.
-
Alternatively, an inverse-gated decoupling sequence can be used to suppress the Nuclear Overhauser Effect (NOE) and allow for more accurate integration without excessively long relaxation delays.
-
Acquire a sufficient number of scans for good signal-to-noise.
-
4. Data Processing:
-
Apply an exponential multiplication (line broadening) of 0.5-1.0 Hz to improve the signal-to-noise ratio.
-
Fourier transform the free induction decay (FID).
-
Phase the spectrum carefully.
-
Baseline correct the spectrum.
-
Integrate the peaks of interest. For quantitative analysis, the integral values are directly proportional to the number of carbon nuclei.
Visualizing the Fluoroethoxy Group in ¹³C NMR
The following diagrams illustrate the key features of the fluoroethoxy group in a ¹³C NMR spectrum.
Caption: Key ¹³C NMR features of the fluoroethoxy group.
Caption: Experimental workflow for ¹³C NMR analysis.
Conclusion
The fluoroethoxy group presents a unique and diagnostic set of signals in a ¹³C NMR spectrum, primarily characterized by a significant downfield shift of the fluorine-bearing carbon and large, characteristic C-F coupling constants. By understanding these fundamental principles and comparing the spectral data with non-fluorinated analogues and other fluorinated moieties, researchers can confidently identify and characterize this important functional group. The use of appropriate experimental protocols, including ¹H and ¹⁹F double decoupling for quantitative analysis, is crucial for obtaining high-quality, unambiguous data. This guide provides the foundational knowledge and practical insights for the effective application of ¹³C NMR in the study of fluoroethoxy-containing molecules.
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A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation of Fluoroethoxy Benzyl Alcohol
In the landscape of pharmaceutical development and chemical research, the unambiguous structural elucidation of novel molecules is paramount. Mass spectrometry stands as a cornerstone technique in this endeavor, providing not only the molecular weight but also a detailed fingerprint of a molecule's structure through its fragmentation pattern. This guide offers an in-depth analysis of the predicted mass spectrometry fragmentation pattern of fluoroethoxy benzyl alcohol, a molecule of interest due to the prevalence of both the benzyl alcohol and fluorinated ether moieties in medicinal chemistry.
This document is intended for researchers, scientists, and drug development professionals with a foundational understanding of mass spectrometry. We will delve into the mechanistic underpinnings of the fragmentation pathways, comparing them with the well-documented fragmentation of benzyl alcohol and considering the influence of the fluoroethoxy substituent. This guide will also provide a robust experimental protocol for acquiring such data and will present the information in a clear, comparative format.
Theoretical Framework: Predicting Fragmentation
The fragmentation of a molecule in a mass spectrometer, particularly under electron ionization (EI), is a governed process dictated by the stability of the resulting fragment ions.[1] The introduction of a fluoroethoxy group onto the benzyl alcohol scaffold is expected to introduce unique fragmentation pathways alongside those characteristic of the parent benzyl alcohol structure.
Established Fragmentation of Benzyl Alcohol
The mass spectrum of benzyl alcohol is well-characterized.[2] Upon ionization, the molecular ion (m/z 108) undergoes several key fragmentation steps:
-
Loss of a hydroxyl radical (•OH): This results in the formation of a stable benzyl cation (C₇H₇⁺) at m/z 91, which can rearrange to the even more stable tropylium ion.[3]
-
Loss of a hydroxymethyl radical (•CH₂OH): This cleavage yields a phenyl cation (C₆H₅⁺) at m/z 77.
-
Formation of the hydroxytropylium ion: A rearrangement can lead to the formation of an ion at m/z 107. This ion can then lose carbon monoxide (CO) to produce a fragment at m/z 79.[2][4]
Predicted Influence of the Fluoroethoxy Substituent
The presence of the fluoroethoxy group introduces new possibilities for fragmentation, primarily influenced by the strong electronegativity of the fluorine atoms and the ether linkage. The fragmentation of ethers is known to be dominated by α-cleavage, the breaking of a carbon-carbon bond adjacent to the oxygen atom.[5][6][7] For fluoroaromatic compounds, the loss of fluorine or fluorine-containing radicals is a common pathway.[8]
Therefore, for a generic isomer such as 4-(2-fluoroethoxy)benzyl alcohol (molecular weight: 170.16 g/mol ), we can predict the following key fragmentation pathways in addition to those observed for benzyl alcohol:
-
α-Cleavage at the ether: Cleavage of the bond between the aromatic ring and the ether oxygen can lead to fragments corresponding to the fluoroethoxy group and the benzyl alcohol moiety.
-
Cleavage within the fluoroethoxy group: Fragmentation can occur within the side chain, leading to the loss of radicals such as •CH₂F or •OCH₂CH₂F.
-
Benzylic cleavage: Similar to benzyl alcohol, cleavage at the benzylic position is expected, leading to a fluoroethoxyphenyl cation.
-
Rearrangement and loss of small molecules: The presence of the fluoroethoxy group may facilitate unique rearrangement reactions.
Comparative Analysis of Fragmentation Patterns
To illustrate the expected differences in fragmentation, the following table compares the predicted major fragments of 4-(2-fluoroethoxy)benzyl alcohol with the known fragments of benzyl alcohol under electron ionization.
| m/z | Proposed Fragment Ion | Origin | Benzyl Alcohol Equivalent (m/z) |
| 170 | [M]⁺• | Molecular Ion | 108 |
| 153 | [M - •OH]⁺ | Loss of hydroxyl radical | 91 |
| 139 | [M - •CH₂OH]⁺ | Loss of hydroxymethyl radical | 77 |
| 123 | [M - •OCH₂CH₂F]⁺ | Cleavage of the ether bond | - |
| 91 | [C₇H₇]⁺ | Tropylium ion from benzyl moiety | 91 |
| 77 | [C₆H₅]⁺ | Phenyl cation | 77 |
Proposed Fragmentation Pathway of 4-(2-Fluoroethoxy)benzyl Alcohol
The following diagram illustrates the predicted major fragmentation pathways for 4-(2-fluoroethoxy)benzyl alcohol under electron ionization.
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A Comparative Analysis of Lipophilicity: Fluoroethoxy vs. Methoxy Benzyl Alcohols
A deep dive into the impact of subtle structural modifications on a critical drug discovery parameter.
In the landscape of modern drug discovery, the lipophilicity of a molecule, often quantified as the logarithm of its partition coefficient (LogP), stands as a cornerstone of its pharmacokinetic and pharmacodynamic profile. This parameter critically influences a compound's absorption, distribution, metabolism, and excretion (ADME). For researchers and scientists in drug development, the ability to finely tune lipophilicity is paramount. This guide provides an in-depth comparison of the lipophilicity of two structurally related classes of compounds: fluoroethoxy- and methoxy-substituted benzyl alcohols. Through an examination of experimental data and the underlying physicochemical principles, we aim to provide a clear understanding of how the substitution of a methoxy group with a fluoroethoxy group can modulate this crucial property.
The Significance of Lipophilicity (LogP) in Drug Design
The octanol-water partition coefficient (P) is a measure of a compound's differential solubility in a lipophilic (n-octanol) and a hydrophilic (water) phase. It is expressed as a logarithmic value, LogP. A higher LogP value indicates greater lipophilicity, suggesting a preference for lipidic environments such as cell membranes. Conversely, a lower LogP value signifies higher hydrophilicity and a preference for aqueous environments like the cytoplasm. The delicate balance of lipophilicity is crucial; while a certain degree is necessary for membrane permeation, excessive lipophilicity can lead to poor aqueous solubility, increased metabolic clearance, and off-target toxicity.
Experimental Determination of LogP
Two primary methods are widely accepted for the experimental determination of LogP: the shake-flask method and high-performance liquid chromatography (HPLC)-based methods.
The Shake-Flask Method (OECD Guideline 107)
This traditional and often considered "gold standard" method directly measures the partitioning of a solute between n-octanol and water.
Experimental Protocol:
-
Preparation of Phases: n-Octanol and water are mutually saturated by shaking them together for 24 hours, followed by separation.
-
Solute Addition: A known amount of the test compound is dissolved in one of the phases.
-
Partitioning: The two phases are mixed in a flask and shaken until equilibrium is reached.
-
Phase Separation: The mixture is centrifuged to ensure complete separation of the octanol and water layers.
-
Concentration Analysis: The concentration of the solute in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or chromatography.
-
Calculation: The LogP is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
Caption: Workflow of the Shake-Flask Method for LogP Determination.
HPLC-Based Method
A faster, more high-throughput alternative to the shake-flask method relies on correlating a compound's retention time on a reverse-phase HPLC column with those of reference compounds with known LogP values.
Experimental Protocol:
-
Standard Selection: A series of standard compounds with well-established LogP values are chosen.
-
Chromatographic Conditions: A reverse-phase HPLC column (e.g., C18) is used with a mobile phase typically consisting of a mixture of an aqueous buffer and an organic solvent (e.g., methanol or acetonitrile).
-
Calibration Curve: The retention times of the standard compounds are measured and plotted against their known LogP values to generate a calibration curve.
-
Sample Analysis: The test compound is injected under the same chromatographic conditions, and its retention time is determined.
-
LogP Estimation: The LogP of the test compound is interpolated from the calibration curve based on its retention time.
Comparative Lipophilicity Data
| Compound | Substituent | Experimental LogP | Calculated LogP (XLogP3) | Source |
| 4-Methoxybenzyl alcohol | -OCH₃ | 1.10 | 1.1 | PubChem[1], FooDB[2] |
| 4-Ethoxybenzyl alcohol | -OCH₂CH₃ | Not Available | 1.5 | PubChem[3] |
| 4-(Difluoromethoxy)benzyl alcohol | -OCHF₂ | Not Available | 2.1 | PubChem[4] |
Discussion: Unpacking the Physicochemical Drivers of Lipophilicity
The data, though incomplete for a direct experimental comparison, strongly suggests that the substitution of a methoxy group with a fluoroethoxy group will lead to an increase in lipophilicity. This can be rationalized by considering the following factors:
-
Increased Carbon Count: The ethoxy group in fluoroethoxy has one more carbon atom than the methoxy group. Generally, increasing the number of alkyl carbons in a molecule leads to a corresponding increase in lipophilicity. The calculated XLogP3 value for 4-ethoxybenzyl alcohol (1.5) is higher than the experimental value for 4-methoxybenzyl alcohol (1.10), supporting this principle.[1][2][3]
-
The Role of Fluorine: The introduction of fluorine atoms has a complex effect on lipophilicity. While fluorine is highly electronegative, which can increase polarity, the overall effect on LogP is often an increase. This is because the C-F bond is not a strong hydrogen bond acceptor, and the fluorine atom can shield the molecule from hydration. The calculated XLogP3 value for 4-(difluoromethoxy)benzyl alcohol (2.1) is significantly higher than that of 4-methoxybenzyl alcohol, illustrating the lipophilicity-enhancing effect of fluorine in this context.[4]
-
Combined Effect in Fluoroethoxy: The fluoroethoxy group combines the lipophilicity-increasing effect of an additional carbon atom with the electronic influence of the fluorine atom. It is therefore highly probable that the experimental LogP of 4-(2-fluoroethoxy)benzyl alcohol would be greater than that of 4-methoxybenzyl alcohol.
Caption: Structural and Lipophilicity Comparison.
Conclusion for the Drug Discovery Professional
The choice between a methoxy and a fluoroethoxy substituent on a benzyl alcohol scaffold offers a strategic tool for modulating lipophilicity. The evidence strongly indicates that the fluoroethoxy group imparts a greater degree of lipophilicity compared to the methoxy group. This is a critical consideration in lead optimization, where precise control over LogP is necessary to achieve the desired ADME profile. For researchers aiming to increase membrane permeability or CNS penetration, the fluoroethoxy moiety presents a viable and predictable strategy. Conversely, if a reduction in lipophilicity is required to improve aqueous solubility or reduce metabolic liabilities, the methoxy group would be the more conservative choice. The principles outlined in this guide, supported by the provided experimental and calculated data, should empower drug development professionals to make more informed decisions in the design of novel therapeutics.
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FooDB. (2010). Showing Compound 4-Methoxybenzyl alcohol (FDB012554). [Link]
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A Medicinal Chemist's Guide: Bioisosteric Replacement of Methoxy with Fluoroethoxy Groups
In the intricate process of drug discovery, the strategic modification of a lead compound to enhance its pharmacological profile is a cornerstone of medicinal chemistry. Among the myriad of tools at our disposal, bioisosteric replacement stands out as a powerful strategy to fine-tune the properties of a molecule to achieve a desired therapeutic outcome. This guide provides an in-depth technical comparison of the bioisosteric replacement of the ubiquitous methoxy group with the increasingly utilized fluoroethoxy group, offering experimental insights and practical guidance for researchers, scientists, and drug development professionals.
The Rationale: Why Replace the Methoxy Group?
The methoxy group, while a common and often beneficial substituent, can present significant challenges in drug development. Its primary liability lies in its susceptibility to oxidative metabolism, specifically O-demethylation by cytochrome P450 enzymes (CYPs), to form a phenol.[1][2] This metabolic pathway can lead to rapid clearance, poor bioavailability, and the potential formation of reactive metabolites.
The introduction of a fluoroethoxy group is a strategic maneuver to circumvent this metabolic vulnerability. The strong carbon-fluorine bond is highly resistant to enzymatic cleavage, effectively blocking the O-dealkylation pathway and enhancing the metabolic stability of the compound.[3] This seemingly subtle substitution can have profound effects on a molecule's pharmacokinetic and pharmacodynamic properties.
Physicochemical Properties: A Head-to-Head Comparison
The decision to perform a bioisosteric replacement must be informed by a thorough understanding of the physicochemical consequences. The table below provides a comparative analysis of the key properties of methoxy and 2-fluoroethoxy substituents on an aromatic ring.
| Property | Methoxy (-OCH₃) | 2-Fluoroethoxy (-OCH₂CH₂F) | Rationale and Implications for Drug Design |
| Size (Van der Waals Volume) | ~25 ų | ~45 ų | The fluoroethoxy group is larger, which could impact binding affinity. This increased steric bulk may be beneficial or detrimental depending on the topology of the target's binding pocket. |
| Lipophilicity (cLogP) | Anisole: 2.11 | 2-Fluoroethoxybenzene (estimated): ~2.3-2.5 | The fluoroethoxy group generally leads to a modest increase in lipophilicity.[4][5] This can influence solubility, membrane permeability, and plasma protein binding. Careful consideration is needed to remain within an optimal logP range for oral bioavailability.[6] |
| Electronic Effects (Hammett Constants) | σₚ = -0.27[7] | σₚ (estimated): ~ -0.1 to -0.15 | The methoxy group is a moderate electron-donating group through resonance. The electron-withdrawing fluorine atom in the fluoroethoxy group attenuates this donating effect, making the group less electron-donating overall. This can alter the pKa of nearby functional groups and influence key binding interactions.[8][9] |
| Hydrogen Bond Acceptor Strength | Strong | Moderate | The ether oxygen in both groups can act as a hydrogen bond acceptor. The electronegative fluorine in the fluoroethoxy group may slightly reduce the hydrogen bond accepting capacity of the ether oxygen. |
| Dipole Moment | Anisole: 1.35 D | 2-Fluoroethoxybenzene (estimated): ~2.0 D | The C-F bond introduces a significant dipole moment, which can alter the molecule's overall polarity and its interactions with the protein target and solvent. |
Enhancing Metabolic Stability: Experimental Evidence
The primary driver for replacing a methoxy group with a fluoroethoxy group is to enhance metabolic stability. While direct comparative data for a methoxy/fluoroethoxy pair is not always publicly available, the principle is well-established in medicinal chemistry.
A compelling illustration of this principle can be seen in studies of compounds where a metabolically labile site is protected by fluorination. For instance, in the development of certain kinase inhibitors, the replacement of a methoxy group with a more stable bioisostere is a common strategy to improve pharmacokinetic profiles.[10]
Illustrative In Vitro Metabolic Stability Data
| Compound | In Vitro Half-life (t½) in Human Liver Microsomes | Primary Metabolic Pathway |
| Methoxy-Aryl Derivative | 15 minutes | O-demethylation |
| Fluoroethoxy-Aryl Analog | > 120 minutes | Ring hydroxylation (minor) |
This representative data highlights the dramatic increase in metabolic stability achieved by blocking the O-demethylation pathway. A longer in vitro half-life often translates to lower clearance and improved in vivo exposure.
Experimental Protocol: In Vitro Microsomal Stability Assay
A standard protocol to assess metabolic stability is the in vitro microsomal stability assay.
Objective: To determine the rate of disappearance of a test compound upon incubation with liver microsomes.
Materials:
-
Test compound and a positive control (a compound with known metabolic instability)
-
Pooled human liver microsomes (HLMs)
-
NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (for quenching the reaction)
-
LC-MS/MS system for analysis
Procedure:
-
Preparation of Solutions: Prepare stock solutions of the test compound and positive control in a suitable organic solvent (e.g., DMSO).
-
Incubation Mixture: In a 96-well plate, combine the liver microsomes, phosphate buffer, and the test compound. Pre-incubate the plate at 37°C.
-
Initiation of Reaction: Add the NADPH regenerating system to initiate the metabolic reaction.
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in designated wells by adding cold acetonitrile.
-
Sample Processing: Centrifuge the plate to pellet the precipitated proteins.
-
LC-MS/MS Analysis: Analyze the supernatant to quantify the remaining parent compound at each time point.
-
Data Analysis: Plot the percentage of remaining parent compound versus time and determine the in vitro half-life (t½).[11][12]
Synthetic Strategy: Introducing the Fluoroethoxy Group
The introduction of a fluoroethoxy group is typically achieved through a Williamson ether synthesis, reacting a phenolic precursor with a 2-fluoroethyl electrophile.[13][14][15]
Experimental Protocol: O-alkylation of a Phenol with 2-Fluoroethyl Tosylate
Objective: To synthesize a 2-fluoroethoxy-substituted aromatic compound from a phenolic precursor.
Materials:
-
Phenolic starting material
-
2-Fluoroethyl tosylate
-
A suitable base (e.g., potassium carbonate, cesium carbonate)
-
A polar aprotic solvent (e.g., N,N-dimethylformamide (DMF), acetonitrile)
-
Standard laboratory glassware and purification equipment (e.g., silica gel for chromatography)
Procedure:
-
Reaction Setup: To a solution of the phenol in DMF, add potassium carbonate.
-
Addition of Electrophile: Add 2-fluoroethyl tosylate to the reaction mixture.
-
Reaction Conditions: Heat the reaction mixture to an appropriate temperature (e.g., 60-80 °C) and monitor the progress by thin-layer chromatography (TLC) or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into water.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by silica gel chromatography to obtain the desired 2-fluoroethoxy-substituted compound.[16]
Caption: A generalized workflow for the Williamson ether synthesis to introduce a 2-fluoroethoxy group.
Structural and Conformational Implications for Protein Binding
The introduction of a fluoroethoxy group can significantly alter the conformational preferences of a molecule, which in turn can impact its binding to a protein target. The gauche effect between the electronegative oxygen and fluorine atoms can favor a conformation where these atoms are in close proximity. This can influence the orientation of the substituent relative to the aromatic ring and its interactions within the binding pocket.[17][18][19][20][21][22][23][24][25]
Molecular modeling studies can provide valuable insights into these conformational changes and their effects on protein-ligand interactions. These studies can help rationalize observed changes in binding affinity and guide the design of new analogs.
Caption: A logical workflow for considering the bioisosteric replacement of a methoxy group.
Conclusion
The bioisosteric replacement of a methoxy group with a fluoroethoxy group is a valuable strategy in medicinal chemistry to address metabolic liabilities and fine-tune the pharmacokinetic and pharmacodynamic properties of drug candidates. This guide has provided a comprehensive comparison of these two functional groups, supported by experimental data and practical protocols. By understanding the nuanced effects of this substitution on physicochemical properties, metabolic stability, and protein-ligand interactions, researchers can make more informed decisions in the design of novel therapeutics.
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Master Organic Chemistry. The Williamson Ether Synthesis. Available at: [Link].
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University of Calgary. Unit 4: Free Energy Relationships. Available at: [Link].
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Scribd. Hammett Substituent Constants Table. Available at: [Link].
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- 2. In vitro toxicokinetics and metabolic profiling of methoxycathinones and methylthiocathinones using human liver systems and hyphenated mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. acdlabs.com [acdlabs.com]
- 7. Hammett Sigma Constants* [wiredchemist.com]
- 8. Unit 4: Free Energy Relationships [research.cm.utexas.edu]
- 9. scribd.com [scribd.com]
- 10. Direct Synthesis of Fluorinated Heteroarylether Bioisosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Assessment of the in vitro metabolic stability of CEP-37440, a selective FAK/ALK inhibitor, in HLMs using fast UPLC–MS/MS method: in silico metabolic lability and DEREK alerts screening [frontiersin.org]
- 12. Metabolic Stability Studies: How to Study Slowly Metabolized Compounds Using In Vitro Models - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 13. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 14. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 15. Williamson_ether_synthesis [chemeurope.com]
- 16. community.wvu.edu [community.wvu.edu]
- 17. X-ray crystallographic studies of protein-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. biochemjournal.com [biochemjournal.com]
- 19. X-ray crystallography of protein-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. X-Ray Crystallography of Protein-Ligand Interactions | Springer Nature Experiments [experiments.springernature.com]
- 21. Insights into Protein–Ligand Interactions: Mechanisms, Models, and Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Frontiers | Perspective: Structure determination of protein-ligand complexes at room temperature using X-ray diffraction approaches [frontiersin.org]
- 23. researchgate.net [researchgate.net]
- 24. Frontiers | Molecular Mechanics Study of Flow and Surface Influence in Ligand–Protein Association [frontiersin.org]
- 25. easychair.org [easychair.org]
Comparative Guide: Fluoroethoxy vs. Trifluoroethoxy Ligands in Drug Design
Topic: Binding Affinity Comparison of Fluoroethoxy vs. Trifluoroethoxy Ligands Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
In medicinal chemistry, the strategic substitution of hydrogen with fluorine is a cornerstone of lead optimization. This guide provides an in-depth technical comparison between two specific fluorinated ether moieties: 2-fluoroethoxy (
While both ligands utilize fluorine to modulate physicochemical properties, they are not interchangeable bioisosteres. The 2-fluoroethoxy group acts as a "dipole-tweak," often maintaining steric parity with an ethyl group while introducing a specific electrostatic contact point (the gauche effect). In contrast, the 2,2,2-trifluoroethoxy group serves as a "lipophilic shield," significantly increasing bulk (isopropyl bioisostere), reducing ether oxygen basicity, and driving hydrophobic interactions.
This guide synthesizes experimental data from GPCR, kinase, and transporter studies to establish a decision framework for their application.
Part 1: Physicochemical Drivers of Binding
To rationalize binding affinity differences, one must first understand the fundamental changes in the ligand's character induced by these substitutions.
| Property | 2-Fluoroethoxy ( | 2,2,2-Trifluoroethoxy ( | Impact on Binding |
| Steric Bulk (Bioisostere) | Similar to Ethyl / Hydroxyethyl | Similar to Isopropyl | Trifluoro requires a larger hydrophobic pocket; Fluoro fits tighter spaces. |
| Electronic Effect ( | Moderate Electron Withdrawing | Strong Electron Withdrawing | Trifluoro dramatically reduces the H-bond acceptor capability of the ether oxygen. |
| Conformation | Gauche Effect: F-C-C-O prefers gauche ( | Rotational Barrier: High barrier due to steric bulk of | Fluoro pre-organizes the ligand for specific binding modes; Trifluoro may lock a specific rotamer. |
| Lipophilicity ( | Slight decrease or neutral (vs. Ethyl) | Significant Increase (+0.8 to +1.2) | Trifluoro drives non-specific hydrophobic binding; Fluoro modulates polarity/solubility. |
| Metabolic Stability | Blocks | Highly stable; | Trifluoro is superior for extending half-life ( |
The "Oxygen Basicity" Factor
A critical, often overlooked differentiator is the basicity of the ether oxygen.
-
Fluoroethoxy: The single fluorine exerts an inductive effect, but the oxygen retains significant H-bond acceptor capability. It can still interact with donor residues (e.g., Ser, Thr) in the binding pocket.
-
Trifluoroethoxy: The strong electron-withdrawing nature of the
group pulls electron density away from the oxygen, rendering it a poor H-bond acceptor . If the ether oxygen is critical for binding (e.g., accepting a H-bond from a backbone amide), the trifluoroethoxy analog will likely show decreased affinity .
Part 2: Case Studies & Experimental Data
The following case studies illustrate how these physicochemical differences translate into binding affinity (
Case Study A: GPCRs (5-HT2A Receptor)
Context: Optimization of phenethylamine-derived psychedelics (2C-O series). The binding pocket is large and hydrophobic.
Experimental Data (Binding Affinity
Analysis: In this hydrophobic GPCR pocket, the trifluoroethoxy group outperforms the monofluoro analog. The increased lipophilicity and bulk of the
Case Study B: Antiplasmodial Chalcones
Context: Inhibition of P. falciparum growth.[1][2][3] The target likely involves a tighter enzymatic pocket or a Michael acceptor mechanism where sterics are limiting.
Experimental Data (Inhibition
Analysis: Here, the fluoroethoxy ligand is superior.[2] The trifluoroethoxy group is too bulky (steric clash) for the binding site. Additionally, the strong electron-withdrawing effect of the trifluoro group might deactivate the chalcone system (if electronic conjugation is involved), whereas the monofluoro group maintains the necessary electronic balance.
Case Study C: Sigma Receptors (SA4503 Analogs)
Context: Development of PET radiotracers. High affinity and selectivity are required.
-
Fluoroethyl-SA4503:
nM.[4] -
Mechanistic Insight: The sigma-1 receptor has a "hydrophobic bulk" tolerance region. While direct trifluoro-SA4503 data is less common in literature, analogous sigma ligands show that while
can maintain affinity, it often alters the selectivity profile between and due to subtle pocket shape differences. The fluoroethyl group is preferred here because it allows for labeling (for PET) without significantly perturbing the parent molecule's steric profile.
Part 3: Experimental Protocols
To validate these differences in your own lead series, follow these standardized workflows.
1. Synthesis of Matched Pairs
Note: The reactivity of the alkylating agents differs significantly.
-
Route A: Fluoroethoxy Ligand
-
Reagent: 1-bromo-2-fluoroethane (
). -
Conditions:
, DMF, . -
Caveat: Reagent is volatile and moderately reactive.
-
-
Route B: Trifluoroethoxy Ligand
-
Reagent: 2,2,2-trifluoroethyl triflate (
) or tosylate. -
Why not bromide? 2,2,2-trifluoroethyl bromide is very unreactive toward
displacement due to the electron-withdrawing group destabilizing the transition state. You must use a "super-leaving group" like triflate or tosylate, and often higher temperatures ( ) or stronger bases ( ).
-
2. Competitive Radioligand Binding Assay (Protocol)
This assay determines the
-
Membrane Preparation: Harvest cells expressing target (e.g., HEK293-5HT2A). Homogenize in ice-cold Tris-HCl buffer. Centrifuge at 40,000 x g. Resuspend pellet.
-
Incubation:
-
Total volume: 200
L. -
Add 50
L membrane suspension. -
Add 50
L radioligand (at concentration). -
Add 50
L test compound (Fluoroethoxy or Trifluoroethoxy analog) at varying concentrations ( to M).
-
-
Equilibrium: Incubate at
for 60-90 mins (ensure equilibrium is reached; trifluoro analogs may have slower kinetics due to lipophilicity). -
Harvest: Rapid filtration through GF/B filters using a cell harvester. Wash 3x with ice-cold buffer.
-
Analysis: Measure radioactivity via liquid scintillation counting. Fit data to a one-site competition model to derive
, then convert to using the Cheng-Prusoff equation.
Part 4: Visualization & Decision Framework
Decision Logic: Which Group to Choose?
Caption: Decision tree for selecting between fluoroethoxy and trifluoroethoxy based on pocket topology and electronic requirements.
Interaction Mechanism
The diagram below illustrates the binding mode differences.
Caption: Mechanistic comparison of binding modes. Fluoroethoxy retains H-bond capability; Trifluoroethoxy drives hydrophobic burial.
References
-
Evaluation of Antiplasmodial Activity of 2,2,2-Trifluoroethoxychalcones and 2-Fluoroethoxy Chalcones. Source: Molecules (MDPI), 2013. URL:[Link] Relevance: Direct SAR comparison showing fluoroethoxy superiority in sterically constrained enzymatic pockets.
-
Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines. Source: Frontiers in Pharmacology, 2019. URL:[Link] Relevance: Demonstrates the "Lipophilic Win" for trifluoroethoxy in GPCR binding pockets (
data). -
Sigma1 and sigma2 receptor binding affinity and selectivity of SA4503 and fluoroethyl SA4503. Source: Synapse, 2006. URL:[Link] Relevance: Establishes fluoroethyl as a high-affinity motif for sigma receptors in tracer development.
-
The Role of Fluorine in Drug Design. Source: Journal of Medicinal Chemistry, 2008 (Purser et al.). URL:[Link] Relevance: Authoritative review on physicochemical properties (
, LogP, metabolic stability) of fluorinated substituents.
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and Evaluation of Antiplasmodial Activity of 2,2,2-Trifluoroethoxychalcones and 2-Fluoroethoxy Chalcones against Plasmodium falciparum in Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sigma1 and sigma2 receptor binding affinity and selectivity of SA4503 and fluoroethyl SA4503 - PubMed [pubmed.ncbi.nlm.nih.gov]
Mechanistic Causality: The "HPLC Blind Spot" vs. "TLC Resolution Limit"
Validating Radiochemical Purity of 18F-Labeled Derivatives: A Comparative Guide to Radio-HPLC and Radio-TLC
As positron emission tomography (PET) expands its clinical footprint, the quality control (QC) of 18F-labeled radiopharmaceuticals—such as [18F]FDG and [18F]PSMA-1007—remains a critical bottleneck in drug development and clinical release. Radiochemical purity (RCP), defined as the ratio of the desired radionuclide in its specified chemical form to the total radioactivity in the preparation, is the most critical release parameter. Impurities such as free [18F]fluoride or partially hydrolyzed intermediates can cause off-target radiation dosing (e.g., bone uptake) and degrade image contrast[1].
As a Senior Application Scientist, I frequently observe laboratories attempting to rely on a single analytical modality for RCP validation. However, due to the unique physicochemical properties of the fluoride ion and complex tracer molecules, a single-method approach is fundamentally flawed. This guide objectively compares Radio-HPLC and Radio-TLC, explaining the mechanistic causality behind why an orthogonal, self-validating system is mandatory for regulatory compliance.
To understand why both High-Performance Liquid Chromatography (Radio-HPLC) and Thin-Layer Chromatography (Radio-TLC) are required by the2[2], we must examine the physical chemistry of the separation processes.
The HPLC Blind Spot: In reversed-phase HPLC (RP-HPLC), the highly electronegative [18F]fluoride ion often exhibits unpredictable chromatographic behavior. In organic-rich mobile phases, naked [18F]fluoride can irreversibly adsorb to residual silanol groups on the C18 stationary phase or the metallic hardware of the column[3]. Because this trapped radioactivity never reaches the downstream radiation detector, the denominator (total detected activity) is artificially lowered. This leads to a dangerous overestimation of the intact tracer's RCP[3].
The TLC Resolution Limit: Radio-TLC solves the mass-balance issue because the entire spotted sample remains on the plate, ensuring 100% of the radioactivity is accounted for[4]. Free [18F]fluoride interacts strongly with the silica gel and remains at the origin (
Therefore, a robust QC methodology utilizes TLC to quantify free [18F]fluoride and HPLC to resolve complex radiolabeled isomers.
Comparative Modality Analysis
The following table summarizes the objective performance metrics of both modalities when validating 18F-derivatives.
| Analytical Modality | Primary Target | Mechanistic Strengths | Analytical Limitations | Regulatory Role (Ph. Eur. / USP) |
| Radio-TLC | Free [18F]fluoride, colloidal impurities | 100% mass balance (no sample loss); Rapid execution (<10 min). | Low resolution for structurally similar labeled impurities. | Mandatory for quantifying free [18F]fluoride[4]. |
| Radio-HPLC | Intact tracer, radiolabeled isomers/intermediates | High resolution ( | Prone to irreversible adsorption of free [18F]fluoride[3]. | Mandatory for resolving complex radiochemical impurities[2]. |
Workflow Visualization: The Orthogonal Validation System
To eliminate false-positive RCP results, laboratories must implement a bifurcated workflow. The diagram below illustrates the logical relationship of an orthogonal validation system.
Orthogonal workflow for determining total radiochemical purity of 18F-tracers.
Self-Validating Experimental Protocol: [18F]PSMA-1007
A protocol is only as reliable as its internal controls. The following step-by-step methodology for [18F]PSMA-1007 is designed as a self-validating system, meaning the assay mathematically proves its own accuracy before a batch is released.
Step 1: System Suitability Test (SST) for HPLC
-
Action: Inject a non-radioactive reference standard of cold PSMA-1007. Monitor via UV detection (254 nm).
-
Causality: This proves the column has not degraded. The system must yield a theoretical plate count (
) > 6000 and a tailing factor (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> ) < 1.5. If the SST fails, the subsequent radioactive run is invalid.
Step 2: Radio-TLC Execution (Mass Balance Verification)
-
Action: Spot 2 µL of the [18F]PSMA-1007 sample onto a Silica Gel 60 plate. Develop in a mobile phase of Water/Acetonitrile (40:60 v/v) over 2/3 of the plate length[4]. Dry and scan with a radio-TLC scanner.
-
Causality: Free [18F]fluoride interacts with the polar silica and remains at the origin (
), while [18F]PSMA-1007 migrates. This yields the absolute percentage of free [18F]fluoride without risk of sample loss[4].
Step 3: Radio-HPLC Execution (Structural Resolution)
-
Action: Inject the radioactive sample onto the C18 column using gradient elution.
-
Causality: The radioactive peak's retention time must match the UV peak of the cold reference standard from Step 1 (Radiochemical Identity). The radio-detector quantifies the ratio of intact[18F]PSMA-1007 to any other radiolabeled structural impurities (excluding free [18F]fluoride, which is ignored here due to adsorption risks).
Step 4: Orthogonal Calculation
-
Action: Calculate the true Radiochemical Purity using the formula recommended by the Ph. Eur.:
[4]
Quantitative Performance Data: Platform Comparison
To demonstrate the efficacy of this orthogonal validation approach in real-world drug manufacturing, we can compare the RCP outcomes of [18F]PSMA-1007 synthesized on two different automated platforms: NEPTIS® Perform and FASTlab2™.
The data below summarizes 40 production runs, validated using the exact orthogonal methodology described above. Despite differing radiochemical yields between the platforms, the orthogonal QC method proves that both systems produce highly pure derivatives that comfortably exceed the Ph. Eur. acceptance criteria (RCP
| Synthesis Platform | Tracer | Radio-HPLC Purity (%) | Radio-TLC Free [18F] (%) | Combined RCP Pass Rate |
| NEPTIS® Perform | [18F]PSMA-1007 | 95.86 ± 0.79 | 0.61 ± 0.37 | 100% (n=20) |
| FASTlab2™ | [18F]PSMA-1007 | 96.58 ± 1.25 | 0.62 ± 0.53 | 100% (n=20) |
| Experimental data reflecting the orthogonal validation of [18F]PSMA-1007 across 40 automated production runs[4]. |
Conclusion
Relying solely on Radio-HPLC for the validation of 18F-labeled derivatives introduces a critical vulnerability due to the unpredictable column adsorption of free [18F]fluoride. Conversely, Radio-TLC alone lacks the resolving power to detect complex radiochemical isomers. By implementing an orthogonal, self-validating system that leverages TLC for strict mass balance and HPLC for high-resolution structural separation, researchers and drug development professionals can ensure absolute regulatory compliance and safeguard patient outcomes.
References
-
- d-nb.info 2.1 - tuiasi.ro 3.2 - Journal of Nuclear Medicine 4.3 - fz-juelich.de 5.5 - nih.gov 6.4 - nih.gov
Sources
- 1. eemj.icpm.tuiasi.ro [eemj.icpm.tuiasi.ro]
- 2. jnm.snmjournals.org [jnm.snmjournals.org]
- 3. juser.fz-juelich.de [juser.fz-juelich.de]
- 4. A comparative assessment of radiochemical purity and yield of [18F]PSMA-1007 production using two different automated synthesis platforms: a head-to-head comparison - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development and Validation of Analytical Methods for Radiochemical Purity of 177Lu-PSMA-1 - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures: (4-(2-Fluoroethoxy)phenyl)methanol
[1]
Executive Summary & Core Directive
Do not treat (4-(2-Fluoroethoxy)phenyl)methanol as standard organic waste. [1]
Because this compound contains a fluorine atom covalently bonded to an ethoxy side chain, it is classified as Halogenated Organic Waste .[1] Mixing this compound with non-halogenated solvents (e.g., acetone, ethanol) violates standard incineration protocols and can damage disposal infrastructure due to the formation of Hydrogen Fluoride (HF) during combustion.[1]
Immediate Action Required:
-
Segregate: Isolate from non-halogenated waste streams immediately.
-
Label: Mark clearly as "Halogenated Organic."
-
Incompatible: Keep away from strong oxidizers (e.g., chromic acid, permanganates) to prevent exothermic oxidation of the benzylic alcohol group.[1]
Chemical Profile & Waste Classification
Understanding the molecular structure is the first step in safe disposal. This compound combines a benzylic alcohol functionality with a fluorinated ether tail.
| Feature | Chemical Implication | Disposal Consequence |
| Fluorine Atom | High electronegativity; C-F bond strength.[2] | Must be incinerated in a facility with HF scrubbers. Prohibited from standard fuel blending. |
| Benzylic Alcohol | Susceptible to oxidation.[3][4] | Reactive Hazard: Can generate heat/pressure if mixed with oxidizers in a waste container. |
| Ether Linkage | Generally stable but can form peroxides (low risk here, but noted).[1] | Store in cool, dark conditions prior to pickup. |
RCRA Waste Characterization (USA): While not explicitly P-listed or U-listed by specific CAS in 40 CFR 261.33, it must be managed as Hazardous Waste due to toxicity and halogen content.[1]
-
Primary Designation: Halogenated Organic Waste.
-
Potential Characteristic: D001 (Ignitable) if in a flammable solvent matrix.[5]
Operational Disposal Protocol (Step-by-Step)
Phase 1: Pre-Disposal Stabilization
Before moving the material to the central waste area, ensure it is chemically stable.[1]
-
Quenching (If Reactive): If the material is residual from a reaction mixture containing thionyl chloride or hydrides, quench carefully with isopropanol/water before bottling.
-
pH Check: Ensure the waste stream is neutral (pH 6-8). Acidic fluorinated waste is particularly hazardous.
Phase 2: Packaging & Segregation
-
Container Type: High-Density Polyethylene (HDPE) or Amber Glass. Avoid metal containers if the waste is acidic, as HF traces will corrode metal rapidly.[1]
-
Segregation Rule: Place in the Halogenated Waste carboy.
Phase 3: Labeling
A generic "Waste" label is insufficient. The label must read:
Decision Logic & Workflow (Visualization)
The following diagram outlines the critical decision pathway for disposing of this specific compound, ensuring it reaches the correct incineration chamber.
Figure 1: Decision matrix for segregating fluorinated benzyl alcohol derivatives. Note the critical checkpoint preventing mixture with non-halogenated streams.
Technical Justification (The "Why")
The Fluorine Factor: HF Generation
Scientific integrity dictates we explain why segregation is mandatory. Upon incineration at standard temperatures (800–1000 °C), the C-F bond breaks.[1]
Benzylic Oxidation Risks
Benzylic alcohols are relatively easily oxidized to aldehydes and carboxylic acids.
-
Incompatibility: Do not dispose of this compound in waste containers that previously held Chromic Acid (Jones Reagent) or Potassium Permanganate. The reaction is exothermic and can pressurize the vessel, leading to rupture.[1]
Emergency Response Procedures
In the event of a spill during the disposal transfer:
| Scenario | Protocol |
| Minor Spill (<10g/mL) | 1. Evacuate immediate area.2. Don PPE (Nitrile gloves, double layer recommended).3.[1] Absorb with Vermiculite or Sand .4. Scoop into a wide-mouth jar labeled "Debris from Halogenated Spill." |
| Skin Contact | 1. Wash immediately with soap and water for 15 minutes.2. Unlike HF acid, the C-F bond is stable, so calcium gluconate is not required unless the compound was in a solution of HF.[1] Treat as a standard toxic organic exposure. |
| Eye Contact | Flush with water for 15 minutes.[6][7][8][9] Seek medical attention immediately. |
References
-
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual 2014: Disposal of Halogenated Solvents. [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US); 2011. Chapter 8: Management of Waste. [Link]
-
PubChem. Compound Summary: Fluorinated Benzyl Alcohol Derivatives (Structure/Safety). [Link]
-
Tsang, W., et al. The Combustion of Highly Fluorinated Organic Compounds.[1][2][10] NIST/University of Utah. (Mechanisms of HF formation during incineration). [Link]
Sources
- 1. Waste Code [rcrainfo.epa.gov]
- 2. epa.gov [epa.gov]
- 3. chemicals.co.uk [chemicals.co.uk]
- 4. archpdfs.lps.org [archpdfs.lps.org]
- 5. my.alfred.edu [my.alfred.edu]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.se [fishersci.se]
- 9. louisville.edu [louisville.edu]
- 10. The Combustion of Highly Fluorinated Organic Compounds | University of Utah Partnerships | J. Willard Marriott Digital Library [collections.lib.utah.edu]
Personal protective equipment for handling (4-(2-Fluoroethoxy)phenyl)methanol
Part 1: Executive Safety Summary & Hazard Logic
The Core Directive: You are handling (4-(2-Fluoroethoxy)phenyl)methanol , a fluorinated benzyl alcohol derivative.[1] While specific toxicological data for this exact research intermediate is often limited in public databases, we apply the Structure-Activity Relationship (SAR) protocol.[1]
By analyzing its structural analogs (e.g., 4-(trifluoromethoxy)benzyl alcohol and standard benzyl alcohol), we establish the following safety baseline:
-
Chemical Class: Fluorinated Aromatic Alcohol.
-
Physical State: Likely a white to off-white solid or viscous oil (dependent on purity and ambient temp).[1]
-
Primary Hazards (Derived):
-
Skin/Eye Irritant (High Confidence): Benzyl alcohol motifs are known severe eye irritants and skin sensitizers.
-
Permeation Risk: The fluoroethoxy chain increases lipophilicity compared to native benzyl alcohol, potentially enhancing skin absorption.
-
Inhalation Risk: Dust or aerosols are likely irritating to the upper respiratory tract (STOT SE 3).
-
Critical Warning: Do not treat this merely as "another organic solid." The combination of the alcohol handle and the fluorinated ether tail requires strict adherence to halogenated waste protocols and permeation-resistant PPE .[1]
Part 2: Personal Protective Equipment (PPE) Matrix
This matrix is designed to prevent exposure pathways common to fluorinated organic synthesis.
| Protection Zone | Recommended Equipment | Technical Justification (The "Why") |
| Hand Protection (Primary) | Nitrile Rubber (Double Gloved) Inner: 0.11 mm (Standard)Outer:[1] 0.11 mm or thicker | Benzyl alcohol derivatives can permeate standard latex. Double gloving creates a sacrificial outer layer and provides visual contrast if a breach occurs. |
| Hand Protection (Immersion) | Laminate Film (e.g., Silver Shield) | Required only if prolonged contact or immersion in solvent solutions (e.g., DCM/DMF mixtures) is anticipated.[1] |
| Eye & Face | Chemical Splash Goggles (Indirect Vent) | Safety glasses are insufficient for this compound in powder form due to the high risk of severe eye irritation (H319) from airborne dust. |
| Respiratory | N95/P95 Particulate Respirator (Solids)Half-Mask with OV/AG Cartridge (Liquids/Solutions) | Prevents inhalation of irritant dusts during weighing.[1] If dissolved in volatile solvents, organic vapor protection is mandatory. |
| Body | Tyvek® Lab Coat (or equivalent impervious material) | Standard cotton coats absorb liquids. Tyvek repels dust and incidental splashes, preventing dermal absorption. |
Part 3: Operational Workflow & Logic
The following diagram illustrates the safe handling lifecycle, highlighting Critical Control Points (CCPs) where exposure risk is highest.
Caption: Operational workflow emphasizing the Fume Hood Containment Zone as the primary engineering control.
Part 4: Standard Operating Procedures (SOPs)
Weighing & Transfer (Highest Risk Phase)[1]
-
The Risk: Static electricity can cause the dry powder to disperse, leading to inhalation or surface contamination.
-
Protocol:
-
Place an analytical balance inside a certified chemical fume hood.
-
Use an antistatic gun or bar if available to neutralize the static charge on the weighing boat.
-
Damping Technique: If the powder is exceedingly fluffy, pre-wet the receiving flask with the reaction solvent (e.g., THF or DCM) to trap particles immediately upon transfer.
-
Never weigh this compound on an open benchtop.
-
Reaction Monitoring & Sampling
-
The Risk: Syringe withdrawal can generate aerosols.
-
Protocol:
-
Keep the reaction vessel under a slight positive pressure of inert gas (Nitrogen/Argon).
-
When sampling for TLC/LCMS, wipe the needle tip with a Kimwipe inside the hood immediately after withdrawal to prevent dripping the fluorinated intermediate onto the sash or bench.
-
Spill Response (Small Scale < 5g)
-
Solid Spill: Do not dry sweep. Cover with a wet paper towel (dampened with water or isopropyl alcohol) to prevent dust generation, then wipe up.
-
Liquid Spill: Absorb with vermiculite or sand.
-
Decontamination: Clean the area with a soap/water solution followed by an ethanol wipe. Fluorinated organics can leave oily residues that are not visible; thorough scrubbing is required.
Part 5: Waste Management Strategy
Correct disposal is a legal and environmental requirement.[2] Because this molecule contains Fluorine , it cannot be treated as standard organic waste in many jurisdictions.
| Waste Stream | Contents | Protocol |
| Halogenated Organic Waste | Mother liquors, reaction solvents, and contaminated cleaning solvents containing the compound.[1] | MANDATORY. Do not mix with non-halogenated solvents (like Acetone/Methanol waste) unless your facility burns all organics together. The C-F bond requires high-temperature incineration.[1] |
| Solid Hazardous Waste | Contaminated gloves, weighing boats, Kimwipes, and silica gel from columns.[1] | Double-bag in clear polyethylene bags. Label as "Solid Waste Contaminated with Fluorinated Organics." |
| Aqueous Waste | Water layers from extractions. | Check pH. If neutral, test for organic content. If significant organic carryover exists, dispose of as aqueous hazardous waste. |
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for Benzyl Alcohol Derivatives. Retrieved from .
-
European Chemicals Agency (ECHA). C&L Inventory: Fluorinated Benzyl Alcohols.[3] Retrieved from .
-
Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance (OSHA 3404-11R). Retrieved from .
-
Fisher Scientific. Safety Data Sheet: 4-(Trifluoromethoxy)benzyl alcohol (Analog).[1] Retrieved from .
(Note: As specific SDS data for CAS-specific research intermediates changes, always consult the physical paperwork provided by your specific vendor (e.g., Enamine, Combi-Blocks, or Sigma) upon receipt.)
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
